Tcy-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52)/b21-18+/t31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAKQXQVIGYQC-PHOSSJRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(trans-Cinnamoyl)-YPGKF-NH2: A Technical Guide to its PAR4 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4), a G-protein coupled receptor (GPCR), plays a crucial role in the amplification of platelet activation and thrombus stabilization. Its activation by thrombin is a key event in the pathophysiology of thrombosis. Consequently, the development of PAR4 antagonists is a promising avenue for novel antiplatelet therapies. This technical guide provides an in-depth exploration of the peptidomimetic antagonist, (trans-Cinnamoyl)-YPGKF-NH2 (tcY-NH2), detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.
Mechanism of Action and Signaling Pathways
(trans-Cinnamoyl)-YPGKF-NH2 is a synthetic peptidomimetic designed to act as a competitive antagonist at the PAR4 receptor. It is derived from the tethered ligand sequence of PAR4 (YPGKF-NH2) with the addition of a trans-cinnamoyl group to the N-terminus. This modification is critical for its antagonistic properties.
Upon cleavage of its N-terminal domain by proteases like thrombin, PAR4 unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling. This compound is believed to compete with this tethered ligand for the same binding site, thereby preventing receptor activation.
Activation of PAR4 predominantly couples to two main G-protein signaling pathways: Gαq and Gα12/13.
-
Gαq Pathway: This pathway activation leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events is central to platelet granule secretion and aggregation.
-
Gα12/13 Pathway: Activation of this pathway engages Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a critical role in platelet shape change and cytoskeletal reorganization, processes essential for stable thrombus formation.
The antagonism of PAR4 by (trans-Cinnamoyl)-YPGKF-NH2 effectively blocks these downstream signaling events, leading to an inhibition of platelet activation and aggregation.
Quantitative Data
The inhibitory potency of (trans-Cinnamoyl)-YPGKF-NH2 has been quantified in various in vitro assays. The following table summarizes the available data.
| Assay Type | Species | Agonist | IC50 Value (µM) | Reference |
| Platelet Aggregation | Rat | AYPGKF-NH2 (PAR4 agonist) | 95 | [1] |
| Platelet Aggregation | Human | Cathepsin K | ~30 (Significant Inhibition) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PAR4 antagonism. Below are protocols for key experiments used to characterize the activity of (trans-Cinnamoyl)-YPGKF-NH2.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
- Carefully collect the PRP and keep it at room temperature for use within 4 hours.
2. Aggregation Measurement:
- Pre-warm PRP aliquots to 37°C in a platelet aggregometer.
- Add a stir bar to each cuvette to ensure continuous mixing.
- To test the antagonist, pre-incubate the PRP with varying concentrations of (trans-Cinnamoyl)-YPGKF-NH2 or vehicle control (e.g., DMSO) for a specified time (e.g., 10 minutes) at 37°C.
- Initiate platelet aggregation by adding a PAR4-specific agonist, such as AYPGKF-NH2 (e.g., 10-100 µM).
- Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer software.
- The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) blank (100% aggregation) and a resting PRP sample (0% aggregation).
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in platelets upon agonist stimulation, typically using a fluorescent calcium indicator.
1. Platelet Preparation and Dye Loading:
- Isolate platelets from whole blood as described for the aggregation assay.
- Incubate the platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer (e.g., Tyrode's buffer) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
- After incubation, wash the platelets to remove extracellular dye.
2. Calcium Measurement:
- Resuspend the dye-loaded platelets in a calcium-containing buffer.
- Place the platelet suspension in a cuvette within a fluorometer equipped with a stirring mechanism and maintained at 37°C.
- To assess antagonism, pre-incubate the platelets with (trans-Cinnamoyl)-YPGKF-NH2 or vehicle for a defined period.
- Add a PAR4 agonist (e.g., AYPGKF-NH2) to the cuvette to stimulate calcium release.
- Monitor the change in fluorescence intensity over time. For Fura-2, this involves measuring the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, excitation is typically at 488 nm and emission is measured at 525 nm.
- The increase in fluorescence is proportional to the increase in intracellular calcium concentration. The inhibitory effect of the antagonist can be quantified by comparing the peak fluorescence signal in the presence and absence of the compound.
Visualizations
Signaling Pathways
Caption: PAR4 Signaling Pathway upon Thrombin Activation.
Caption: Mechanism of PAR4 Antagonism by (trans-Cinnamoyl)-YPGKF-NH₂.
Experimental Workflow
Caption: Workflow for In Vitro Characterization of PAR4 Antagonists.
Conclusion
(trans-Cinnamoyl)-YPGKF-NH2 serves as a valuable tool compound for the study of PAR4-mediated signaling and thrombosis. Its ability to competitively antagonize the receptor provides a clear mechanism for inhibiting platelet activation. The experimental protocols and data presented in this guide offer a comprehensive overview for researchers and drug development professionals working to advance the field of antiplatelet therapeutics. Further investigation into the pharmacokinetics and in vivo efficacy of such peptidomimetic antagonists is warranted to fully elucidate their therapeutic potential.
References
An In-depth Technical Guide to the Tcy-NH2-Mediated Antagonism of the PAR4 Signaling Pathway in the Inflammatory Response
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the role of the synthetic peptide Tcy-NH2 as a selective antagonist of the Protease-Activated Receptor 4 (PAR4) signaling pathway, a key cascade in thrombo-inflammatory processes. It outlines the molecular mechanisms, quantitative effects, and relevant experimental methodologies for studying this interaction.
Executive Summary
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) that plays a significant role in mediating inflammatory responses, particularly through its activation on platelets, endothelial cells, and immune cells like neutrophils.[1][2] this compound, a synthetic peptide antagonist, offers a valuable tool for dissecting and potentially inhibiting PAR4-driven inflammation.[1] This document provides a comprehensive overview of the PAR4 signaling cascade, the mechanism of its inhibition by this compound, quantitative data from relevant studies, and detailed protocols for experimental validation.
The PAR4 Signaling Pathway in Inflammation
PAR4 is uniquely activated by the proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin, but also by proteases released during inflammation such as cathepsin G from neutrophils.[2][3] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate downstream signaling.[1]
Upon activation, PAR4 couples to two primary G protein families: Gαq and Gα12/13.[1][2]
-
Gαq Pathway: This is the best-characterized pathway for PAR4. Activation of Gαq leads to the stimulation of phospholipase Cβ (PLCβ).[2][4] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca2+) into the cytoplasm.[4] The subsequent increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC) and other calcium-dependent kinases.[2][4] This cascade ultimately leads to the activation of downstream signaling modules like the MAPK/ERK pathway, which promotes the expression of pro-inflammatory genes.[6]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs, leading to the activation of the small GTPase RhoA.[2][3] The RhoA/Rho-kinase pathway is crucial for cytoskeletal rearrangements, such as platelet shape change, and can also contribute to pro-inflammatory signaling.[1][2]
The sustained signaling from PAR4, in contrast to the more transient signals from PAR1, is critical for later-stage inflammatory and thrombotic events, including stable thrombus formation and leukocyte recruitment.[7][8] PAR4 activation has been directly linked to neutrophil homing and invasion at sites of vascular injury.[9]
Role of this compound as a PAR4 Antagonist
This compound, with the structure trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2, functions as a selective PAR4 antagonist.[1] It is believed to bind to the extracellular domain of PAR4, preventing the conformational changes necessary for receptor activation by the tethered ligand.[1] By blocking PAR4, this compound effectively inhibits downstream events such as intracellular calcium mobilization, platelet aggregation, and neutrophil recruitment, thereby attenuating the inflammatory response.[1]
Core Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the PAR4 signaling cascade and a typical experimental workflow for its study.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the PAR4 pathway and its modulation.
Table 1: Potency of PAR4 Agonist Peptides in Platelet Aggregation
| Agonist Peptide | Sequence | EC50 (µM) | Notes |
|---|---|---|---|
| Native PAR4 AP | GYPGQV | >100 | Low potency, limited utility in assays.[10] |
| Standard PAR4 AP | AYPGKF-NH₂ | ~50 - 100 | Commonly used but requires high concentrations.[10] |
| Optimized PAR4 AP | A-Phe(4-F)-PGWLVKNG | 3.4 | 16-fold more potent than AYPGKF, suitable for antagonist screening.[10] |
Table 2: Inhibitory Effects of PAR4 Antagonists
| Antagonist | Target | Assay | IC50 | Species |
|---|---|---|---|---|
| Apigenin | TP Receptors (for comparison) | U46619-induced Ca²⁺ Mobilization | 10 - 30 µM | Human Platelets |
| BMS-986120 | PAR4 | PAR4 AP-induced Platelet Aggregation | Not specified, effective at 12.5 µM - 100 µM | Human Platelets |
| This compound | PAR4 | Thrombin-induced Platelet Aggregation | Not specified, effective inhibition reported | Human Platelets |
| CAN12 (Antibody) | PAR4 Anionic Region | Thrombin-induced Platelet Aggregation | Dose-dependent inhibition observed | Human Platelets |
Note: Specific IC50 values for this compound in various inflammatory assays are not consistently reported in publicly available literature. The effectiveness is often described qualitatively or in terms of percent inhibition at a given concentration.
Detailed Experimental Protocols
Protocol: Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on PAR4-agonist-induced platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors (anticoagulated with 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Tyrode's buffer.
-
This compound (stock solution in DMSO or appropriate vehicle).
-
PAR4 Agonist Peptide (PAR4-AP), e.g., AYPGKF-NH₂ (stock solution in saline).
-
Light Transmission Aggregometer (e.g., Chrono-Log).
-
Aggregometer cuvettes with stir bars.
-
Pipettes and general lab equipment.
Methodology:
-
PRP Preparation: Draw whole blood into sodium citrate tubes. Centrifuge at 200 x g for 20 minutes at room temperature (RT) without brake to obtain PRP.[11] Transfer the upper PRP layer to a new tube. Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which will be used as the blank.[12]
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Setup:
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. Place a separate cuvette with 450 µL of PPP to serve as the 100% aggregation reference (blank).
-
Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for 5 minutes.
-
-
Antagonist Incubation: Add 5 µL of this compound at various final concentrations (or vehicle control) to the PRP cuvettes. Incubate for 5-10 minutes at 37°C.
-
Aggregation Measurement:
-
Set the baseline (0% aggregation) using the PRP sample. Set the 100% aggregation point using the PPP sample.
-
Add 50 µL of the PAR4-AP solution to the PRP to achieve the desired final concentration (typically the EC50 concentration).
-
Record the change in light transmission for 5-10 minutes. Aggregation is measured as the maximum percentage change in light transmission from baseline.[13]
-
-
Data Analysis: Plot the maximum aggregation (%) against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal aggregation response.[14]
Protocol: In Vivo Neutrophil Recruitment Assay (Mouse Peritoneal Lavage)
Objective: To assess the ability of this compound to inhibit PAR4-agonist-induced neutrophil recruitment into the peritoneal cavity of mice.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
This compound.
-
PAR4 Agonist Peptide (PAR4-AP).
-
Sterile, pyrogen-free saline.
-
Anesthesia (e.g., isoflurane).
-
Ice-cold PBS containing 2 mM EDTA.
-
FACS buffer (PBS, 2% FBS, 1 mM EDTA).
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b).
-
Flow cytometer.
Methodology:
-
Animal Dosing: Administer this compound (e.g., via intraperitoneal (i.p.) or intravenous (i.v.) injection) or vehicle control to mice. The dose and timing should be determined in preliminary studies.
-
Inflammatory Challenge: After the appropriate pre-treatment time (e.g., 30 minutes), administer an i.p. injection of PAR4-AP (e.g., 1 mg/kg) or saline.
-
Cell Collection: At a predetermined time point post-challenge (e.g., 4-6 hours), euthanize the mice.[15]
-
Peritoneal Lavage: Expose the peritoneal cavity and inject 5-10 mL of ice-cold PBS + 2 mM EDTA. Massage the abdomen gently, then aspirate the fluid (lavage). Keep the collected fluid on ice.
-
Cell Counting and Staining:
-
Centrifuge the lavage fluid at 400 x g for 5 minutes at 4°C. Resuspend the cell pellet in FACS buffer.
-
Count the total number of cells using a hemocytometer or automated cell counter.
-
Incubate the cells with fluorescently-conjugated antibodies against neutrophil markers (e.g., Ly6G and CD11b) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Identify the neutrophil population (e.g., Ly6G+/CD11b+ cells) and quantify their number and percentage.
-
Data Analysis: Compare the total number of neutrophils recruited to the peritoneal cavity in the this compound treated group versus the vehicle control group. Statistical significance can be determined using a t-test or ANOVA.
Protocol: Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine if this compound inhibits PAR4-mediated activation of the ERK signaling pathway in a relevant cell type (e.g., endothelial cells, smooth muscle cells).
Materials:
-
Cultured cells expressing PAR4.
-
Cell culture reagents.
-
This compound and PAR4-AP.
-
Ice-cold PBS.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before the experiment to reduce basal signaling.[16]
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with PAR4-AP for a short duration (e.g., 5-15 minutes), as ERK phosphorylation is often transient.[17]
-
-
Protein Extraction:
-
Immediately after stimulation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Prep:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[16]
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at RT in blocking buffer.
-
Incubate the membrane with the primary antibody for p-ERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Strip the membrane and re-probe for total ERK and β-actin to ensure equal loading.
-
Quantify band intensities using software like ImageJ. Normalize the p-ERK signal to the total ERK signal.[18] Compare the normalized p-ERK levels across treatment groups.
-
References
- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteinase-Activated Receptor 4 Activation Triggers Cell Membrane Blebbing through RhoA and β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Evaluation of Neutrophil Recruitment in Response to Sterile Particulates | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Role of Tcy-NH2 in Thrombin-Induced Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, the most potent physiological platelet agonist, plays a critical role in hemostasis and thrombosis. It elicits its effects primarily through the activation of Protease-Activated Receptors (PARs) on the platelet surface. In humans, two such receptors, PAR1 and PAR4, are the principal mediators of thrombin signaling. While PAR1 is a high-affinity receptor responsible for the initial, rapid platelet response, PAR4, a lower-affinity receptor, is crucial for sustained signaling and the full aggregation response. The distinct roles of these receptors have made PAR4 an attractive target for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to broad-spectrum antiplatelet agents.
This technical guide provides an in-depth overview of the role of Tcy-NH2, a selective PAR4 antagonist, in the inhibition of thrombin-induced platelet aggregation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound: A Selective PAR4 Antagonist
This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a synthetic peptide that acts as a potent and selective antagonist of the PAR4 receptor.[1][2] Its structure is trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2.[1] By selectively blocking PAR4, this compound offers a targeted approach to modulating thrombin-induced platelet activation, leaving the initial PAR1-mediated responses intact. This selectivity is a key attribute for developing antithrombotic agents with a potentially improved safety profile.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory potency of this compound has been quantified in various in vitro studies. The following table summarizes the key quantitative data regarding its effect on platelet aggregation.
| Agonist | Species | Assay | IC50 | Reference(s) |
| AYPGKF-NH2 (PAR4 agonist peptide) | Rat | Platelet Aggregation | 95 µM | [2] |
| Thrombin | Rat | Platelet Aggregation | This compound (400 µM) prevents platelet aggregation | [2] |
Mechanism of Action: Inhibition of PAR4 Signaling
Thrombin activates PAR4 by cleaving its N-terminal extracellular domain, exposing a new N-terminus that acts as a tethered ligand, initiating intracellular signaling.[3][4] this compound is believed to competitively antagonize this process, preventing the conformational changes required for receptor activation and subsequent downstream signaling.
Thrombin-PAR4 Signaling Pathway and the Point of this compound Intervention
Thrombin's activation of PAR4 triggers a cascade of intracellular events primarily through the coupling to two main G-protein families: Gq and G12/13.[1][5][6]
-
Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's calcium store), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[3][4] DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC).[4]
-
G12/13 Pathway: The G12/13 pathway activation stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is primarily involved in mediating platelet shape change, a critical early step in aggregation.[5]
This compound, by blocking PAR4 activation, prevents the initiation of both the Gq and G12/13 signaling cascades. This blockade results in the attenuation of key downstream events essential for platelet aggregation, including:
-
Inhibition of Intracellular Calcium Mobilization: By preventing PLC activation, this compound inhibits the generation of IP3 and the subsequent release of calcium from intracellular stores.[3][4]
-
Prevention of PKC Activation: The lack of DAG formation and calcium mobilization downstream of this compound's action prevents the activation of PKC.[4]
-
Suppression of P-selectin Expression: P-selectin, a marker of platelet alpha-granule secretion, is expressed on the platelet surface upon activation. Thrombin-induced P-selectin expression is a PAR-mediated event.[7][8] By blocking PAR4, this compound is expected to inhibit this crucial step in platelet activation and aggregation.
References
- 1. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Effects of Tcy-NH2 on Neutrophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their activation is a critical process in the inflammatory response, involving a cascade of events including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). However, dysregulated neutrophil activation can contribute to the pathology of various inflammatory diseases. Tcy-NH2, a synthetic peptide analog, has emerged as a modulator of inflammatory processes. This technical guide provides an in-depth exploration of the effects of this compound on neutrophil activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of Proteinase-Activated Receptor 4 (PAR4). PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. PAR4 is expressed on various cells, including platelets and neutrophils, and is implicated in inflammation and thrombosis. The primary mechanism by which this compound influences neutrophil activity is through the inhibition of PAR4 signaling, which in turn modulates neutrophil recruitment and inflammatory responses.
Quantitative Data on the Effects of this compound on Neutrophil Function
The following tables summarize the available quantitative data regarding the effects of this compound and other PAR4 antagonists on neutrophil functions. It is important to note that while in vivo data for this compound is available, specific in vitro IC50 values for its direct effects on isolated human neutrophils are not extensively documented in publicly available literature.
Table 1: Effect of this compound on Neutrophil Recruitment (In Vivo)
| Compound | Model System | Chemoattractant | This compound Dose | Effect on Neutrophil Recruitment | Reference |
| This compound | Pleurisy in BALB/c mice | Carrageenan | 40 ng/kg (intrapleural) | Inhibition of neutrophil migration into the pleural cavity.[1] | [1] |
| This compound | Pleurisy in BALB/c mice | CXCL8 | 40 ng/kg (intrapleural) | Inhibition of neutrophil migration into the pleural cavity.[1] | [1] |
| This compound | Brain microcirculation in mice | Carrageenan or CXCL8 | 40 ng/kg (intrapleural) | Reduced neutrophil rolling and adherence.[1] | [1] |
Table 2: Effects of Other PAR4 Antagonists on Platelet and Neutrophil-Related Functions
| Compound | Target/Assay | Agonist | IC50 / Effect | Reference |
| BMS-986120 | Platelet activation in platelet-rich plasma | γ-thrombin or PAR4-AP | <10 nM | [2] |
| ML354 | PAR4 antagonism | - | 140 nM | [3] |
| YD-3 | PAR4 antagonism | - | - | [3] |
Note: Data on platelet activation is included as PAR4 is extensively studied in platelets, and these findings provide a basis for understanding PAR4 antagonism. The effects on neutrophils are inferred from the inhibition of neutrophil recruitment in inflammatory models.
Signaling Pathways
This compound exerts its effects by antagonizing PAR4. The signaling pathway downstream of PAR4 activation in neutrophils involves coupling to Gq and G12/13 proteins, leading to the activation of various effector enzymes and subsequent cellular responses.
PAR4 Signaling Pathway in Neutrophils
References
- 1. Blockade of proteinase-activated receptor 4 inhibits neutrophil recruitment in experimental inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tcy-NH2 as a Probe for PAR4 Receptor Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Tcy-NH2, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4), as a crucial tool in the study of PAR4 function. This document details the signaling pathways modulated by PAR4, presents quantitative data on the effects of this compound, and provides detailed experimental protocols for key assays.
Core Concepts: PAR4 and the Role of this compound
Protease-Activated Receptors (PARs) are a unique family of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades. PAR4 is a low-affinity thrombin receptor that mediates sustained platelet activation, making it a significant target in the development of anti-thrombotic therapies.[1]
This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide that acts as a selective antagonist of PAR4.[2][3] It effectively inhibits PAR4 activation by both thrombin and synthetic agonist peptides, thereby preventing downstream signaling events. This selectivity makes this compound an invaluable probe for elucidating the specific roles of PAR4 in various physiological and pathological processes, including platelet aggregation, inflammation, and smooth muscle contraction.[4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and related compounds on PAR4 function in various experimental models.
Table 1: Inhibitory Activity of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Effect | IC50 | Reference |
| AYPGKF-NH2 (10 µM) | 0-500 µM | Inhibition of platelet aggregation | 95 µM | |
| Thrombin | 400 µM | Prevention of platelet aggregation | - | |
| AY-NH2 | 400 µM | Prevention of platelet aggregation | - |
Table 2: Effects of this compound and PAR4 Agonists on Smooth Muscle Preparations
| Compound | Preparation | Effect | IC50 / EC50 | Reference |
| This compound | Rat Aorta (RA) | Relaxation | IC50: 64 µM | |
| This compound | Guinea Pig Gastric Longitudinal Muscle (LM) | Contraction | IC50: 1 µM | [4] |
| AYPGKF-NH2 | Rat Aorta (RA) | Relaxation | EC50: >100 µM | [4] |
| AYPGKF-NH2 | Guinea Pig Gastric Longitudinal Muscle (LM) | Contraction | EC50: ~100 µM | [4] |
| GYPGKF-NH2 | Rat Aorta (RA) | Relaxation | EC50: 300-400 µM | [5] |
| GYPGQV-NH2 | Rat Aorta (RA) | Relaxation | EC50: 300-400 µM | [5] |
Table 3: Activity of PAR4 Agonist Peptides in Platelet Aggregation
| Agonist Peptide | Effect | EC50 | Reference |
| AYPGKF-NH2 (AY-NH2) | Platelet Aggregation | 15 µM | [6][7] |
| GYPGKF-NH2 (GY-NH2) | Platelet Aggregation | ~40 µM | [6] |
Signaling Pathways
PAR4 activation initiates a cascade of intracellular signaling events primarily through the coupling to Gαq and Gα12/13 proteins.[4][8] The diagram below illustrates the key signaling pathways modulated by PAR4 and the inhibitory action of this compound.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Tcy-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tcy-NH2, a selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). This compound, chemically identified as (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, has garnered significant interest within the scientific community for its potential therapeutic applications in thrombotic diseases and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of this compound's mechanism of action, a summary of its biological activity, detailed experimental protocols, and a visual representation of its associated signaling pathways.
Introduction to this compound and its Target: PAR4
Protease-Activated Receptor 4 (PAR4) is a G protein-coupled receptor (GPCR) predominantly expressed on platelets and various other cell types, including immune and endothelial cells. It plays a crucial role in the amplification of platelet aggregation and thrombus stabilization initiated by thrombin. Unlike other PARs, PAR4 activation leads to a sustained signaling response, making it an attractive target for the development of novel antiplatelet therapies with a potentially lower risk of bleeding compared to broader-acting agents.
This compound is a synthetic peptide designed to selectively antagonize PAR4. Its structure is based on the tethered ligand sequence of PAR4, with a key modification at the N-terminus. Understanding the relationship between its chemical structure and its biological activity is paramount for the rational design of more potent and specific PAR4 inhibitors.
Structure-Activity Relationship of this compound
The biological activity of this compound is intrinsically linked to its unique chemical structure, which consists of a pentapeptide sequence (YPGKF-NH2) and an N-terminal trans-cinnamoyl group.
The Critical Role of the trans-Cinnamoyl Group
A pivotal aspect of the structure-activity relationship of this compound lies in the N-terminal trans-cinnamoyl modification. While the unmodified peptide sequences GYPGKF-NH2 and AYPGKF-NH2 act as agonists, activating the PAR4 receptor, the addition of the trans-cinnamoyl group to the N-terminus of YPGKF-NH2 converts the molecule into a potent antagonist.[1] This modification is therefore essential for the inhibitory activity of this compound, likely by preventing the conformational changes required for receptor activation while still allowing for binding to the receptor.
The Significance of the YPGKF Peptide Sequence
The peptide sequence Tyr-Pro-Gly-Lys-Phe-NH2 is derived from the tethered ligand of PAR4 and is crucial for its binding affinity and selectivity. Structure-activity studies of the agonist peptide AYPGKF have revealed the importance of specific amino acid residues. Notably, the tyrosine (Tyr) at position 2 is a key determinant of PAR4 specificity. Substitution of this tyrosine with phenylalanine or p-fluorophenylalanine results in peptides that can activate both PAR1 and PAR4, highlighting the role of the tyrosine residue in selective recognition by PAR4.[2] While direct SAR studies on the antagonist this compound are limited, it is highly probable that this residue also plays a critical role in its selective binding to PAR4.
Quantitative Biological Activity of this compound
The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Assay Type | Agonist | Species | IC50 | Reference |
| Platelet Aggregation | GYPGKF-NH2 | Rat | Not specified as inhibitory | [1] |
| Platelet Aggregation | AYPGKF-NH2 | Rat | Not specified as inhibitory | [1] |
| Platelet Aggregation | Thrombin | Rat | Not specified as inhibitory | [1] |
Note: The available literature primarily describes this compound as an antagonist that blocks aggregation induced by agonists, without providing specific IC50 values for this inhibition in the cited study.
Signaling Pathways Modulated by this compound
This compound exerts its effect by blocking the intracellular signaling cascades initiated by PAR4 activation. Upon activation by an agonist, PAR4 couples to G proteins Gαq and Gα12/13, leading to the activation of downstream effectors. This compound, by acting as an antagonist, prevents these signaling events.
Experimental Protocols
The following section provides a detailed methodology for a key experiment used to characterize the activity of this compound: the Light Transmission Aggregometry (LTA) assay for platelet aggregation.
Light Transmission Aggregometry (LTA) for Platelet Aggregation Inhibition
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by a PAR4 agonist peptide (e.g., AYPGKF-NH2).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
PAR4 agonist peptide (AYPGKF-NH2) solution.
-
This compound stock solution and serial dilutions.
-
Phosphate-buffered saline (PBS).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. b. Carefully collect the supernatant (PRP). c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP. d. Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Aggregometer Setup: a. Calibrate the aggregometer using PRP as 0% aggregation and PPP as 100% aggregation.
-
Assay Protocol: a. Pipette a defined volume of PRP into an aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for a few minutes. c. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) while stirring. d. Initiate platelet aggregation by adding a pre-determined concentration of the PAR4 agonist peptide (AYPGKF-NH2). e. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation response.
-
Data Analysis: a. The maximum percentage of aggregation is determined for each concentration of this compound. b. The percentage of inhibition is calculated relative to the vehicle control. c. An IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced aggregation) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound stands as a significant tool compound for the study of PAR4 function and a promising lead for the development of novel antiplatelet therapeutics. Its structure-activity relationship is characterized by the essential N-terminal trans-cinnamoyl group that confers its antagonist properties and a peptide sequence that dictates its selectivity for PAR4. Further research focusing on systematic modifications of the peptide backbone and the cinnamoyl moiety will be invaluable in elucidating a more detailed SAR and in the design of next-generation PAR4 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and signaling pathway information provided in this guide serve as a foundational resource for researchers dedicated to advancing this field.
References
- 1. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Tcy-NH2: A Technical Guide to its Impact on Cytokine Release Profiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tcy-NH2, a synthetic peptide, has emerged as a molecule of interest in the fields of immunology and inflammation. This document provides a comprehensive technical overview of the current understanding of this compound's impact on cytokine release profiles, drawing from available scientific literature. As a selective antagonist of Protease-Activated Receptor 4 (PAR4), this compound demonstrates potential in modulating inflammatory responses. Its mechanism of action is primarily attributed to the attenuation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct quantitative data on the specific effects of this compound on the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is not extensively available in public literature, this guide synthesizes the existing qualitative evidence and provides representative experimental protocols and signaling pathway diagrams to facilitate further research and development.
Introduction to this compound
This compound is a selective antagonist of PAR4, a G protein-coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and nociception. By blocking the activation of PAR4, this compound has been shown to interfere with downstream signaling cascades that are crucial for the production and release of inflammatory mediators. This positions this compound as a potential therapeutic agent for inflammatory disorders.
Impact on Cytokine Release: A Qualitative Overview
Current research indicates that this compound attenuates the overall inflammatory response. This is primarily achieved through the inhibition of two key intracellular signaling pathways: NF-κB and MAPK. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-6, and IL-1β. While specific quantitative data on the dose-dependent effects of this compound on the secretion of these individual cytokines is not yet well-documented, the known inhibitory action on their upstream signaling pathways strongly suggests a significant modulatory effect.
Table 1: Qualitative Summary of this compound's Impact on Pro-inflammatory Cytokine Release
| Cytokine | Predicted Effect of this compound | Underlying Mechanism |
| TNF-α | Inhibition of release | Attenuation of NF-κB and MAPK (p38, JNK) signaling |
| IL-6 | Inhibition of release | Attenuation of NF-κB and MAPK signaling |
| IL-1β | Inhibition of release | Attenuation of NF-κB and MAPK signaling |
Note: The effects listed are inferred from the known mechanism of action of this compound on the NF-κB and MAPK pathways. Further quantitative studies are required to confirm these predictions and establish dose-response relationships.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to assess the impact of this compound on cytokine release and its underlying mechanisms. These protocols are based on standard laboratory practices and can be adapted for specific research needs.
In Vitro Cytokine Release Assay
Objective: To quantify the effect of this compound on the release of TNF-α, IL-6, and IL-1β from immune cells (e.g., macrophages, peripheral blood mononuclear cells - PBMCs).
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Immune cells (e.g., murine bone marrow-derived macrophages, human PBMCs)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli (or other appropriate stimulant)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A vehicle control (medium with the same concentration of solvent used for this compound) should be included. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce cytokine production. Include an unstimulated control group (cells with medium and vehicle only).
-
Incubation: Incubate the plate for a predetermined time, typically 6-24 hours, depending on the cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release by this compound compared to the LPS-stimulated vehicle control.
Western Blot Analysis for NF-κB and MAPK Pathway Activation
Objective: To assess the effect of this compound on the activation of the NF-κB and MAPK pathways by measuring the phosphorylation of key signaling proteins.
Materials:
-
This compound
-
Immune cells
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and/or LPS as described in the cytokine release assay protocol, but for shorter time points (e.g., 15-60 minutes) to capture transient phosphorylation events.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
This compound Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits PAR4, blocking NF-κB activation and cytokine production.
This compound Inhibition of the MAPK Signaling Pathway
Caption: this compound's PAR4 antagonism inhibits MAPK signaling and cytokine gene expression.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of inflammatory responses through its antagonism of PAR4 and subsequent inhibition of the NF-κB and MAPK signaling pathways. While the qualitative evidence is compelling, there is a clear need for further research to provide specific quantitative data on the impact of this compound on the release of key pro-inflammatory cytokines. Future studies should focus on:
-
Dose-response studies: To determine the precise concentrations of this compound required to inhibit the release of TNF-α, IL-6, and IL-1β in various immune cell types.
-
In vivo studies: To validate the in vitro findings in relevant animal models of inflammatory diseases.
-
Broader cytokine profiling: To assess the effect of this compound on a wider range of cytokines and chemokines to understand its full immunomodulatory profile.
This technical guide provides a foundational understanding of this compound's impact on cytokine release and offers a framework for future investigations that will be critical for its potential development as a therapeutic agent.
An In-depth Technical Guide on the Role of Tcy-NH2 in Immune Cell Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tcy-NH2, a synthetic peptide derivative, has emerged as a selective antagonist of Protease-Activated Receptor 4 (PAR4). PARs are a unique class of G protein-coupled receptors involved in a myriad of physiological and pathological processes, including inflammation and immunity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating immune cell function. We will delve into its mechanism of action, summarize the quantitative effects on various immune cell populations, provide detailed experimental protocols for its use, and visualize the intricate signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development who are interested in the therapeutic potential of targeting the PAR4 signaling axis.
Introduction to this compound and Protease-Activated Receptor 4 (PAR4)
This compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), with the chemical structure trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2. PAR4 is a member of the protease-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor.
PAR4 is expressed on a variety of cells, including platelets, endothelial cells, and, importantly, several types of immune cells. Its activation is implicated in pro-inflammatory and pro-thrombotic events. The primary endogenous activator of PAR4 is thrombin, a key serine protease in the coagulation cascade. Other proteases, such as cathepsin G from neutrophils, can also activate PAR4.[1] Given its role in inflammation, PAR4 has become an attractive target for therapeutic intervention, and selective antagonists like this compound are valuable tools for investigating its function and for potential drug development.
This compound-Mediated Modulation of Immune Cells
Emerging evidence suggests that this compound, by blocking PAR4 signaling, can significantly modulate the function of various immune cells, generally steering them towards an anti-inflammatory or regulatory phenotype.
Regulatory T Cells (Tregs)
PAR4 activation on regulatory T cells (Tregs) has been shown to impair their suppressive function and stability. This is achieved by influencing the expression of key Treg markers such as CD25, CD62L, and CD73, and by modulating the FoxO1/PTEN/FoxP3 signaling axis. As a PAR4 antagonist, this compound is hypothesized to counteract these effects, thereby enhancing the immunosuppressive capacity of Tregs.
Macrophages
In macrophages, PAR4 activation, particularly in the presence of pro-inflammatory stimuli like lipopolysaccharide (LPS), exacerbates the inflammatory response. This includes increased production of nitric oxide (NO) and reactive oxygen species (ROS), and a decrease in the production of the anti-inflammatory cytokine IL-10. PAR4 activation also appears to hinder the phagocytic capabilities of macrophages. Consequently, this compound is expected to exert anti-inflammatory effects by preventing this PAR4-mediated pro-inflammatory polarization and restoring phagocytic function.
Neutrophils and Dendritic Cells
The role of PAR4 in neutrophils and dendritic cells is less well-characterized. However, given that cathepsin G, a neutrophil-derived protease, can activate PAR4, a feedback loop in neutrophil activation is plausible.[1] PAR4 activation may contribute to neutrophil degranulation and chemotaxis. In dendritic cells (DCs), PAR4 signaling could influence their maturation and antigen-presenting capacity. This compound could potentially dampen excessive neutrophil activation and modulate DC function, thereby influencing the initiation of adaptive immune responses.
Quantitative Data on the Effects of this compound
While the qualitative effects of PAR4 modulation on immune cells are becoming clearer, specific quantitative data for this compound are still emerging. The following tables summarize hypothetical, yet plausible, quantitative data based on the known functions of PAR4 antagonists. These should be considered as illustrative examples pending direct experimental validation with this compound.
| Cell Type | Parameter Measured | This compound Concentration | Agonist | % Inhibition/Enhancement |
| Tregs | Suppressive Activity | 10 µM | PAR4-AP | 50% Enhancement |
| FoxP3 Expression | 10 µM | PAR4-AP | 30% Increase | |
| Macrophages | IL-6 Production | 1 µM | LPS + PAR4-AP | 40% Inhibition |
| IL-10 Production | 1 µM | LPS + PAR4-AP | 60% Enhancement | |
| Phagocytosis | 5 µM | PAR4-AP | 25% Restoration | |
| Neutrophils | Chemotaxis | 10 µM | Cathepsin G | 35% Inhibition |
| Degranulation | 10 µM | Cathepsin G | 45% Inhibition | |
| Dendritic Cells | CD86 Expression | 5 µM | PAR4-AP | 20% Decrease |
PAR4-AP (Protease-Activated Receptor 4 Activating Peptide) is a synthetic agonist used to specifically activate PAR4 in experimental settings.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on various immune cells.
In Vitro Treg Suppression Assay
Objective: To assess the effect of this compound on the suppressive function of regulatory T cells.
Materials:
-
Human or mouse CD4+CD25+ regulatory T cells and CD4+CD25- conventional T cells (Tconv)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
PAR4 activating peptide (PAR4-AP)
-
Anti-CD3/CD28 beads or antibodies
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate Tregs and Tconv from peripheral blood or spleen.
-
Label Tconv with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture labeled Tconv with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Add anti-CD3/CD28 beads or plate-bound antibodies to stimulate T cell proliferation.
-
Treat the co-cultures with different concentrations of this compound or vehicle control, in the presence or absence of PAR4-AP.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation of the Tconv population (dye dilution) by flow cytometry.
-
Calculate the percentage of suppression for each condition.
Macrophage Polarization and Cytokine Analysis
Objective: To determine the effect of this compound on macrophage polarization and cytokine production.
Materials:
-
Human or mouse monocyte-derived macrophages or a macrophage cell line (e.g., THP-1)
-
This compound
-
Lipopolysaccharide (LPS)
-
PAR4-AP
-
Complete RPMI-1640 medium
-
24-well plates
-
ELISA kits for desired cytokines (e.g., IL-6, TNF-α, IL-10)
-
Flow cytometry antibodies for M1/M2 markers (e.g., CD80, CD86, CD206)
Procedure:
-
Culture macrophages in 24-well plates until adherent.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the macrophages with LPS and/or PAR4-AP.
-
Incubate for 24-48 hours.
-
Collect the culture supernatants for cytokine analysis by ELISA.
-
Harvest the cells and stain with antibodies for M1/M2 markers for flow cytometric analysis to assess polarization state.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the known and hypothesized signaling pathways modulated by this compound in immune cells.
PAR4 Signaling in Macrophages and the Inhibitory Effect of this compound
Caption: PAR4 signaling in macrophages, antagonized by this compound.
Hypothesized PAR4 Signaling in T-Cells and the Modulatory Effect of this compound
Caption: Hypothesized PAR4 signaling in T-cells, modulated by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for studying this compound effects on immune cells.
Conclusion and Future Directions
This compound, as a selective PAR4 antagonist, holds significant promise as a tool to dissect the role of PAR4 in immunity and as a potential therapeutic agent for inflammatory and autoimmune diseases. The current evidence points towards an immunomodulatory profile for this compound, characterized by the enhancement of regulatory T cell function and the suppression of pro-inflammatory macrophage activity.
Future research should focus on obtaining more detailed quantitative data on the dose-dependent effects of this compound on a wider range of immune cells, including different T helper subsets, dendritic cells, and neutrophils. Elucidating the precise downstream signaling cascades modulated by PAR4 in these cells will be crucial for a complete understanding of its immunological role. Furthermore, in vivo studies in relevant animal models of inflammatory and autoimmune diseases are warranted to validate the therapeutic potential of this compound. This in-depth technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation.
References
The Modulatory Role of Tcy-NH2 on PAR4-Mediated Calcium Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR), is a critical mediator of thrombin-induced platelet activation and a key player in thrombosis. Its activation initiates a cascade of intracellular signaling events, prominently featuring the mobilization of calcium (Ca2+), which is essential for platelet shape change and aggregation. Tcy-NH2 ((trans-Cinnamoyl)-YPGKF-NH2) has emerged as a potent and selective peptide antagonist for PAR4, serving as an invaluable tool for dissecting its signaling pathways. This document provides a detailed technical guide on the effect of this compound on PAR4-mediated calcium signaling, summarizing quantitative data, outlining experimental protocols, and visualizing the core molecular interactions and workflows.
Introduction: PAR4 Signaling and the Advent of this compound
Human platelets express two primary thrombin receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid, transient signaling response, PAR4 activation elicits a slower, more sustained signal that is crucial for the stabilization of thrombi.[1][2] Activation of PAR4 by proteases like thrombin involves the cleavage of its N-terminal exodomain, which unmasks a "tethered ligand" that binds intramolecularly to the receptor, triggering downstream signaling.[3][4]
The primary signaling pathway coupled to PAR4 is the Gαq/11 pathway.[3][5] This activation stimulates phospholipase C-β (PLC-β), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), inducing the release of stored Ca2+ into the cytoplasm.[3][6] This rise in intracellular calcium is a pivotal event in platelet activation.
This compound is a synthetic peptide analogue designed to act as a selective antagonist of PAR4.[7][8] It functions by competitively inhibiting the activation of the receptor by both thrombin and synthetic PAR4-activating peptides (PAR4-APs) like AYPGKF-NH2, thereby blocking the downstream signaling cascade, including calcium mobilization.[7][9]
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as a PAR4 antagonist has been quantified across various functional assays. The half-maximal inhibitory concentration (IC50) values highlight its potency in blocking PAR4-mediated physiological responses, which are direct consequences of initial signaling events like calcium mobilization.
| Assay Description | Agonist Used | Species/System | IC50 Value (μM) | Reference |
| Platelet Aggregation | AYPGKF-NH2 (10 μM) | Rat (Sprague-Dawley) | 95 | [7][10] |
| Aorta Relaxation | - | Rat | 64 | [7] |
| Gastric Contraction | - | Rat | 1 | [7] |
*Note: In certain non-platelet tissues like rat aorta and gastric longitudinal muscle, this compound has been observed to act as an agonist, highlighting tissue-specific functional differences of PAR4 or the presence of other receptors responsive to this peptide.[7][11]
Signaling Pathways and Mechanism of Inhibition
PAR4-Mediated Calcium Mobilization
Upon activation by thrombin or a PAR4-AP, PAR4 undergoes a conformational change that allows it to couple with and activate the Gq alpha subunit of its associated heterotrimeric G-protein. This initiates a well-defined signaling cascade culminating in an increase in cytosolic calcium concentration.
Caption: PAR4 signaling pathway leading to intracellular calcium release.
This compound Mechanism of Antagonism
This compound acts as a competitive antagonist at the PAR4 receptor. It is believed to bind to the same ligand-binding site as the tethered ligand or exogenous activating peptides but does not induce the conformational change necessary for G-protein coupling and activation. By occupying this site, it prevents agonists from activating the receptor.
Caption: Mechanism of PAR4 antagonism by this compound.
Experimental Protocols: Calcium Mobilization Assay
The effect of this compound on PAR4-mediated calcium signaling is typically assessed using a fluorometric intracellular calcium mobilization assay.
Principle
This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) that can be loaded into cells. The acetoxymethyl (AM) ester group renders the dye cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye. Upon binding to free Ca2+, the dye's fluorescence properties change, and this change can be measured over time using a fluorometric plate reader or microscope to quantify changes in intracellular calcium concentration ([Ca2+]i).
Detailed Methodology
-
Cell Preparation:
-
Platelets: Isolate platelet-rich plasma (PRP) from whole blood (e.g., from human or rat donors) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).[12]
-
Cell Lines: Use a cell line endogenously expressing PAR4 (e.g., MEG-01) or a cell line transiently or stably transfected to express PAR4 (e.g., HEK-293).[1][12] Culture cells to an appropriate confluency (typically 80-90%).
-
-
Dye Loading:
-
Resuspend isolated platelets or harvested cells in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add a calcium-sensitive dye (e.g., Fluo-4 AM at a final concentration of 1-5 µM).
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells with the buffer to remove extracellular dye.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cell suspension into wells of a 96-well microplate.
-
Antagonist Pre-incubation: Add this compound (or vehicle control, e.g., DMSO) to the appropriate wells at various concentrations. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.[13]
-
Baseline Measurement: Place the plate into a fluorescence plate reader equipped with injectors. Measure the baseline fluorescence for a short period (e.g., 10-30 seconds).
-
Agonist Injection: Inject the PAR4 agonist (e.g., AYPGKF-NH2 at a concentration known to elicit a robust response, such as 10-100 µM) into the wells.[7][12]
-
Signal Acquisition: Immediately following injection, record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0), expressed as ΔF/F0.
-
The peak response following agonist addition is used to determine the level of calcium mobilization.
-
Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Caption: Experimental workflow for a calcium mobilization assay.
Conclusion
This compound is a well-characterized antagonist of the PAR4 receptor. Its inhibitory action on PAR4-mediated calcium signaling has been quantitatively established, primarily through its effects on downstream functional outcomes like platelet aggregation. The detailed experimental protocols for assays such as calcium mobilization provide a robust framework for researchers to investigate PAR4 pharmacology. The ability of this compound to selectively block this pathway makes it an indispensable chemical probe for elucidating the nuanced roles of PAR4 in hemostasis, thrombosis, and inflammation, and for serving as a reference compound in the development of novel antiplatelet therapeutics.
References
- 1. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound | CAS:327177-34-4 | Selective PAR4 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Preliminary Studies of Tcy-NH2 in Cardiovascular Disease Models: An In-Depth Technical Guide
An important note on the availability of data: Extensive searches for "Tcy-NH2" in the context of cardiovascular disease models did not yield specific results for a compound with this name. The information presented in this guide is based on general principles and common methodologies in cardiovascular research that would likely be employed in the preliminary investigation of a novel therapeutic agent. The signaling pathways, experimental models, and data presented are illustrative and based on well-understood mechanisms in cardiovascular disease. This document serves as a template for how such a study might be designed and its results presented, rather than a report on existing studies of this compound.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of mortality worldwide, driving a continuous search for novel therapeutic agents. This guide outlines a hypothetical framework for the preliminary investigation of a novel compound, this compound, in preclinical cardiovascular disease models. The focus is on establishing a foundational understanding of its potential efficacy, mechanism of action, and safety profile through a combination of in vitro and in vivo studies. The experimental protocols and data presented herein are representative of the types of studies that would be conducted to evaluate a new cardiovascular drug candidate.
Hypothetical Data Summary
The following tables summarize hypothetical quantitative data from preliminary studies of this compound.
Table 1: In Vitro Efficacy of this compound on Cardiomyocyte Hypertrophy
| Treatment Group | Concentration (µM) | Cell Surface Area (µm²) | Protein Synthesis (% of Control) | p-value vs. Ang II |
| Control | - | 1500 ± 120 | 100 ± 5 | - |
| Angiotensin II (Ang II) | 1 | 2800 ± 250 | 180 ± 10 | - |
| This compound + Ang II | 0.1 | 2500 ± 210 | 165 ± 8 | >0.05 |
| This compound + Ang II | 1 | 1900 ± 150 | 125 ± 7 | <0.01 |
| This compound + Ang II | 10 | 1600 ± 130 | 105 ± 6 | <0.001 |
Table 2: In Vivo Hemodynamic Effects of this compound in a Murine Model of Hypertension
| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (bpm) |
| Sham | - | 120 ± 5 | 80 ± 4 | 450 ± 20 |
| Vehicle | - | 165 ± 8 | 110 ± 6 | 480 ± 25 |
| This compound | 1 | 155 ± 7 | 102 ± 5 | 460 ± 22 |
| This compound | 10 | 135 ± 6 | 90 ± 4 | 455 ± 20 |
| This compound | 50 | 125 ± 5 | 85 ± 3 | 452 ± 18 |
Key Experimental Protocols
In Vitro Cardiomyocyte Hypertrophy Assay
Objective: To assess the potential of this compound to inhibit angiotensin II-induced cardiomyocyte hypertrophy in vitro.
Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
Experimental Procedure:
-
NRVMs are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are serum-starved for 24 hours prior to treatment.
-
Cells are pre-treated with varying concentrations of this compound (0.1, 1, 10 µM) for 1 hour.
-
Angiotensin II (1 µM) is added to induce hypertrophy, and cells are incubated for 48 hours.
-
Cell Size Measurement: Cells are fixed and stained with an antibody against α-actinin. The cell surface area is measured for at least 100 cells per group using imaging software.
-
Protein Synthesis Assay: Protein synthesis is quantified by measuring the incorporation of ³H-leucine into total cellular protein.
In Vivo Murine Model of Pressure Overload-Induced Cardiac Hypertrophy
Objective: To evaluate the in vivo efficacy of this compound in a model of cardiac hypertrophy.
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
Surgical Procedure (Transverse Aortic Constriction - TAC):
-
Mice are anesthetized, and a thoracotomy is performed.
-
The transverse aorta is isolated, and a ligature is tied around the aorta and a spacer needle.
-
The needle is then removed, creating a defined constriction. Sham-operated animals undergo the same procedure without the ligature.
Treatment Protocol:
-
One week after surgery, mice are randomly assigned to receive vehicle or this compound (1, 10, 50 mg/kg/day) via oral gavage for 4 weeks.
Endpoint Analysis:
-
Echocardiography: Cardiac function and dimensions are assessed weekly.
-
Hemodynamic Measurements: At the end of the study, invasive hemodynamic parameters are measured.
-
Histological Analysis: Hearts are harvested, weighed, and sectioned for histological staining (e.g., H&E, Masson's trichrome) to assess hypertrophy and fibrosis.
-
Gene Expression Analysis: RNA is extracted from the left ventricle to measure the expression of hypertrophic and fibrotic markers (e.g., ANP, BNP, Col1a1) by qRT-PCR.
Visualizing Molecular Pathways and Workflows
Proposed Signaling Pathway of this compound in Cardiomyocytes
Caption: Proposed mechanism of this compound in inhibiting Angiotensin II-induced cardiomyocyte hypertrophy.
Experimental Workflow for In Vivo Cardiac Hypertrophy Study
Caption: Workflow for the in vivo evaluation of this compound in a TAC-induced cardiac hypertrophy model.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant challenge in critical care medicine. The inflammatory cascade, characterized by a cytokine storm and excessive cellular activation, plays a pivotal role in the pathophysiology of sepsis. This technical guide explores the potential of Tcy-NH2, a selective peptide antagonist of Protease-Activated Receptor 4 (PAR4), as a promising therapeutic agent for mitigating sepsis-related inflammation. We delve into the molecular mechanisms of this compound, its effects on key inflammatory signaling pathways, and provide detailed experimental protocols for its investigation in preclinical sepsis models.
Introduction to this compound and its Target: PAR4
This compound is a synthetic peptide that acts as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in thrombosis and inflammation.[1][2] PAR4 is activated by proteases such as thrombin, leading to downstream signaling events that contribute to platelet aggregation and the release of inflammatory mediators.[3] In the context of sepsis, the systemic activation of the coagulation cascade and the ensuing inflammatory response make PAR4 a compelling therapeutic target. By blocking PAR4, this compound offers a potential strategy to uncouple the intricate link between coagulation and inflammation that drives the pathogenesis of sepsis.
Mechanism of Action: Inhibition of Pro-inflammatory Signaling
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit key intracellular signaling pathways that are chronically activated during sepsis. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In sepsis, the activation of NF-κB leads to a massive upregulation of these inflammatory mediators, contributing to the cytokine storm and subsequent organ damage.[6] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby dampening the inflammatory cascade.[1]
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound inhibits PAR4, preventing downstream activation of the IKK complex and subsequent NF-κB nuclear translocation.
Inhibition of the MAPK Pathway
The MAPK signaling pathways, including p38 and JNK, are also critical mediators of the inflammatory response.[7][8] They are activated by various stress signals, including inflammatory cytokines, and regulate the production of further inflammatory mediators. This compound has demonstrated the ability to inhibit the activation of MAPK pathways, providing another layer of anti-inflammatory control.[1]
Signaling Pathway Diagram: MAPK Inhibition by this compound
Caption: this compound blocks PAR4-mediated activation of the MAPK cascade, reducing pro-inflammatory gene expression.
Quantitative Data on this compound's Bioactivity
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Rat Platelets | AYPGKF-NH₂ (10 µM) | 95 µM | [1] |
| Aorta Relaxation | Rat Aorta | - | 64 µM | [1] |
| Gastric Contraction | Rat Gastric Tissue | - | 1 µM | [1] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effects | Reference |
| Mouse Pleurisy Model | Intrapleural injection | 40 ng/kg (single dose) | Inhibition of neutrophil recruitment | [1] |
| Rat Brain Death Model | Tail vein injection | 0.6 mg/kg (single dose) | Alleviation of liver injury (reduced ALT/AST) | [1] |
| Mouse Burn Injury Model | Intraperitoneal injection | 0.6 mg/kg (single dose) | Increased post-traumatic activation of CD4+ Tregs | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the potential of this compound in the context of sepsis-related inflammation.
In Vivo Murine Sepsis Models
Two standard and widely used murine models of sepsis are the Cecal Ligation and Puncture (CLP) model and the Lipopolysaccharide (LPS) endotoxemia model.
4.1.1. Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.[9][10]
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.
-
Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% for moderate severity).[9]
-
Puncture the ligated cecum once or twice with a 21-gauge or 25-gauge needle.[9]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
-
Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).
-
-
This compound Administration:
-
Prophylactic: Administer this compound (e.g., 0.6 mg/kg, intraperitoneally) 30 minutes before CLP.
-
Therapeutic: Administer this compound (e.g., 0.6 mg/kg, intraperitoneally) at a defined time point after CLP (e.g., 6 hours).
-
-
Post-operative Care: Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously. Monitor animals for signs of sepsis and survival.
-
Sham Control: Perform the same surgical procedure without cecal ligation and puncture.
4.1.2. Lipopolysaccharide (LPS) Endotoxemia Model
The LPS model induces a sterile, systemic inflammatory response characteristic of the initial phase of sepsis.[11]
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
Procedure:
-
Inject a sterile solution of LPS from E. coli (e.g., 10-20 mg/kg) intraperitoneally. The dose can be adjusted to modulate the severity of endotoxemia.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.6 mg/kg, intraperitoneally) 30 minutes before or concurrently with the LPS injection.
-
-
Monitoring: Monitor animals for signs of endotoxemia (lethargy, piloerection) and survival.
Experimental Workflow Diagram: Murine Sepsis Models
Caption: Workflow for evaluating this compound in CLP and LPS-induced murine sepsis models.
Measurement of Cytokine Levels
-
Sample Collection: Collect blood via cardiac puncture or tail vein at specified time points after sepsis induction. Prepare serum or plasma.
-
Assay: Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum or plasma, following the manufacturer's instructions.[12]
Western Blot Analysis of NF-κB and MAPK Pathway Activation
This protocol details the analysis of NF-κB and MAPK pathway activation in tissues (e.g., lung, liver) from septic mice treated with this compound.[1][2]
-
Tissue Homogenization: Homogenize harvested tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-p38, p38).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Assessment of Neutrophil Infiltration
Neutrophil infiltration into tissues is a hallmark of sepsis-induced organ damage.
-
Histology:
-
Fix tissues in 4% paraformaldehyde, embed in paraffin, and cut into sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory cell infiltrates.
-
Immunohistochemistry can be performed using a neutrophil-specific antibody (e.g., anti-Ly6G).
-
-
Myeloperoxidase (MPO) Assay:
-
MPO is an enzyme abundant in neutrophils and can be used as a quantitative marker of neutrophil infiltration.
-
Homogenize tissue samples and use a commercially available MPO assay kit to measure MPO activity according to the manufacturer's protocol.
-
Conclusion and Future Directions
This compound, as a selective PAR4 antagonist, presents a promising therapeutic strategy for mitigating the dysregulated inflammatory response in sepsis. Its ability to inhibit the NF-κB and MAPK signaling pathways provides a strong mechanistic rationale for its use. The experimental protocols detailed in this guide offer a framework for the preclinical evaluation of this compound and other PAR4 antagonists in the context of sepsis. Further research is warranted to optimize dosing and administration schedules, to explore its efficacy in combination with standard sepsis therapies, and to ultimately translate these promising preclinical findings into clinical applications for the treatment of this devastating condition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil Extracellular Traps Induce Organ Damage during Experimental and Clinical Sepsis | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nuclear Factor of Activated T Cells Regulates Neutrophil Recruitment, Systemic Inflammation, and T-Cell Dysfunction in Abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Core Characterization of Tcy-NH2 Peptide: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tcy-NH2, with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, is a synthetic peptide recognized for its potent and selective antagonism of the Protease-Activated Receptor 4 (PAR4).[][2][3] PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin-mediated platelet activation and is a key target in the development of antiplatelet therapies. Understanding the fundamental physicochemical properties of this compound, specifically its stability and solubility, is paramount for its application in research and potential therapeutic development. This technical guide provides an in-depth overview of the core characterization of this compound, focusing on these critical parameters. It offers detailed experimental protocols for assessing stability and solubility, presents illustrative quantitative data, and visualizes key experimental workflows. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates established methodologies and provides exemplary data to guide researchers in their investigations.
This compound: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C40H49N7O7 | [] |
| Molecular Weight | 739.87 g/mol | [] |
| Amino Acid Sequence | (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 | [][3] |
| Purity | ≥95% (Typically available) | [] |
| Appearance | Lyophilized white powder | General peptide characteristic |
I. Solubility Profile of this compound
The solubility of a peptide is a critical factor for its handling, formulation, and biological activity. It is influenced by the amino acid composition, sequence, and post-translational modifications, as well as the properties of the solvent, such as pH and polarity. The presence of a hydrophobic trans-cinnamoyl group and several hydrophobic residues in this compound suggests that its solubility in aqueous solutions might be limited.
Quantitative Solubility Data (Illustrative)
The following table presents illustrative solubility data for this compound in various solvents commonly used in peptide research. This data is based on general principles of peptide solubility and information available for similar hydrophobic peptides. Actual solubility should be determined empirically.
| Solvent | Concentration (mg/mL) | Observations |
| Water | ~1 | Soluble up to 1 mg/mL.[] Higher concentrations may lead to precipitation. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 | Limited solubility due to the presence of salts. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | Highly soluble. Forms a clear solution. |
| Acetonitrile (ACN) | ~10 | Moderately soluble. |
| Methanol (MeOH) | ~5 | Moderately soluble. |
| 10% Acetic Acid in Water | > 5 | Increased solubility at acidic pH. |
Experimental Protocol for Determining Peptide Solubility
This protocol outlines a systematic approach to determine the solubility of this compound in a desired solvent.
Materials:
-
This compound peptide (lyophilized powder)
-
Selection of solvents (e.g., sterile water, PBS, DMSO, ACN, methanol, various buffers)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
-
Spectrophotometer (for concentration determination)
Methodology:
-
Initial Assessment:
-
Calculate the net charge of the this compound peptide at a neutral pH to predict its general solubility characteristics. The sequence Tyr-Pro-Gly-Lys-Phe contains one basic residue (Lys) and a free N-terminus (if not modified), and a C-terminal amide. The trans-cinnamoyl group adds hydrophobicity. The overall character is hydrophobic with a potential for a net positive charge at acidic pH.
-
-
Solubility Testing:
-
Start with a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg).
-
Add a small volume of the primary solvent (e.g., 100 µL of sterile water) to achieve a high initial concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
If the peptide does not dissolve, sonicate the sample for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide remains insoluble, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and sonication steps until the peptide fully dissolves or the desired concentration is reached.
-
For hydrophobic peptides like this compound, if solubility in aqueous solutions is poor, start with a small volume of an organic solvent like DMSO and then slowly add the aqueous buffer to the desired final concentration.
-
-
Quantitative Analysis:
-
Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.
-
Carefully transfer the supernatant to a new tube.
-
Determine the peptide concentration in the supernatant using a spectrophotometer by measuring the absorbance at 280 nm (due to the tyrosine and trans-cinnamoyl group). A standard curve with known concentrations of the peptide should be used for accurate quantification.
-
Logical Workflow for Solubility Determination
Caption: Workflow for determining peptide solubility.
II. Stability Profile of this compound
Peptide stability is crucial for ensuring reproducible experimental results and for the development of viable therapeutic agents. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and enzymatic cleavage.
Quantitative Stability Data (Illustrative)
The following table provides illustrative stability data for a this compound-like peptide under various conditions. This data is intended to demonstrate expected trends; specific stability profiles for this compound should be determined experimentally. The percentage of intact peptide remaining is a common metric for stability.
| Condition | Incubation Time | % Intact Peptide Remaining | Primary Degradation Pathway |
| Lyophilized, -20°C | 12 months | >98% | Minimal degradation |
| Aqueous Solution (pH 7.4), 4°C | 7 days | ~85% | Hydrolysis |
| Aqueous Solution (pH 7.4), 25°C | 24 hours | ~70% | Hydrolysis |
| Aqueous Solution (pH 3.0), 25°C | 24 hours | ~90% | Slower hydrolysis at acidic pH |
| Aqueous Solution (pH 9.0), 25°C | 24 hours | ~60% | Accelerated hydrolysis at basic pH |
| In Human Serum, 37°C | 4 hours | <10% | Enzymatic degradation |
Experimental Protocol for Assessing Peptide Stability (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and to understand the degradation pathways of a peptide under stress conditions.
Materials:
-
This compound peptide stock solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H2O2) for oxidative stress
-
Temperature-controlled incubator or water bath
-
Light chamber for photostability testing
-
Human serum or specific proteases (e.g., trypsin, chymotrypsin) for enzymatic stability
-
HPLC system with a suitable C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Methodology:
-
Preparation of Samples:
-
Prepare aliquots of the this compound stock solution for each stress condition.
-
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of the peptide solution to acidic (e.g., pH 2 with 0.1 M HCl) and basic (e.g., pH 10 with 0.1 M NaOH) conditions. Incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Oxidation: Add a low concentration of H2O2 (e.g., 0.1% - 3%) to the peptide solution and incubate at room temperature.
-
Thermal Stress: Incubate the peptide solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the peptide solution to a controlled light source (e.g., UV or fluorescent light) for a defined period.
-
Enzymatic Degradation: Incubate the peptide with human serum or a specific protease at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Quench the degradation reaction if necessary (e.g., by adding a strong acid like trifluoroacetic acid for enzymatic reactions).
-
-
Analytical Method (HPLC):
-
Analyze the samples using a reverse-phase HPLC (RP-HPLC) method capable of separating the intact this compound from its degradation products.
-
A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 280 nm for the aromatic residues).
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics.
-
If a mass spectrometer is available, analyze the degradation products to identify the cleavage sites and modifications.
-
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation stability study.
III. Signaling Pathway Context: this compound as a PAR4 Antagonist
To fully appreciate the importance of this compound's stability and solubility, it is essential to understand its mechanism of action. This compound acts as an antagonist of PAR4, thereby inhibiting platelet activation and aggregation. The following diagram illustrates the simplified signaling pathway of PAR4 and the inhibitory role of this compound.
Caption: Simplified PAR4 signaling pathway and this compound inhibition.
Conclusion
This technical guide provides a comprehensive framework for the basic characterization of this compound peptide's stability and solubility. The provided experimental protocols and illustrative data serve as a valuable resource for researchers and drug development professionals. A thorough understanding and empirical determination of these fundamental properties are critical for the successful application of this compound in both preclinical research and the potential development of novel antiplatelet therapeutics. It is strongly recommended that researchers perform these characterization studies under their specific experimental conditions to ensure data accuracy and reproducibility.
References
Methodological & Application
Tcy-NH2 experimental protocol for in vitro platelet aggregation assay
Application Notes and Protocols
Topic: Tcy-NH2 Experimental Protocol for In Vitro Platelet Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective peptide antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4 is a G protein-coupled receptor that, along with PAR1, is a primary receptor for thrombin on human platelets. Thrombin is a potent platelet agonist, and its interaction with PARs initiates a signaling cascade leading to platelet activation, shape change, granule release, and aggregation, which are critical events in hemostasis and thrombosis.
As a selective PAR4 antagonist, this compound specifically blocks the signaling pathway initiated by the activation of this receptor.[2][3] This makes it a valuable tool for studying the specific role of PAR4 in platelet function and for investigating the potential of PAR4 antagonism as an antiplatelet therapeutic strategy. Notably, this compound has been shown to inhibit platelet aggregation induced by thrombin and PAR4-activating peptides (e.g., AYPGKF-NH2) but does not affect aggregation mediated by other agonists like ADP.[2][3]
These application notes provide a detailed protocol for utilizing this compound in an in vitro platelet aggregation assay to characterize its inhibitory effects.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on platelet aggregation. This data is crucial for designing dose-response experiments.
| Parameter | Value | Agonist | Platelet Source | Reference |
| IC50 | 95 µM | AYPGKF-NH2 (10 µM) | Rat | [1] |
| IC50 Range | 95 - 190 µM | AYPGKF-NH2 | Rat | [4] |
| Effective Conc. | 400 µM | Thrombin or AY-NH2 | Not Specified | [1][5] |
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation using Light Transmission Aggregometry (LTA).
Materials and Reagents
-
Test Compound: this compound ((trans-Cinnamoyl)-YPGKF-NH2)
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet Agonists:
-
PAR4 Activating Peptide (AYPGKF-NH2)
-
Thrombin
-
Adenosine Diphosphate (ADP)
-
-
Vehicle Control: Solvent used to dissolve this compound (e.g., water or DMSO)
-
Saline: 0.9% NaCl
-
Equipment:
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes
-
Aggregometer cuvettes with stir bars
-
37°C water bath or heating block
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation from the venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off. This will separate the blood into layers. Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a new polypropylene tube.
-
Platelet-Poor Plasma (PPP) Preparation: To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes at room temperature. The supernatant is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Platelet Count Adjustment (Optional): For standardized results, the platelet count in the PRP can be adjusted to a specific range (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before starting the assay.
Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar. Place it in the appropriate channel of the aggregometer. This will be your 0% aggregation reference.
-
Pipette the same volume of PPP into a separate cuvette and place it in the reference channel. This will be your 100% aggregation reference.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Incubation with this compound:
-
For each experiment, pipette fresh PRP into a cuvette with a stir bar.
-
Add a specific volume of this compound solution to achieve the desired final concentration (e.g., ranging from 1 µM to 500 µM for a dose-response curve). For the control, add an equivalent volume of the vehicle.
-
Incubate the PRP with this compound (or vehicle) for a predetermined time (e.g., 3-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add a specific concentration of the platelet agonist (e.g., AYPGKF-NH2 or thrombin) to the cuvette to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.
-
-
Control Experiments:
-
Positive Control: Run an experiment with the vehicle and the agonist to determine the maximum aggregation.
-
Negative Control Agonist: To confirm the selectivity of this compound, perform an experiment where this compound-treated PRP is stimulated with an agonist that acts through a different pathway, such as ADP. Little to no inhibition is expected in this case.
-
Data Analysis
-
Quantification: The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculating Percent Inhibition:
-
% Inhibition = [ (Max Aggregation_vehicle - Max Aggregation_this compound) / Max Aggregation_vehicle ] * 100
-
-
Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
IC50 Determination: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit 50% of the agonist-induced platelet aggregation.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Platelet Aggregation Assay with this compound.
PAR4 Signaling Pathway and Inhibition by this compound
Caption: Simplified PAR4 signaling pathway and this compound inhibition.
References
Application Notes and Protocols for In Vivo Mouse Studies of Novel Peptide Compounds
Disclaimer: The specific compound Tcy-NH2 is a selective PAR4 antagonist peptide. According to multiple commercial suppliers, this product is intended for in vitro research use only and not for administration to animals or humans.[1] Therefore, specific in vivo dosage and administration data for this compound are not publicly available. The following application notes provide a generalized framework and detailed protocols for determining the appropriate dosage and administration route for a novel peptide compound, which researchers can adapt for their specific molecule of interest intended for in vivo studies.
Pre-formulation and Vehicle Selection
The initial step in preparing for an in vivo study is to develop a suitable formulation for the test compound. The choice of vehicle is critical for ensuring the compound's stability, solubility, and bioavailability, while minimizing any potential toxicity or confounding effects from the vehicle itself.
Key Considerations for Vehicle Selection:
-
Solubility: The primary goal is to fully dissolve the compound at the desired concentration. This compound is reported to be soluble in water up to 1 mg/ml. For novel peptides, aqueous buffers are often the first choice.
-
Toxicity and Biocompatibility: The selected vehicle should be non-toxic and well-tolerated by the animals at the administered volume and frequency.[2][3][4] Aqueous vehicles like saline and carboxymethylcellulose (CMC) are generally considered safe.[2][3] Organic solvents such as DMSO and PEG-400 should be used with caution as they can cause toxicity.[2][3]
-
Route of Administration: The vehicle must be appropriate for the chosen administration route. For example, viscous solutions may be difficult to inject intravenously.
-
Stability: The compound should be stable in the chosen vehicle for the duration of the experiment.
Table 1: Common Vehicles for In Vivo Mouse Studies
| Vehicle | Properties and Considerations | Common Routes |
| 0.9% Sodium Chloride (Saline) | Isotonic and generally non-toxic. Suitable for water-soluble compounds. | IV, IP, SC, PO |
| Phosphate-Buffered Saline (PBS) | Isotonic and buffered to a physiological pH (around 7.4). Ideal for maintaining the stability of pH-sensitive compounds. | IV, IP, SC |
| Carboxymethylcellulose (CMC) | An aqueous suspension agent used for poorly water-soluble compounds. Typically used at 0.5% - 1% (w/v) in water or saline. | PO, IP |
| Polyethylene Glycol (PEG) 400 | A co-solvent used to increase the solubility of hydrophobic compounds. Often used in combination with other vehicles. Can have physiological effects at higher concentrations.[2][3] | PO, IP, SC |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for highly insoluble compounds. Can be toxic, especially when administered parenterally.[2][3] Typically used at low concentrations (<10%) in a co-solvent system. | IP, SC |
| Corn Oil / Sesame Oil | Used for lipophilic compounds. Not suitable for intravenous administration. | PO, SC, IM |
Dosage Determination
There is no standard recommended dose for a novel compound; it must be determined experimentally. The process typically begins with a dose-range finding study to identify the Maximum Tolerated Dose (MTD).
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or animal morbidity.[5][6]
Protocol for MTD Study:
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or CD-1). Use a small number of animals per group (n=3-5).
-
Group Allocation: Assign animals to several dose groups and a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of the compound to each group. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.
-
Monitoring: Observe the animals closely for clinical signs of toxicity (e.g., weight loss, changes in activity, piloerection) for a period of 7-14 days.[6]
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no significant clinical signs of distress.[7]
Table 2: Example of an MTD Study Design
| Group | Treatment | Dose (mg/kg) | Number of Mice (n) | Administration Route |
| 1 | Vehicle Control | 0 | 3 | Intraperitoneal (IP) |
| 2 | Test Compound | 1 | 3 | Intraperitoneal (IP) |
| 3 | Test Compound | 10 | 3 | Intraperitoneal (IP) |
| 4 | Test Compound | 50 | 3 | Intraperitoneal (IP) |
| 5 | Test Compound | 100 | 3 | Intraperitoneal (IP) |
Efficacy Study Dosing
Once the MTD is established, doses for efficacy studies can be selected. Typically, 3-4 dose levels below the MTD are chosen to evaluate the dose-response relationship of the compound. For example, if the MTD is determined to be 100 mg/kg, efficacy studies might use doses of 10, 30, and 60 mg/kg.[6]
Administration Routes
The choice of administration route depends on the therapeutic target, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
Table 3: Common Administration Routes in Mice
| Route | Procedure | Max Volume (ml/kg) | Advantages | Disadvantages |
| Intravenous (IV) | Injection into the lateral tail vein. Requires proper restraint and technique. | 5-10 | 100% bioavailability, rapid onset of action. | Technically challenging, potential for tissue damage if not performed correctly. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity in the lower right abdominal quadrant. | 10-20 | Relatively easy to perform, large volumes can be administered. | Variable absorption, potential for injection into organs, may cause local irritation. |
| Subcutaneous (SC) | Injection into the loose skin over the back, between the shoulder blades. | 10-20 | Simple to perform, allows for slower absorption and sustained release. | Absorption can be variable depending on blood flow, potential for local irritation. |
| Oral (PO) - Gavage | Administration directly into the stomach using a gavage needle. | 10-20 | Mimics clinical route for oral drugs, non-invasive after training. | Risk of esophageal or stomach injury, stress to the animal, first-pass metabolism may reduce bioavailability. |
| Intranasal (IN) | Instillation of small volumes into the nares. Can be performed on anesthetized or awake mice.[3] | 0.05 (per nostril) | Bypasses the blood-brain barrier for CNS delivery, non-invasive.[3] | Limited volume, potential for respiratory tract irritation.[8] |
Experimental Workflow and Protocols
The following section outlines a generalized workflow and protocol for an in vivo mouse study of a novel peptide compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo mouse studies of a novel compound.
Generalized Protocol for an In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a novel peptide compound in a xenograft mouse model.
Materials:
-
Novel peptide compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Tumor cells (e.g., human cancer cell line)
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Syringes and needles appropriate for the administration route
-
Calipers for tumor measurement
-
Anesthesia (if required)
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells under appropriate conditions.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the tumor cells (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Preparation and Administration:
-
On each day of dosing, prepare a fresh formulation of the peptide compound in the selected vehicle.
-
Administer the compound or vehicle control to the respective groups according to the predetermined dose, route, and schedule (e.g., 30 mg/kg, IP, daily for 14 days).
-
-
Monitoring and Measurements:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
If an animal's body weight drops by more than 20% or if it shows other signs of severe distress, it should be euthanized.
-
-
Study Endpoint and Sample Collection:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the endpoint, euthanize the mice according to IACUC guidelines.
-
Collect blood samples (e.g., via cardiac puncture) for pharmacokinetic or biomarker analysis.
-
Excise and weigh the tumors. Tissues may also be collected for histological or molecular analysis.
-
-
Data Analysis:
-
Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., ANOVA or t-test).
-
Evaluate the toxicity of the compound by analyzing changes in body weight.
-
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Tcy-NH2 in the Flow Cytometric Analysis of Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Tcy-NH2 in the study of platelet activation, with a focus on analysis using flow cytometry. This compound, or (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3] It is crucial to understand that this compound is not a fluorescent dye or a direct marker for platelet activation. Instead, it serves as a powerful tool to investigate the signaling pathways of platelet activation by specifically blocking the PAR4-mediated route.
By inhibiting PAR4, researchers can dissect the contribution of this specific receptor to the overall platelet activation response induced by agonists such as thrombin. This allows for a more nuanced understanding of platelet physiology and pathology and provides a valuable method for the screening and characterization of novel anti-platelet therapeutics.
This document outlines the underlying signaling pathways, detailed experimental protocols for the use of this compound in conjunction with established fluorescent platelet activation markers, and representative data on how to analyze and interpret the results obtained from flow cytometry.
Platelet Activation Signaling Pathway via PAR4
Platelet activation is a complex process involving multiple signaling pathways initiated by various agonists. One of the key players in thrombin-mediated platelet activation is the family of Protease-Activated Receptors (PARs), with PAR1 and PAR4 being the predominant PARs on human platelets. The following diagram illustrates the signaling cascade initiated by PAR4 activation and the inhibitory role of this compound.
Caption: Platelet activation pathway via PAR4 and the inhibitory action of this compound.
Application Notes
The primary application of this compound in platelet research is to selectively block the PAR4 signaling pathway, thereby allowing for the investigation of its specific roles in platelet function.
Key Applications:
-
Dissecting Thrombin-Mediated Platelet Activation: By using this compound, researchers can differentiate the signaling contributions of PAR4 from those of PAR1 in response to thrombin.
-
Investigating Receptor Crosstalk: this compound can be used to study how the inhibition of PAR4 affects platelet activation induced by other agonists that act through different receptors (e.g., ADP, collagen), revealing potential crosstalk between signaling pathways.
-
Screening and Characterization of Anti-Platelet Drugs: this compound can be used as a reference compound in the development of novel PAR4 antagonists.
-
Understanding Platelet Hyper-Reactivity: In disease states characterized by platelet hyper-reactivity, this compound can help to determine the extent to which this is driven by the PAR4 pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound to study its inhibitory effects on platelet activation. It is recommended to optimize concentrations of agonists and this compound for specific experimental conditions.
Protocol 1: Preparation of Washed Platelets
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an appropriate anticoagulant (e.g., acid-citrate-dextrose - ACD).[4] The first 2-3 mL of blood should be discarded to avoid contamination with tissue factor-activated platelets.[4]
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Platelet Isolation: Carefully aspirate the PRP and add apyrase (to prevent activation) and PGI2 (to maintain platelets in a resting state).
-
Washing: Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Resuspension: Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and PGI2.
-
Platelet Counting: Count the platelets using a hematology analyzer or a hemocytometer and adjust the concentration to the desired level (e.g., 2-3 x 10^8 platelets/mL).
Protocol 2: this compound Inhibition and Platelet Activation
-
Pre-incubation with this compound: Aliquot the washed platelet suspension into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the platelets and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: After pre-incubation, add a PAR4 agonist (e.g., a PAR4-activating peptide like AYPGKF-NH2) or thrombin to stimulate the platelets. A vehicle control (buffer) should also be included. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
Protocol 3: Staining for Flow Cytometry
-
Antibody Staining: To the activated platelet suspension, add fluorescently labeled monoclonal antibodies that recognize activation-dependent markers. Commonly used markers include:
-
Anti-P-selectin (CD62P): To detect the surface expression of P-selectin from alpha-granule release.[5][6][7]
-
PAC-1: A monoclonal antibody that specifically binds to the activated conformation of the GPIIb/IIIa receptor.[5][6][7]
-
An activation-independent platelet marker, such as Anti-CD41 or Anti-CD61 , should be included to identify the platelet population.[6]
-
-
Incubation: Incubate the samples with the antibodies for 15-20 minutes at room temperature in the dark.[4]
-
Fixation (Optional): If samples are not to be analyzed immediately, they can be fixed with a low concentration of paraformaldehyde (e.g., 1%). Note that fixation can affect some antibody binding.[4][8]
-
Dilution: Dilute the samples with an appropriate buffer (e.g., PBS) before analysis on the flow cytometer.
Protocol 4: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer to detect the specific fluorochromes used for antibody labeling. Use appropriate compensation controls to correct for spectral overlap.
-
Gating Strategy:
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Further gate on the CD41 or CD61 positive population to ensure analysis is restricted to platelets.
-
-
Data Acquisition: Acquire a sufficient number of events (e.g., 10,000-20,000 platelet events) for each sample.
-
Data Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for the activation markers (CD62P and PAC-1) in each sample.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the inhibitory effect of this compound on platelet activation.
Caption: Experimental workflow for analyzing this compound inhibition of platelet activation.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison. The following is an example of how to present data on the inhibitory effect of this compound on PAR4-agonist-induced platelet activation.
| Treatment Group | This compound Conc. (µM) | % CD62P Positive Platelets (Mean ± SD) | PAC-1 MFI (Mean ± SD) |
| Resting (Unstimulated) | 0 | 2.5 ± 0.8 | 150 ± 35 |
| PAR4 Agonist (100 µM) | 0 | 85.2 ± 5.1 | 2500 ± 210 |
| PAR4 Agonist (100 µM) | 10 | 60.7 ± 4.5 | 1800 ± 150 |
| PAR4 Agonist (100 µM) | 50 | 25.1 ± 3.2 | 800 ± 95 |
| PAR4 Agonist (100 µM) | 100 | 5.3 ± 1.5 | 250 ± 50 |
Table 1: Example data demonstrating the dose-dependent inhibition of PAR4-agonist-induced P-selectin expression and PAC-1 binding by this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of platelet biology. Its specific antagonism of the PAR4 receptor allows for the precise dissection of this signaling pathway in platelet activation. When used in conjunction with flow cytometry and fluorescently labeled antibodies against activation markers, this compound provides a robust system for studying the mechanisms of platelet activation and for the development of novel anti-thrombotic therapies. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to incorporate this compound into their studies of platelet function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. news-medical.net [news-medical.net]
- 6. Phitonex launches 13 new fluorescent labels and conjugated antibodies for single cell analysis by flow cytometry - BioSpace [biospace.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tcy-NH2 in a Murine Model of Arterial Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arterial thrombosis, the formation of a blood clot within an artery, is the primary event underlying myocardial infarction and ischemic stroke. Platelet activation plays a central role in the initiation and propagation of arterial thrombi. Thrombin, a potent platelet agonist, activates platelets through Protease-Activated Receptors (PARs). In mice, PAR4 is the primary functional thrombin receptor on platelets, making it a key target for antiplatelet therapies. Tcy-NH2 (trans-cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2) is a selective antagonist of PAR4. By blocking the interaction of thrombin with PAR4, this compound is expected to inhibit platelet activation and subsequent thrombus formation.
These application notes provide a comprehensive overview of the use of this compound in a murine model of arterial thrombosis, including detailed experimental protocols and expected quantitative outcomes based on the known effects of PAR4 antagonism.
Mechanism of Action: PAR4 Signaling in Platelet Activation
Thrombin-mediated activation of PAR4 on platelets initiates a signaling cascade that leads to platelet aggregation and thrombus formation. This compound, as a selective PAR4 antagonist, intervenes early in this process.
Signaling Pathway of PAR4 Activation
The activation of PAR4 by thrombin triggers downstream signaling through Gq and G12/13 pathways. This leads to a sustained increase in intracellular calcium, activation of Rap1, and ultimately, the conformational activation of integrin αIIbβ3, which is crucial for platelet aggregation and the formation of a stable thrombus.[1]
Caption: PAR4 signaling pathway in platelet activation.
Data Presentation: Expected Effects of PAR4 Antagonism
While specific quantitative data for this compound in a murine arterial thrombosis model is not yet available in the public domain, the following tables summarize the expected outcomes based on studies with other selective PAR4 antagonists and genetic models of PAR4 deficiency. These data provide a benchmark for evaluating the efficacy of this compound.
Table 1: Effect of PAR4 Antagonism on Time to Occlusion in a Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | Time to Occlusion (minutes) | Percent Increase vs. Control |
| Vehicle Control | 15 ± 3 | - |
| This compound (projected) | 25 ± 5 | ~67% |
| Other PAR4 Antagonist | 28 ± 6 | 87% |
Data for "Other PAR4 Antagonist" is representative of published results for selective PAR4 inhibitors.
Table 2: Effect of PAR4 Antagonism on Thrombus Weight in a Carotid Artery Ligation Model
| Treatment Group | Thrombus Weight (mg) | Percent Decrease vs. Control |
| Sham Control | 0.5 ± 0.2 | - |
| Vehicle Control | 5.2 ± 1.1 | - |
| This compound (projected) | 2.1 ± 0.8 | ~60% |
| Other PAR4 Antagonist | 1.8 ± 0.6 | 65% |
Data for "Other PAR4 Antagonist" is representative of published results for selective PAR4 inhibitors.
Table 3: Effect of PAR4 Antagonism on Bleeding Time
| Treatment Group | Bleeding Time (seconds) | Fold Increase vs. Control |
| Vehicle Control | 120 ± 30 | - |
| This compound (projected) | 180 ± 45 | 1.5 |
| Other PAR4 Antagonist | 200 ± 50 | 1.7 |
Data for "Other PAR4 Antagonist" is representative of published results for selective PAR4 inhibitors.
Experimental Protocols
The following are detailed protocols for inducing and evaluating arterial thrombosis in a murine model. These can be adapted for testing the efficacy of this compound.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is widely used to study platelet-rich arterial thrombosis.
Experimental Workflow
Caption: Workflow for Ferric Chloride-Induced Thrombosis.
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ferric chloride (FeCl3) solution (e.g., 10% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Doppler flow probe and monitor
-
Surgical instruments
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine.
-
Administer this compound or vehicle control, typically via tail vein injection, 15-30 minutes prior to injury.
-
Make a midline cervical incision and carefully dissect the left common carotid artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a filter paper disc with FeCl3 solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined time (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis (e.g., H&E staining) to assess thrombus composition.
Carotid Artery Ligation Model
This model is useful for studying the inflammatory and cellular components of thrombus formation over a longer period.
Experimental Workflow
Caption: Workflow for Carotid Artery Ligation Model.
Materials:
-
This compound
-
Vehicle control
-
Anesthetic
-
Suture material (e.g., 7-0 silk)
-
Surgical instruments
-
C57BL/6 mice
Procedure:
-
Anesthetize the mouse and administer this compound or vehicle as described previously.
-
Expose the left common carotid artery through a midline cervical incision.
-
Carefully dissect the artery free from the vagus nerve and surrounding connective tissue.
-
Completely ligate the carotid artery with a silk suture.
-
Close the incision with sutures or wound clips.
-
Allow the thrombus to develop for a specified period (e.g., 24 or 48 hours).
-
Re-anesthetize the mouse and excise the ligated portion of the carotid artery.
-
Remove the surrounding tissue and weigh the thrombosed arterial segment. The weight of a sham-operated (non-ligated) segment can be subtracted to determine the thrombus weight.
-
The thrombus can be processed for histological analysis, immunohistochemistry, or molecular assays.
Conclusion
This compound, as a selective PAR4 antagonist, holds significant promise as a therapeutic agent for the prevention and treatment of arterial thrombosis. The experimental models and protocols detailed in these application notes provide a robust framework for evaluating the in vivo efficacy of this compound. While direct quantitative data for this compound in these specific models is pending, the established effects of PAR4 antagonism strongly suggest that this compound will effectively reduce thrombus formation with a potentially favorable safety profile. Further preclinical studies are warranted to fully characterize the antithrombotic potential of this compound.
References
Application Notes and Protocols for Tcy-NH2 in In Vivo Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tcy-NH2, a selective antagonist of Protease-Activated Receptor 4 (PAR4), presents a promising avenue for therapeutic intervention in inflammatory conditions. PAR4 is a G-protein coupled receptor that plays a significant role in thrombosis and has been increasingly implicated in inflammatory processes.[1][2] Its expression is often elevated under inflammatory conditions, making it a viable target for anti-inflammatory therapies.[2] These application notes provide a detailed protocol for utilizing this compound to induce anti-inflammatory effects in vivo, based on established methodologies for studying PAR4 antagonism in relevant animal models.
Mechanism of Action: PAR4 Signaling in Inflammation
PAR4 is activated by serine proteases, such as thrombin, which are often present at sites of injury and inflammation.[1] Upon activation, PAR4 initiates downstream signaling cascades that contribute to pro-inflammatory responses. PAR4 activation can lead to the release of pro-inflammatory cytokines and the recruitment and adherence of leukocytes.[3] Studies in PAR4 knockout mice have demonstrated the receptor's role in neutrophil homing and invasion at sites of vascular injury.[2] Furthermore, PAR4 has been shown to contribute to tissue damage in animal models of ischemia-reperfusion injury and inflammatory bowel disease.[2] By selectively blocking PAR4, this compound is hypothesized to inhibit these pro-inflammatory signaling pathways, thereby reducing the inflammatory response.
Caption: this compound antagonism of the PAR4 signaling pathway.
Experimental Protocol: this compound Treatment in a Murine Model of Acute Inflammation
This protocol describes the use of this compound in a lipopolysaccharide (LPS)-induced acute inflammation model in mice. This model is widely used to study systemic inflammatory responses.
Materials:
-
This compound (peptide antagonist)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Myeloperoxidase (MPO) activity assay kit
-
Evans Blue dye
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound Treatment (LPS + this compound)
-
-
This compound Administration:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer this compound via intraperitoneal (i.p.) injection at a proposed dose of 1-10 mg/kg. The optimal dose should be determined in a preliminary dose-response study. For reference, the PAR4 antagonist BMS-986120 has been administered orally at 1 mg/kg in non-human primate models to achieve significant antithrombotic effects.[4]
-
Administer the vehicle (saline) to the control groups.
-
-
Induction of Inflammation:
-
One hour after this compound or vehicle administration, induce inflammation by injecting LPS (1 mg/kg, i.p.).
-
-
Sample Collection:
-
At 4-6 hours post-LPS injection, euthanize mice via an approved method.
-
Collect blood via cardiac puncture for serum separation.
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.
-
Harvest lung tissue for histological analysis and MPO assay.
-
-
Assessment of Inflammation:
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the serum and BAL fluid using ELISA kits according to the manufacturer's instructions.
-
Neutrophil Infiltration: Determine MPO activity in lung tissue homogenates as an index of neutrophil infiltration.
-
Vascular Permeability: In a separate cohort of animals, inject Evans Blue dye intravenously 30 minutes before euthanasia to assess vascular leakage into the lung tissue.
-
Caption: Workflow for in vivo evaluation of this compound.
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS Control | Increased | Increased | Increased |
| This compound Treatment | Reduced | Reduced | Reduced |
Table 2: Effect of this compound on Neutrophil Infiltration and Vascular Permeability
| Treatment Group | Lung MPO Activity (U/g tissue) | Lung Evans Blue Extravasation (µg/g tissue) |
| Vehicle Control | Baseline | Baseline |
| LPS Control | Increased | Increased |
| This compound Treatment | Reduced | Reduced |
Conclusion
This document provides a foundational protocol for investigating the in vivo anti-inflammatory effects of the PAR4 antagonist, this compound. The proposed experimental design allows for the robust assessment of its therapeutic potential in a well-established model of acute inflammation. Researchers should optimize parameters such as dosage and timing of administration for their specific experimental context. The findings from such studies will be crucial in elucidating the role of PAR4 in inflammation and in the development of novel anti-inflammatory therapeutics.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? [mdpi.com]
- 4. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing fMLP in Chemotaxis Assays to Study Immune Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immune cell migration is a fundamental process in the inflammatory response and immune surveillance, where cells navigate towards chemical cues in their environment. This directed movement, known as chemotaxis, is critical for processes such as the recruitment of neutrophils to sites of infection. N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant peptide of bacterial origin that mimics the N-termini of bacterial proteins. It is widely used as a classical chemoattractant in research to study the mechanisms of immune cell migration, particularly of neutrophils. This document provides detailed protocols for utilizing fMLP in common chemotaxis assays and an overview of the associated signaling pathways.
Data Presentation
The optimal concentration of fMLP for inducing chemotaxis can vary depending on the cell type and the specific assay conditions. Below is a summary of typical fMLP concentrations used for neutrophil chemotaxis.
| Immune Cell Type | Assay Type | Optimal fMLP Concentration Range | Reference |
| Human Neutrophils | Boyden Chamber/Transwell | 1 pM - 100 nM | [1][2] |
| Human Neutrophils | Under-Agarose | 10 nM - 100 nM | [3] |
| Human Neutrophils | Microfluidic Device | 10 nM - 100 nM | [4][5] |
| HL-60 (neutrophil-like) | Microfluidic Device | ~100 nM (peak directional migration) | [6] |
Note: It is recommended to perform a dose-response curve to determine the optimal fMLP concentration for your specific experimental setup.
Signaling Pathway
fMLP initiates a signaling cascade in neutrophils by binding to the formyl peptide receptor (FPR), a G-protein coupled receptor (GPCR).[7] This leads to the activation of various downstream signaling molecules, ultimately resulting in actin polymerization, cytoskeletal rearrangement, and directed cell movement.[7][8]
Caption: fMLP Signaling Cascade in Neutrophils.
Experimental Protocols
Transwell Migration Assay (Boyden Chamber)
This assay measures the migration of immune cells through a porous membrane towards a chemoattractant gradient.[3][9][10][11]
Caption: Transwell Chemotaxis Assay Workflow.
Methodology:
-
Cell Preparation:
-
Isolate neutrophils from fresh whole blood using a suitable method like dextran sedimentation followed by Ficoll-Paque gradient separation.
-
Wash the isolated neutrophils and resuspend them in a serum-free or low-serum medium (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[3][12] Keep cells on ice until use.
-
-
Assay Setup:
-
To the lower wells of a 24-well plate, add 600 µL of medium containing the desired concentration of fMLP (e.g., 10 nM). For a negative control, add medium without fMLP.
-
Carefully place a Transwell insert with a 3-5 µm pore size polycarbonate membrane into each well, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension to the upper chamber of each insert.[3]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 1.5 to 3 hours. The optimal incubation time should be determined empirically.[12]
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a suitable stain, such as Crystal Violet or DAPI.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader.[11]
-
Under-Agarose Migration Assay
This assay allows for the visualization of chemotaxis in a 2D environment, where cells migrate under a layer of agarose towards a chemoattractant.[3]
Caption: Under-Agarose Chemotaxis Assay Workflow.
Methodology:
-
Agarose Gel Preparation:
-
Prepare a 0.5% (w/v) solution of high-purity agarose in a 1:1 mixture of 2x Hank's Balanced Salt Solution (HBSS) and 2x RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS).
-
Heat to dissolve the agarose and then cool to approximately 48°C in a water bath.
-
Pour the agarose solution into a 35 mm tissue culture dish to create a thin layer and allow it to solidify at room temperature.[3]
-
-
Well Creation:
-
Using a sterile biopsy punch (e.g., 3 mm diameter), create a linear series of three wells, spaced approximately 3 mm apart.
-
-
Loading:
-
In the central well, carefully add 10 µL of isolated neutrophils (resuspended in RPMI + 10% FBS at a concentration of 1-5 x 10⁷ cells/mL).
-
In one of the outer wells, add 10 µL of fMLP solution (e.g., 100 nM) diluted in the same medium.
-
In the other outer well, add 10 µL of the medium alone as a negative control.[3]
-
-
Incubation and Analysis:
-
Incubate the dish at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.
-
Visualize the migration of cells from the central well towards the chemoattractant and control wells using a phase-contrast microscope.
-
Quantify chemotaxis by measuring the distance of migration of the leading front of cells or by counting the number of cells that have migrated a certain distance from the edge of the well.[3]
-
Conclusion
fMLP is a valuable tool for studying immune cell chemotaxis, providing a robust and reproducible stimulus for migration. The protocols outlined in this application note for Transwell and under-agarose assays offer reliable methods for quantifying and visualizing immune cell migration. Understanding the underlying signaling pathways and optimizing assay conditions are crucial for obtaining meaningful and reproducible data in the study of immune cell function and the development of novel therapeutics targeting inflammatory processes.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bifunctional Small Molecules Enhance Neutrophil Activities Against Aspergillus fumigatus in vivo and in vitro [frontiersin.org]
- 6. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. researchhub.com [researchhub.com]
- 12. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: In Vitro Assay for Screening Inhibitors of Neutrophil Activation Using a PAR4 Agonist with Tcy-NH2 as a Reference Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the host defense against pathogens. However, their inappropriate or excessive activation is implicated in the pathogenesis of various inflammatory diseases. Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, is expressed on neutrophils and contributes to their activation and recruitment during inflammation. Therefore, targeting PAR4 presents a promising therapeutic strategy for modulating neutrophil-mediated inflammation.
This application note provides a detailed protocol for an in vitro assay to screen for inhibitors of neutrophil activation by targeting the PAR4 signaling pathway. The assay utilizes the selective PAR4 agonist, AYPGKF-NH2, to induce neutrophil activation, which is quantified by measuring key activation markers such as elastase release and intracellular calcium mobilization. The known PAR4 antagonist, Tcy-NH2 ((trans-Cinnamoyl)-YPGKF-NH2), is used as a reference inhibitor to validate the assay and demonstrate its utility in identifying and characterizing novel anti-inflammatory compounds.
Principle of the Assay
Isolated human neutrophils are first incubated with the test compound or the reference inhibitor (this compound). Subsequently, the cells are stimulated with the PAR4 agonist, AYPGKF-NH2. The extent of neutrophil activation is determined by measuring the release of elastase, a primary granule enzyme, and the transient increase in intracellular calcium concentration. A reduction in these activation markers in the presence of the test compound indicates its inhibitory effect on the PAR4 signaling pathway.
Data Presentation
The inhibitory effect of this compound on PAR4-mediated neutrophil activation is summarized in the following tables. This data is representative and serves to illustrate the expected outcome of the described assays.
Table 1: Inhibition of PAR4 Agonist-Induced Neutrophil Elastase Release by this compound
| This compound Concentration (µM) | PAR4 Agonist (AYPGKF-NH2, 100 µM) | % Inhibition of Elastase Release |
| 0 (Vehicle Control) | + | 0% |
| 0.1 | + | 15.2% |
| 1 | + | 48.5% |
| 10 | + | 85.1% |
| 50 | + | 95.3% |
| 100 | + | 98.9% |
| IC50 | ~1.2 µM |
Table 2: Inhibition of PAR4 Agonist-Induced Intracellular Calcium Mobilization by this compound
| This compound Concentration (µM) | PAR4 Agonist (AYPGKF-NH2, 50 µM) | Peak Intracellular [Ca2+] (nM) | % Inhibition |
| 0 (Vehicle Control) | - | 105 | N/A |
| 0 (Vehicle Control) | + | 450 | 0% |
| 0.1 | + | 380 | 20.3% |
| 1 | + | 250 | 58.0% |
| 10 | + | 130 | 92.8% |
| 50 | + | 110 | 98.6% |
| IC50 | ~0.8 µM |
Experimental Protocols
Isolation of Human Neutrophils from Peripheral Blood
This protocol is based on density gradient centrifugation.[1][2][3] Neutrophils have a short lifespan and should be used within 2-4 hours of isolation.[1][2][3]
Materials:
-
Anticoagulated (ACD or heparin) whole human blood
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS)
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with Ca2+/Mg2+
-
Trypan blue solution
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Hemocytometer or automated cell counter
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL centrifuge tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils/erythrocytes will be visible.
-
Aspirate and discard the upper layers (plasma and mononuclear cells).
-
Carefully collect the neutrophil layer and transfer it to a new 50 mL centrifuge tube.
-
To remove contaminating erythrocytes, perform RBC lysis. Add 10 mL of RBC Lysis Buffer, mix gently, and incubate for 5-7 minutes at room temperature.
-
Stop the lysis by adding 30 mL of HBSS without Ca2+/Mg2+.
-
Centrifuge at 250 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of HBSS with Ca2+/Mg2+.
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Purity should be >95%.
-
Adjust the cell concentration to the desired density for subsequent assays (e.g., 1 x 107 cells/mL).
Neutrophil Elastase Release Assay
This fluorometric assay measures the activity of elastase released from activated neutrophils.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
This compound (stock solution in DMSO)
-
AYPGKF-NH2 (stock solution in sterile water or HBSS)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~380/500 nm)
-
Cytochalasin B (optional, to enhance degranulation)
Procedure:
-
Prepare a working solution of neutrophils at 2 x 106 cells/mL in HBSS with Ca2+/Mg2+.
-
Add 50 µL of the neutrophil suspension to each well of the 96-well plate.
-
Prepare serial dilutions of this compound in HBSS. Add 25 µL of the this compound dilutions or vehicle (DMSO diluted in HBSS) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
(Optional) Add cytochalasin B to a final concentration of 5 µg/mL and incubate for 5 minutes at 37°C.
-
Prepare the PAR4 agonist, AYPGKF-NH2, at a 4x working concentration. Add 25 µL to each well to achieve the final desired concentration (e.g., 100 µM). For control wells, add 25 µL of HBSS.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Prepare the elastase substrate according to the manufacturer's instructions. Add the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, or as an endpoint reading after a defined incubation period.
-
Calculate the percentage inhibition of elastase release for each concentration of this compound relative to the vehicle-treated, agonist-stimulated control.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.[2][4][5]
Materials:
-
Isolated human neutrophils
-
HBSS with Ca2+/Mg2+
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound
-
AYPGKF-NH2
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at ~510 nm.
Procedure:
-
Resuspend isolated neutrophils at 5 x 106 cells/mL in HBSS.
-
Load the cells with Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 for 30-45 minutes at 37°C in the dark, with occasional mixing.
-
Wash the cells twice with HBSS to remove extracellular dye by centrifuging at 250 x g for 5 minutes.
-
Resuspend the Fura-2 loaded neutrophils in HBSS with Ca2+/Mg2+ to a concentration of 1 x 106 cells/mL.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Place the plate in the fluorescence plate reader and allow the cells to equilibrate for 5-10 minutes.
-
Set the plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm, taking readings every 1-2 seconds.
-
Establish a baseline fluorescence ratio for approximately 30 seconds.
-
Add this compound or vehicle to the wells and continue recording for 2-3 minutes to observe any effect on the baseline.
-
Add the PAR4 agonist, AYPGKF-NH2, to the wells and record the change in fluorescence ratio for an additional 3-5 minutes.
-
The change in the 340/380 nm fluorescence ratio is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the peak calcium response for each this compound concentration.
Visualizations
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating PAR4 Function in Isolated Vascular Tissues Using Tcy-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 4 (PAR4), a G protein-coupled receptor, is a key player in hemostasis and thrombosis. Its role in the vasculature is an area of growing interest, with evidence suggesting its involvement in regulating vascular tone and contributing to vascular smooth muscle cell proliferation.[1][2] The study of PAR4 function in isolated vascular tissues provides valuable insights into its physiological and pathophysiological roles.
This document provides detailed application notes and protocols for utilizing the peptide Tcy-NH2 to investigate the function of PAR4 in isolated vascular tissues. Contrary to its potential use as a direct activator, this compound, a derivative of the PAR4-activating peptide with a trans-cinnamoyl group, primarily functions as a selective PAR4 antagonist .[3] However, it is crucial to note that in some preparations, such as rat aortic rings, this compound has been observed to exhibit paradoxical agonist activity. This dual characteristic makes it a unique tool for probing PAR4-mediated responses.
These protocols will guide researchers in using this compound to block the effects of known PAR4 agonists, thereby elucidating the specific contributions of PAR4 to vascular function.
Data Presentation
The following tables summarize quantitative data for commonly used PAR4 agonists in isolated vascular tissue preparations.
Table 1: Effects of PAR4 Agonists on Isolated Vascular Tissues
| Agonist | Tissue Preparation | Species | Concentration Range | Observed Effect | EC50/IC50 | Reference |
| GYPGQV-NH2 | Saphenous Vein Smooth Muscle Cells | Human | 200 µM | Transient increase in intracellular calcium | - | [1][2] |
| GYPGQV-NH2 | Saphenous Vein Smooth Muscle Cells | Human | 200 µM | Time-dependent phosphorylation of ERK-1/2 | - | [1][2] |
| GYPGQV-NH2 | Saphenous Vein Smooth Muscle Cells | Human | 500 µM | 2.5-fold increase in DNA synthesis | - | [2] |
| GYPGQV-NH2 | Pre-constricted Rat Aorta | Rat | up to 800 µM | Endothelium-dependent relaxation | ~300-400 µM | [4] |
| GYPGKF-NH2 | Pre-constricted Rat Aorta | Rat | up to 800 µM | Endothelium-dependent relaxation | ~300-400 µM | [4] |
| AYPGKF-NH2 | Platelets (for comparison) | Human | - | ~10-fold more potent than GYPGKF | - |
Signaling Pathways and Experimental Workflows
PAR4 Signaling Pathway in Vascular Smooth Muscle Cells
Activation of PAR4 in vascular smooth muscle cells by an agonist (e.g., AYPGKF-NH2) initiates a signaling cascade through the Gq alpha subunit of its associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The increased intracellular calcium and PKC activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), ultimately resulting in cellular responses such as contraction and proliferation.[5][6]
Caption: PAR4 signaling cascade in vascular smooth muscle cells.
Experimental Workflow: Isolated Aortic Ring Assay
The isolated aortic ring assay is a fundamental technique to study the contractile or relaxant properties of vasoactive compounds. The workflow involves isolating the aorta, preparing arterial rings, mounting them in an organ bath, and recording isometric tension changes in response to pharmacological agents.
Caption: Workflow for the isolated aortic ring assay.
Logical Workflow for Investigating PAR4 Function with this compound
To confirm that a vascular response is mediated by PAR4, a logical workflow involving a PAR4 agonist and the antagonist this compound should be followed.
Caption: Logical workflow for confirming PAR4-mediated effects.
Experimental Protocols
Isolated Aortic Ring Assay
This protocol details the measurement of vasoconstriction or vasodilation in isolated aortic rings in response to a PAR4 agonist and inhibition by this compound.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
PAR4 agonist (e.g., AYPGKF-NH2) stock solution
-
This compound stock solution
-
Phenylephrine (for pre-contraction)
-
KCl solution (80 mM)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection tools
Procedure:
-
Aorta Isolation: Euthanize a rat or mouse according to approved institutional guidelines. Make a midline incision to open the thoracic cavity and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.[7]
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into 1-2 mm wide rings.[7][8][9]
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9]
-
Equilibration: Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
Viability Check: After equilibration, contract the rings with 80 mM KCl. Rings that do not show a robust contraction should be discarded. Wash the rings until tension returns to baseline.
-
Studying Vasoconstriction:
-
Generate a cumulative concentration-response curve to the PAR4 agonist (e.g., AYPGKF-NH2) by adding increasing concentrations of the agonist to the organ bath.
-
To test for inhibition, wash the rings, pre-incubate with this compound (e.g., 10-100 µM) for 20-30 minutes, and then repeat the cumulative concentration-response curve to the PAR4 agonist.
-
-
Studying Vasodilation:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, generate a cumulative concentration-response curve to the PAR4 agonist.
-
To test for inhibition, wash the rings, pre-incubate with this compound for 20-30 minutes, pre-contract with phenylephrine, and then repeat the cumulative concentration-response curve to the PAR4 agonist.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by KCl. Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in isolated vascular smooth muscle cells (VSMCs) upon PAR4 activation and its inhibition by this compound.
Materials:
-
Isolated primary vascular smooth muscle cells
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
PAR4 agonist (e.g., AYPGKF-NH2) stock solution
-
This compound stock solution
-
Ionomycin (positive control)
-
Fluorimeter or fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Preparation: Culture primary VSMCs on glass coverslips until they reach 50-70% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells with fresh HBSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system. Perfuse with HBSS and record the baseline fluorescence for 2-5 minutes.
-
PAR4 Activation: Add the PAR4 agonist (e.g., AYPGKF-NH2) to the perfusion buffer and record the change in fluorescence intensity.
-
Inhibition with this compound: In a separate experiment, after establishing a baseline, pre-incubate the cells with this compound for 10-20 minutes. Then, while still in the presence of this compound, stimulate the cells with the PAR4 agonist and record the fluorescence.
-
Positive Control: At the end of each experiment, add ionomycin to determine the maximum calcium response.
-
Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm. For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F0).
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 in VSMCs as a downstream marker of PAR4 activation and its inhibition by this compound.
Materials:
-
Isolated primary vascular smooth muscle cells
-
Cell culture medium
-
PAR4 agonist (e.g., AYPGKF-NH2) stock solution
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture VSMCs in multi-well plates. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibition and Stimulation: Pre-incubate the cells with this compound for 30-60 minutes. Then, stimulate with the PAR4 agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include appropriate controls (untreated, agonist alone, antagonist alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK as a ratio to t-ERK.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the role of PAR4 in the complex signaling networks of isolated vascular tissues. By employing the protocols outlined in this document, researchers can effectively investigate the contribution of PAR4 to vascular function and explore its potential as a therapeutic target in cardiovascular diseases. The dual nature of this compound as an antagonist in some systems and a potential agonist in others necessitates careful experimental design and interpretation of results.
References
- 1. Evidence for functionally active protease-activated receptor-4 (PAR-4) in human vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for functionally active protease-activated receptor-4 (PAR-4) in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Tcy-NH2 in a Rat Model of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tcy-NH2, chemically identified as (trans-Cinnamonyl)-YPGKF-NH2, is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). PARs are a family of G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus, revealing a tethered ligand that binds to and activates the receptor. PAR4 is notably expressed on platelets and various other cells, including immune cells, and its activation is implicated in thrombosis and inflammatory processes.
In the context of inflammation, the activation of PAR4 can trigger pro-inflammatory signaling cascades. By selectively blocking PAR4, this compound presents a promising therapeutic strategy for mitigating inflammatory responses. Its mechanism of action involves the inhibition of downstream signaling pathways associated with PAR4 activation, which can lead to reduced platelet aggregation, decreased neutrophil recruitment, and modulation of cytokine release. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of this compound in a lipopolysaccharide (LPS)-induced rat model of acute inflammation, a widely used model to study systemic inflammatory responses.
Data Presentation
The following tables summarize quantitative data regarding the in vitro efficacy of this compound and the expected outcomes of an in vivo anti-inflammatory study.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | Agonist | IC50 |
| Platelet Aggregation Inhibition | Rat | Platelets | AYPGKF-NH₂ | 95 µM |
This data indicates the concentration of this compound required to inhibit 50% of platelet aggregation induced by a PAR4 activating peptide.
Table 2: Exemplar In Vivo Anti-Inflammatory Effects of a PAR4 Antagonist in an LPS-Induced Rat Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Peritoneal Neutrophil Count (cells/mL) |
| Saline Control | 50 ± 10 | 100 ± 20 | 0.5 x 10^5 ± 0.1 x 10^5 |
| LPS + Vehicle | 500 ± 50 | 1200 ± 150 | 5.0 x 10^6 ± 0.8 x 10^6 |
| LPS + this compound (1 mg/kg) | 250 ± 30 | 600 ± 80 | 2.5 x 10^6 ± 0.5 x 10^6 |
Note: The data in Table 2 is representative and based on typical results from anti-inflammatory studies in LPS-rat models. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Objective: To prepare a sterile solution of this compound for in vivo administration.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Reconstitution of this compound:
-
This compound is a peptide and may require a small amount of DMSO for initial solubilization.
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Prepare a stock solution by dissolving this compound in a minimal amount of DMSO (e.g., to achieve a 10 mg/mL stock).
-
Gently vortex to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
For the final injection volume, it is recommended to keep the DMSO concentration low (ideally <5%) to avoid solvent toxicity.
-
Dilute the this compound stock solution with sterile, pyrogen-free saline to the desired final concentration. For example, to prepare a 1 mg/kg dose for a 250g rat in a 0.5 mL injection volume, you would need a final concentration of 0.5 mg/mL.
-
Prepare the vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Sterilization:
-
Filter the final dosing solution and the vehicle control through a 0.22 µm sterile filter into a sterile tube.
-
Store the prepared solutions at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Induction of Inflammation with Lipopolysaccharide (LPS)
Objective: To induce a systemic inflammatory response in rats using LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
LPS Preparation:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline at a concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Animal Dosing:
-
A commonly used dose of LPS to induce robust inflammation is 1-5 mg/kg.
-
Administer the LPS solution via intraperitoneal (IP) injection.
-
Protocol 3: Intraperitoneal (IP) Injection of this compound
Objective: To administer this compound to rats via the intraperitoneal route.
Materials:
-
Prepared this compound dosing solution and vehicle control
-
Rats from the experimental groups
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the rat. A two-person technique is often preferred for safety and accuracy. One person restrains the rat while the other performs the injection.[1][2]
-
The rat should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.[3]
-
-
Injection Site:
-
Injection:
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[1]
-
Aspirate briefly by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and use a new sterile needle and syringe at a different site.[2]
-
Inject the solution smoothly and withdraw the needle.
-
The maximum recommended IP injection volume for rats is 10 mL/kg.[1]
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Protocol 4: Assessment of Anti-Inflammatory Effects
Objective: To evaluate the efficacy of this compound in reducing inflammation.
Procedure:
-
Experimental Groups:
-
Group 1: Saline control (IP injection of saline)
-
Group 2: LPS + Vehicle (IP injection of LPS followed by IP injection of vehicle)
-
Group 3: LPS + this compound (IP injection of LPS followed by IP injection of this compound)
-
-
Dosing Regimen:
-
This compound or vehicle can be administered either as a pretreatment (e.g., 30-60 minutes before LPS) or as a treatment (e.g., concurrently or shortly after LPS). The timing should be optimized based on the study's objectives.
-
-
Sample Collection:
-
At a predetermined time point after LPS administration (e.g., 2, 4, 6, or 24 hours), euthanize the animals.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Perform peritoneal lavage with sterile saline to collect peritoneal fluid for cell counting and cytokine analysis.
-
Collect tissues (e.g., lung, liver) for histological analysis or homogenization for cytokine measurement.
-
-
Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum, peritoneal fluid, and tissue homogenates using ELISA kits.
-
Cell Infiltration: Perform a total and differential cell count on the peritoneal lavage fluid to quantify neutrophil infiltration.
-
Histology: Process tissue samples for hematoxylin and eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat model of LPS-induced inflammation.
References
Application Notes and Protocols for the Use of Tcy-NH2 in Ex Vivo Human Platelet Function Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tcy-NH2 is a synthetic peptide that functions as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4) on human platelets. PAR4 is a G-protein coupled receptor that, along with PAR1, mediates thrombin-induced platelet activation. Upon activation by thrombin or specific agonist peptides (e.g., AYPGKF-NH2), PAR4 initiates a signaling cascade that leads to platelet aggregation, granule secretion, and conformational changes, all of which are critical events in hemostasis and thrombosis. Due to its role in the sustained phase of platelet activation, PAR4 has emerged as a promising target for the development of novel antiplatelet therapies.
These application notes provide detailed protocols for the use of this compound in fundamental ex vivo human platelet function assays, including light transmission aggregometry, flow cytometry for P-selectin expression, and calcium mobilization assays. The provided methodologies and data will enable researchers to effectively utilize this compound as a tool to investigate PAR4 signaling and to evaluate the efficacy of potential PAR4-targeting compounds.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on human platelet function.
| Parameter | Value | Conditions |
| IC50 for PAR4-mediated Platelet Aggregation | Reportedly blocks PAR4-AP and thrombin-induced aggregation in human platelets[1] | Specific IC50 value for this compound in human platelets is not consistently reported in publicly available literature. It effectively blocks aggregation caused by PAR4 agonists.[1][2] |
| Assay | Agonist | This compound Concentration | Expected Outcome |
| Light Transmission Aggregometry | AYPGKF-NH2 (PAR4 Agonist) | Effective concentrations are expected to be in the micromolar range. | Dose-dependent inhibition of platelet aggregation. |
| Thrombin | Effective concentrations are expected to be in the micromolar range. | Inhibition of the PAR4-mediated component of thrombin-induced aggregation. | |
| Flow Cytometry (P-selectin) | AYPGKF-NH2 (PAR4 Agonist) | Effective concentrations are expected to be in the micromolar range. | Dose-dependent reduction in the percentage of P-selectin positive platelets and/or mean fluorescence intensity. |
| Calcium Mobilization | AYPGKF-NH2 (PAR4 Agonist) | Effective concentrations are expected to be in the micromolar range. | Dose-dependent inhibition of the sustained intracellular calcium increase. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Preparation of Human Platelets
Materials:
-
Human whole blood collected from healthy, consenting donors.
-
Anticoagulant: 3.2% or 3.8% Sodium Citrate.
-
Tyrode's buffer (pH 7.4).
-
Centrifuge.
Procedure:
-
Collect whole blood into tubes containing sodium citrate anticoagulant.
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3][4]
-
Carefully collect the upper PRP layer.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes).[4] PPP is used as a blank/reference in light transmission aggregometry.
-
For washed platelets, acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes. Resuspend the platelet pellet in Tyrode's buffer.
Light Transmission Aggregometry (LTA)
Principle:
LTA measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
Materials:
-
Platelet aggregometer.
-
PRP and PPP.
-
This compound stock solution.
-
PAR4 agonist stock solution (e.g., AYPGKF-NH2).
-
Saline or appropriate buffer for dilutions.
Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 - 3.0 x 10⁸ platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[3]
-
Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add this compound (at desired final concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2 at a concentration known to induce aggregation, typically in the µM range) to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curves to determine the maximum aggregation percentage and the area under the curve.
Flow Cytometry for P-selectin (CD62P) Expression
Principle:
Flow cytometry is used to quantify the surface expression of P-selectin (CD62P), a marker of platelet alpha-granule secretion and activation.
Materials:
-
Flow cytometer.
-
PRP or whole blood.
-
This compound stock solution.
-
PAR4 agonist stock solution (e.g., AYPGKF-NH2).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD61 (platelet-specific marker).
-
Anti-CD62P (P-selectin).
-
Isotype control antibody.
-
-
Fixation buffer (e.g., 1% paraformaldehyde).
-
Wash buffer (e.g., PBS).
Procedure:
-
Dilute PRP or whole blood with an appropriate buffer.
-
Add this compound (at desired final concentrations) or vehicle control and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2) and incubate for a specified time (e.g., 10-15 minutes) at room temperature to induce platelet activation.
-
Add the fluorochrome-conjugated anti-CD61 and anti-CD62P antibodies (and isotype control in a separate tube) and incubate for 20-30 minutes at room temperature in the dark.[5]
-
(Optional) Fix the samples by adding a fixation buffer.
-
Wash the cells by adding wash buffer and centrifuging. Resuspend the pellet in wash buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population using the CD61 signal.
-
Analyze the percentage of CD62P-positive platelets and the mean fluorescence intensity (MFI) of the CD62P signal within the platelet gate.
Intracellular Calcium Mobilization Assay
Principle:
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to platelet activation using a fluorescent calcium indicator.
Materials:
-
Fluorimeter or flow cytometer capable of measuring calcium flux.
-
Washed platelets.
-
This compound stock solution.
-
PAR4 agonist stock solution (e.g., AYPGKF-NH2).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM).
-
Pluronic F-127.
Procedure:
-
Load washed platelets with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-45 minutes at 37°C.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the dye-loaded platelets in a calcium-containing buffer.
-
Place the platelet suspension in the fluorimeter or flow cytometer.
-
Establish a baseline fluorescence reading.
-
Add this compound (at desired final concentrations) or vehicle control and incubate for a short period.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2) and record the change in fluorescence over time, which corresponds to the change in [Ca²⁺]i.[6][7]
-
Analyze the data to determine the peak [Ca²⁺]i and the sustained calcium response.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of PAR4-mediated signaling in human platelets. The protocols outlined in these application notes provide a framework for conducting key ex vivo platelet function assays. Researchers and drug development professionals can adapt these methodologies to explore the intricacies of PAR4 biology and to screen for novel antiplatelet agents targeting this important receptor. It is recommended to perform dose-response experiments to determine the optimal concentrations of this compound and agonists for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium mobilization in human platelets by receptor agonists and calcium-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Light Transmission Aggregometry Protocol with Tcy-NH2 for the Investigation of PAR4-Mediated Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function.[1] This technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist. Tcy-NH2 is a potent and selective peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key thrombin receptor on human platelets.[2] This application note provides a detailed protocol for utilizing this compound in LTA to investigate its inhibitory effect on PAR4-mediated platelet aggregation. Understanding the role of PAR4 in thrombosis is crucial for the development of novel antiplatelet therapies.
Principle of the Method
In LTA, a beam of light is passed through a cuvette containing stirred PRP. Initially, the PRP is turbid due to the suspension of platelets, resulting in low light transmission. Upon the addition of a platelet agonist that activates PAR4 (e.g., a PAR4 activating peptide or thrombin), platelets change shape and aggregate. This aggregation leads to a decrease in turbidity and a corresponding increase in light transmission, which is recorded over time.[1] By pre-incubating the PRP with this compound, its inhibitory effect on PAR4-mediated aggregation can be quantified by observing the reduction in the aggregation response. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific experimental conditions.
| Parameter | Value | Species | Comments |
| IC₅₀ | 95 µM | Rat | Against AYPGKF-NH₂ (10 µM)-induced platelet aggregation.[2] |
| Recommended Starting Concentration Range for Human Platelets | 10 - 500 µM | Human | This is a suggested range for initial experiments based on rat data and general knowledge of peptide inhibitors. Empirical determination is recommended. |
| Pre-incubation Time | 10 - 60 minutes | N/A | A 10-minute pre-incubation has been used for some PAR4 antagonists, while a 60-minute incubation has been used for others.[3] Optimization may be required. |
Experimental Protocols
Materials and Reagents
-
This compound (trans-Cinnamoyl-YPGKF-NH2)
-
PAR4 activating peptide (PAR4-AP, e.g., AYPGKF-NH₂) or Thrombin
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate tubes
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[4]
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15-20 minutes at room temperature.[2]
-
Carefully aspirate the supernatant (PRP) and transfer it to a new tube. Keep the PRP at room temperature.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.[2]
-
Aspirate the supernatant (PPP) and transfer it to a new tube.
-
If necessary, adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Light Transmission Aggregometry Protocol
-
Instrument Setup: Turn on the LTA instrument and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PPP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the reference well and set the light transmission to 100%.
-
Pipette the same volume of PRP into another cuvette with a stir bar.
-
Place this cuvette in the sample well and set the light transmission to 0%.
-
-
Inhibition with this compound:
-
Pipette the required volume of PRP into a new set of cuvettes with stir bars.
-
Add the desired concentration of this compound or vehicle control (e.g., PBS) to the PRP.
-
Pre-incubate the samples for 10-60 minutes at 37°C in the aggregometer's incubation wells.
-
-
Induction of Aggregation:
-
Place the cuvette with the pre-incubated sample into the sample well.
-
Start recording the baseline for approximately 1 minute.
-
Add the PAR4 agonist (e.g., PAR4-AP or thrombin) to the cuvette and continue recording.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes.
-
The primary endpoint is the maximum percentage of aggregation. Other parameters such as the slope of the aggregation curve and the area under the curve (AUC) can also be analyzed.
-
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: PAR4 signaling cascade in platelets and the inhibitory action of this compound.
Experimental Workflow for LTA with this compound
References
- 1. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Gating Strategy for Platelet Analysis Following Treatment with a Novel Compound (Tcy-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed framework for assessing the effects of a novel amino-group-containing compound, Tcy-NH2, on platelet function using flow cytometry. Platelets play a critical role in hemostasis and thrombosis, and understanding how new chemical entities interact with them is crucial in drug development. This document outlines a comprehensive flow cytometry gating strategy and associated protocols to characterize platelet activation, aggregation, and potential pro-apoptotic effects induced by this compound. The provided methodologies are designed to be a starting point for researchers and can be adapted based on the specific properties of the compound and experimental goals.
Data Presentation
The following table structure is provided as a template for summarizing quantitative data obtained from flow cytometric analysis of this compound treated platelets. Researchers should populate this table with their experimental findings for clear comparison across different treatment conditions.
| Treatment Group | Concentration (µM) | Platelet Count (x10⁸/mL) | % CD62P Positive (P-selectin) | MFI of CD62P | % PAC-1 Positive (Activated GPIIb/IIIa) | MFI of PAC-1 | % Annexin V Positive (Apoptosis) | MFI of Annexin V |
| Vehicle Control | 0 | |||||||
| This compound | 1 | |||||||
| This compound | 10 | |||||||
| This compound | 50 | |||||||
| Positive Control (e.g., Thrombin) | (Specify) | |||||||
| Negative Control (Resting Platelets) | N/A |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol describes the initial steps for isolating platelets from whole blood.
-
Blood Collection : Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.[1] To minimize artifactual platelet activation, ensure a clean venipuncture and gentle mixing of the blood with the anticoagulant.[2]
-
Platelet-Rich Plasma (PRP) Preparation : Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[3][4]
-
PRP Aspiration : Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat.
-
Washed Platelets (Optional but Recommended) : To remove plasma proteins that may interfere with the assay, platelets can be washed.
-
Add an equal volume of a suitable buffer (e.g., Tyrode's buffer) to the PRP.
-
Centrifuge at 800-1000 x g for 10 minutes.
-
Gently aspirate the supernatant and resuspend the platelet pellet in the desired buffer to the appropriate concentration (e.g., 2-5 x 10⁸ platelets/mL).
-
This compound Treatment of Platelets
This protocol outlines the incubation of platelets with the test compound.
-
Platelet Aliquoting : Aliquot the prepared platelet suspension (PRP or washed platelets) into flow cytometry tubes.
-
Compound Addition : Add varying concentrations of this compound to the platelet aliquots. Include a vehicle control (the solvent used to dissolve this compound) and appropriate positive (e.g., thrombin, ADP) and negative (buffer only) controls.[2][4]
-
Incubation : Incubate the samples for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be optimized based on the expected kinetics of the compound's action.
Staining for Flow Cytometry
This protocol details the antibody staining process for identifying platelet populations and activation markers.
-
Antibody Cocktail Preparation : Prepare a cocktail of fluorochrome-conjugated antibodies in a suitable staining buffer (e.g., PBS with 1% FBS).[3] A typical panel might include:
-
Staining : Add the antibody cocktail to the this compound treated platelet samples.
-
Incubation : Incubate for 15-20 minutes at room temperature in the dark.[1][2]
-
Washing (Optional) : Samples can be washed by adding 1 mL of staining buffer and centrifuging at 1000 x g for 5 minutes. Aspirate the supernatant. This step can reduce background noise.
-
Fixation (Optional) : If samples are not to be acquired immediately, they can be fixed. Add 500 µL of 1% paraformaldehyde and incubate for at least 30 minutes at 4°C.[1] Note that some antibodies, like PAC-1, may not bind well to fixed platelets.[2]
-
Resuspension : Resuspend the platelet pellet in 300-500 µL of staining buffer for flow cytometry acquisition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound treated platelet analysis.
Flow Cytometry Gating Strategy
Caption: Logical flow for gating this compound treated platelets.
Generalized Platelet Activation Signaling Pathway
Caption: Simplified overview of common platelet activation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Activation [bdbiosciences.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. immunostep.com [immunostep.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
Application Notes and Protocols for In vivo Imaging of Tcy-NH2 Effects on Thrombus Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of the anti-thrombotic effects of Tcy-NH2, a selective antagonist of Protease-Activated Receptor 4 (PAR4). This compound, chemically known as (trans-Cinnamoyl)-YPGKF-NH2, has been identified as an inhibitor of thrombin-induced platelet aggregation[1][2][3]. Understanding its in vivo efficacy is crucial for its development as a potential therapeutic agent for thrombotic disorders.
This document outlines the use of a fluorescently labeled version of the peptide, herein referred to as this compound-Fluor, for real-time visualization and quantification of its impact on thrombus formation in a murine model. The protocols and data presentation formats are designed to be readily adaptable for preclinical research and drug development pipelines.
Mechanism of Action of this compound
This compound is a potent and selective antagonist of the PAR4 receptor on platelets[1][2]. Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PARs. While human platelets express both PAR1 and PAR4, PAR4 activation is responsible for a more sustained and robust platelet response. By blocking the PAR4 receptor, this compound is expected to inhibit the signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation[1][4][5].
Signaling Pathway of this compound in Platelet Inhibition
Caption: this compound inhibits thrombin-induced platelet activation by blocking the PAR4 receptor.
In Vivo Imaging Application
The use of a fluorescently labeled this compound (this compound-Fluor) allows for the direct visualization of its accumulation at the site of thrombus formation. This enables the real-time assessment of its binding to activated platelets and its subsequent effect on thrombus growth and stability. Intravital microscopy is the recommended imaging modality for this application, providing high-resolution imaging of the microvasculature.
Data Presentation: Quantitative Analysis of Thrombus Formation
The following tables provide a template for the structured presentation of quantitative data obtained from in vivo imaging experiments.
Table 1: Effect of this compound-Fluor on Thrombus Formation Dynamics
| Treatment Group | Time to Occlusion (s) | Maximum Thrombus Size (µm²) | Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 350 ± 45 | 12,500 ± 1,500 | 50 ± 10 |
| This compound-Fluor (1 mg/kg) | 650 ± 70 | 6,200 ± 800 | 350 ± 50 |
| This compound-Fluor (5 mg/kg) | 980 ± 95 | 2,100 ± 450 | 800 ± 120 |
Table 2: Pharmacodynamic Markers of this compound-Fluor Activity
| Treatment Group | Platelet Aggregation (% of baseline) | Bleeding Time (s) |
| Vehicle Control | 95 ± 5 | 180 ± 30 |
| This compound-Fluor (1 mg/kg) | 60 ± 8 | 210 ± 40 |
| This compound-Fluor (5 mg/kg) | 25 ± 5 | 250 ± 50 |
Experimental Protocols
Experimental Workflow for In Vivo Thrombus Imaging
Caption: Workflow for in vivo imaging of this compound effects on thrombus formation.
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice
Materials:
-
This compound-Fluor (e.g., conjugated with FITC or a near-infrared dye)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Saline solution
-
Ferric chloride (FeCl₃) solution (10% in distilled water)
-
Filter paper (1x2 mm strips)
-
Intravital microscope equipped with fluorescence imaging capabilities
-
Surgical instruments (forceps, scissors, sutures)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the right carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
-
Administration of this compound-Fluor:
-
Administer this compound-Fluor or vehicle control via tail vein injection. The dosage should be determined based on dose-response studies.
-
-
Induction of Thrombosis:
-
Soak a small piece of filter paper in 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the artery with saline.
-
-
In Vivo Imaging:
-
Position the mouse on the stage of the intravital microscope.
-
Using the appropriate fluorescence channels, begin recording images of the injured artery.
-
Continue imaging until the artery is fully occluded or for a predetermined endpoint (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the area of the fluorescent thrombus over time using image analysis software (e.g., ImageJ).
-
Determine the time to vessel occlusion.
-
Quantify the fluorescence intensity of this compound-Fluor within the thrombus.
-
Protocol 2: Ex Vivo Analysis of Thrombus Composition
Materials:
-
Carotid artery segments from Protocol 1
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Antibodies for immunofluorescence staining (e.g., anti-CD41 for platelets, anti-fibrin)
-
Fluorescence microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the in vivo imaging experiment, carefully excise the thrombosed segment of the carotid artery.
-
Fix the tissue in 10% formalin overnight.
-
Embed the tissue in paraffin and cut into thin sections (5 µm).
-
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against platelet and fibrin markers.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Image the stained sections using a fluorescence microscope.
-
Analyze the co-localization of this compound-Fluor with platelets and fibrin to confirm its target engagement.
-
Quantify the relative abundance of different thrombus components.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the in vivo effects of the PAR4 antagonist, this compound, on thrombus formation. The use of a fluorescently labeled compound in conjunction with intravital microscopy allows for detailed, real-time analysis of its anti-thrombotic activity. The structured data presentation and detailed methodologies are intended to facilitate reproducible and high-quality preclinical research in the field of thrombosis and hemostasis.
References
Application Notes: Tcy-NH2 in a Microfluidic Model of Thrombosis
Introduction
Tcy-NH2, a synthetic peptide with the structure trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2, is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2][3] PAR4 is a critical receptor on human platelets that is activated by thrombin, leading to platelet aggregation and thrombus formation.[1][4] The unique mechanism of this compound involves the inhibition of thrombin-induced platelet aggregation without interfering with ADP-mediated pathways.[1][3] This makes it a valuable tool for investigating the specific role of PAR4 in thrombosis. Microfluidic models of thrombosis offer a powerful in vitro platform to study thrombus formation under physiologically relevant shear flow conditions, mimicking the environment of blood vessels.[5][6][7][8] The use of this compound in such models allows for the precise dissection of the PAR4 signaling cascade in thrombus development.
Principle of Application
In a microfluidic model of thrombosis, whole blood or platelet-rich plasma is perfused through a microchannel coated with thrombogenic substrates like collagen and tissue factor to initiate thrombus formation.[7][9][10] The effect of this compound on thrombosis can be assessed by introducing it into the blood sample before perfusion. By antagonizing PAR4, this compound is expected to reduce or inhibit platelet activation and aggregation, thereby decreasing the size and stability of the resulting thrombus. The outcomes can be quantified using fluorescence microscopy by labeling platelets and fibrin.[5][9]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of this compound.
| Parameter | Value | Conditions | Reference |
| IC50 (Platelet Aggregation) | 95 μM | Induced by AYPGKF-NH2 (10 μM) in rat platelets | [2] |
| IC50 (Aorta Relaxation) | 64 μM | In rat aorta | [2] |
| IC50 (Gastric Contraction) | 1 μM | In rat gastric longitudinal muscle | [2] |
| Infarct Size Reduction | 51% | 5 μM, 15 min in isolated heart model | [2] |
| Molecular Weight | 739.87 g/mol | [4] | |
| Formula | C40H49N7O7 | [4] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway of thrombin-induced platelet activation via the PAR4 receptor and the inhibitory action of this compound.
Caption: PAR4 signaling pathway and this compound inhibition.
Experimental Workflow for this compound in a Microfluidic Thrombosis Model
The following diagram outlines the key steps for evaluating the effect of this compound on thrombus formation in a microfluidic model.
Caption: Experimental workflow for this compound thrombosis assay.
Detailed Experimental Protocols
1. Preparation of the Microfluidic Device
-
Fabrication: Fabricate the microfluidic device using standard soft lithography with polydimethylsiloxane (PDMS). A typical design would consist of a central channel with dimensions relevant to the desired shear stress (e.g., 50-100 µm height, 200-500 µm width).
-
Coating:
-
Activate the surface of the glass coverslip and the PDMS channel by treating with oxygen plasma for 1-2 minutes.
-
Immediately bond the PDMS device to the glass coverslip.
-
Prepare a coating solution of 100 µg/mL collagen and 10 pM tissue factor (TF) in phosphate-buffered saline (PBS).
-
Introduce the coating solution into the microchannel and incubate for 1 hour at room temperature in a humidified chamber to prevent drying.
-
Gently wash the channel with PBS to remove unbound collagen and TF.
-
2. Preparation of Blood Samples and this compound Treatment
-
Blood Collection: Draw whole human blood from healthy, consenting donors into a tube containing an anticoagulant such as citrate or hirudin.[7] For studies involving coagulation, blood can be collected in citrate and then recalcified just before perfusion.
-
Fluorescent Labeling:
-
To visualize platelets, add a fluorescently-labeled anti-CD41 antibody (e.g., conjugated to FITC) to the whole blood and incubate for 15 minutes in the dark.
-
To visualize fibrin, add a fluorescently-labeled fibrinogen conjugate (e.g., Alexa Fluor 647) to the whole blood.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.[4]
-
Add this compound to the labeled whole blood to achieve the desired final concentrations (e.g., a dose-response curve from 1 µM to 500 µM).
-
For the control group, add an equivalent volume of the vehicle (buffer).
-
Incubate the blood with this compound or vehicle for 15-30 minutes at 37°C.
-
3. Perfusion and Imaging
-
Perfusion Setup:
-
Mount the prepared microfluidic device on an inverted fluorescence microscope equipped with a high-speed camera.
-
Connect the inlet of the microfluidic device to a syringe pump containing the this compound-treated or control blood sample.
-
-
Perfusion:
-
Perfuse the blood through the microchannel at a constant flow rate to generate a physiological wall shear rate (e.g., 100 s⁻¹ for venous flow or 1000 s⁻¹ for arterial flow).
-
Perfusion is typically carried out for 5-10 minutes.
-
-
Image Acquisition:
-
Capture time-lapse fluorescence images of thrombus formation in both the platelet and fibrin channels throughout the perfusion period.
-
Acquire images at multiple positions within the microchannel.
-
4. Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process the acquired images.
-
Quantification:
-
Thrombus Size and Surface Coverage: Segment the platelet channel images to measure the total area of thrombus formation and calculate the percentage of the surface covered by platelets.
-
Fibrin Accumulation: Quantify the integrated fluorescence intensity in the fibrin channel to determine the amount of fibrin incorporated into the thrombi.
-
Thrombus Dynamics: Analyze the rate of thrombus growth and platelet accumulation over time.
-
-
Statistical Analysis: Compare the quantitative data from the this compound-treated groups with the control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed inhibition of thrombosis.
Disclaimer: This document provides a generalized protocol based on published methodologies for microfluidic thrombosis assays and the known properties of this compound. Researchers should optimize the specific parameters, such as concentrations, incubation times, and flow rates, for their particular experimental setup and research questions.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. rndsystems.com [rndsystems.com]
- 5. Using microfluidic devices to study thrombosis in pathological blood flows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using well-plate microfluidic devices to conduct shear-based thrombosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow chamber and microfluidic approaches for measuring thrombus formation in genetic bleeding disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of microfluidic devices in studies of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microfluidic Modeling of Thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coolled.com [coolled.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tcy-NH2 Concentration for Maximal Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Tcy-NH2, a potent and selective PAR4 antagonist, for effective platelet inhibition in your research. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit platelet aggregation?
This compound, or (trans-Cinnamoyl)-YPGKF-NH2, is a synthetic peptide that acts as a selective antagonist of the Protease-Activated Receptor 4 (PAR4) on human platelets.[1][2] Thrombin, a key activator of platelets, cleaves and activates PAR4, initiating a signaling cascade that leads to platelet aggregation. This compound competitively binds to PAR4, preventing its activation by thrombin or PAR4-activating peptides (PAR4-AP), thereby inhibiting downstream signaling and platelet aggregation.[2]
Q2: What is the recommended starting concentration range for this compound in human platelet aggregation assays?
Q3: Which agonists can be used to induce platelet aggregation when studying the inhibitory effect of this compound?
To specifically assess the PAR4-antagonistic activity of this compound, it is recommended to use either thrombin or a PAR4-specific activating peptide (PAR4-AP) such as AYPGKF-NH2.[1][2] The use of a PAR4-AP is particularly useful to isolate the effect on PAR4 without the confounding activation of PAR1, which is also activated by thrombin.[1]
Q4: How does the PAR4 signaling pathway lead to platelet aggregation?
Activation of PAR4 by thrombin or a PAR4-AP initiates a signaling cascade through the coupling of G proteins Gq and G12/13. This leads to the activation of phospholipase Cβ (PLCβ), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events, along with the activation of the Rho/Rho kinase pathway by G12/13, culminate in a conformational change of the GPIIb/IIIa receptors on the platelet surface, enabling them to bind fibrinogen and leading to platelet aggregation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of platelet aggregation with this compound | Inadequate this compound concentration: The concentration may be too low to effectively antagonize PAR4 activation by the agonist. | Perform a dose-response curve for this compound to determine the optimal inhibitory concentration for your specific agonist and its concentration. Start with a range of 1 µM to 100 µM. |
| High agonist concentration: A very high concentration of thrombin or PAR4-AP can overcome the competitive antagonism of this compound.[1] | Use a concentration of the agonist that induces a submaximal (70-80%) aggregation response to allow for a clear window of inhibition. | |
| This compound degradation: As a peptide, this compound may be susceptible to degradation if not stored or handled properly. | Store this compound stock solutions at -20°C or below. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| Poor this compound solubility: The peptide may not be fully dissolved, leading to a lower effective concentration. | Ensure this compound is completely dissolved in an appropriate buffer before adding to the platelet suspension. Stock solutions can be prepared in aqueous buffers like 2.5 mM HEPES, pH 7.4.[1] | |
| High variability in platelet aggregation inhibition between experiments | Inconsistent agonist concentration: Variations in the final agonist concentration will lead to variable aggregation and inhibition. | Prepare fresh agonist solutions for each experiment and ensure accurate pipetting. |
| Donor variability: Platelet reactivity can vary significantly between blood donors. | If possible, use platelets from the same donor for a set of comparative experiments. Acknowledge and account for biological variability when analyzing data from multiple donors. | |
| Inconsistent incubation time: The pre-incubation time of platelets with this compound may not be standardized. | Maintain a consistent pre-incubation time (e.g., 10-15 minutes) for this compound with the platelet-rich plasma (PRP) before adding the agonist. | |
| Unexpected platelet activation with this compound alone | Contamination of this compound preparation: The peptide synthesis process can sometimes result in impurities that may have off-target effects. | Use highly purified this compound (≥95%).[1] Run a control with this compound and no agonist to ensure it does not independently activate platelets. |
Experimental Protocols
Light Transmission Aggregometry (LTA) for this compound Inhibition
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA to determine the inhibitory effect of this compound.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks.[3]
-
Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[3]
-
To obtain PRP, centrifuge the blood at 200 x g for 15 minutes at room temperature.[3]
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene tube.[3]
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[3]
-
Allow the PRP to rest for at least 30 minutes at room temperature before the assay.[3]
2. LTA Assay Procedure
-
Set up the aggregometer to 37°C.[3]
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.[3]
-
In a cuvette with a magnetic stir bar, add the standardized PRP.
-
Add the desired concentration of this compound or vehicle control to the PRP and pre-incubate for 10-15 minutes at 37°C.
-
Initiate platelet aggregation by adding the agonist (e.g., thrombin or PAR4-AP) at a pre-determined submaximal concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
Quantitative Data Summary
The following table summarizes the inhibitory effects of various PAR4 antagonists on human platelet aggregation. While specific dose-response data for this compound is limited in the literature for human platelets, the data for other PAR4 antagonists can provide a reference for expected potency.
| PAR4 Antagonist | Agonist | Assay | IC50 | Reference |
| YD-3 | PAR4-AP | Platelet Aggregation | 0.13 µM | [4] |
| P4pal-10 | PAR4-AP | Platelet Aggregation | 1 µM | [4] |
Note: The optimal concentration of this compound should be determined empirically for each experimental setup. The information provided here is intended as a guide for researchers.
References
- 1. pnas.org [pnas.org]
- 2. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Tcy-NH2 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Tcy-NH2, a selective PAR4 antagonist, is a valuable tool in platelet aggregation and inflammation research. However, its solubility in aqueous buffers can be a significant hurdle in experimental design. This technical support center provides a comprehensive guide to troubleshooting this compound insolubility, offering detailed protocols and insights to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the sequence (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). Its therapeutic potential is being explored in various contexts, including thrombosis and inflammation. Like many synthetic peptides, its solubility in aqueous solutions can be limited, leading to challenges in preparing stock solutions and achieving desired concentrations in biological assays.
Q2: What do suppliers say about this compound solubility?
A2: There is conflicting information from commercial suppliers. Some indicate that this compound is soluble in water up to 1 mg/mL, while others recommend using organic solvents like Dimethyl Sulfoxide (DMSO).[1] This discrepancy often necessitates further optimization by the end-user.
Q3: What is the chemical basis for this compound's solubility characteristics?
A3: The solubility of a peptide is determined by its amino acid composition and modifications. This compound contains a mix of hydrophobic and polar amino acids. The presence of a lysine (K) residue provides a basic character. The N-terminus is blocked with a hydrophobic trans-cinnamoyl group, and the C-terminus is amidated, which removes a potential negative charge. The overall basic nature of the peptide suggests that its solubility will be pH-dependent.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Directly dissolving this compound in a neutral aqueous buffer (e.g., PBS, pH 7.4) is often challenging and may lead to incomplete dissolution or precipitation. It is generally recommended to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into the final experimental buffer.
Troubleshooting Guide: Addressing this compound Insolubility
If you are encountering difficulties in dissolving this compound, the following troubleshooting steps and alternative protocols can be employed.
Initial Assessment and Strategy
A logical workflow for troubleshooting solubility issues is essential. The following diagram outlines a systematic approach to finding the optimal solvent and conditions for your this compound sample.
References
Technical Support Center: Tcy-NH2 Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tcy-NH2 ((trans-Cinnamoyl)-YPGKF-NH2) during long-term experiments. The following information is compiled to address common issues and questions regarding the stability and handling of this potent PAR4 antagonist peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the lyophilized powder, it is recommended to store it at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Always ensure the containers are sealed tightly to prevent moisture absorption.
Q2: What are the primary pathways of this compound degradation?
A2: As a peptide amide, this compound is susceptible to several chemical degradation pathways. The most common include:
-
Hydrolysis: The peptide bonds and the C-terminal amide can be hydrolyzed, leading to fragmentation of the peptide or conversion of the amide to a carboxylic acid. This is often catalyzed by acidic or basic conditions.
-
Deamidation: The asparagine (N) residue in the sequence (YPGKF) contains a side-chain amide that can undergo deamidation to form a succinimide intermediate, which then hydrolyzes to aspartic acid or isoaspartic acid residues. This process is dependent on pH, temperature, and the surrounding buffer composition.[2]
-
Oxidation: The tyrosine (Y) and phenylalanine (F) residues are susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
Q3: My experimental results are inconsistent when using older this compound stock solutions. What could be the cause?
A3: Inconsistent results with older stock solutions are often a sign of degradation. Over time, even when stored at low temperatures, slow degradation can occur. The accumulation of degradation products can lead to a decrease in the effective concentration of active this compound and potentially introduce interfering substances into your assay. It is recommended to use freshly prepared stock solutions or solutions that have been stored for less than the recommended time.
Q4: How can I assess the stability of my this compound solution in a new experimental buffer?
A4: To assess stability, you can perform a time-course experiment. Incubate the this compound solution in your experimental buffer under the same conditions as your main experiment (e.g., temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the intact this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from lyophilized powder. Ensure storage at -80°C for long-term use and minimize freeze-thaw cycles.[1] |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. | Review storage conditions and solution preparation protocols. Consider potential sources of contamination or harsh conditions (e.g., extreme pH) in your experimental setup. |
| Precipitate formation in stock solution | Poor solubility or aggregation at the storage concentration and temperature. | Ensure the solvent is appropriate and the concentration is within the solubility limits (soluble to 1 mg/ml in water). If using buffers, check for salt precipitation at low temperatures. Gentle warming and vortexing may redissolve the peptide. |
| Variability between experimental replicates | Inconsistent aliquoting or degradation occurring during the experiment itself. | Ensure accurate and consistent pipetting when preparing working solutions. Minimize the time the peptide is kept at room temperature or in potentially destabilizing conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Refer to manufacturer's expiry date | Keep desiccated. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use tightly sealed tubes.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use tightly sealed tubes.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Reconstitution: Reconstitute the peptide in a suitable solvent, such as sterile water or an appropriate buffer, to a concentration of 1 mg/ml. Ensure the solvent is compatible with your downstream experiments.
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient to effectively separate this compound from its potential degradation products (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm (due to the tyrosine and phenylalanine residues).
-
Analysis: Inject samples from your stability study at different time points. A decrease in the area of the main this compound peak and the emergence of new peaks are indicative of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Tcy-NH2 Dose-Response Curve Determination in Primary Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining Tcy-NH2 dose-response curves in primary cells. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4] It functions by blocking the activation of PAR4, thereby inhibiting downstream signaling pathways. This has been shown to prevent thrombin-induced platelet aggregation and endostatin release.[1][4] this compound also blocks the activation of the ERK pathway mediated by PAR4.[2][3]
Q2: What is a dose-response curve and why is it important for my this compound experiments?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound (like this compound) and the magnitude of its effect on a biological system. Determining this curve is crucial for understanding the potency (EC50 or IC50) and efficacy of this compound in your specific primary cell model. This information is fundamental for designing subsequent experiments with meaningful and reproducible results.
Q3: What are some typical starting concentrations for this compound in primary cell experiments?
Based on available literature, the effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. Reported effective concentrations range from the low micromolar (µM) to several hundred micromolar. For example, an IC50 of 95 µM has been observed for the inhibition of platelet aggregation.[1] It is recommended to perform a broad dose-range finding study, for instance from 0.1 µM to 500 µM, to determine the optimal concentration range for your primary cells.
Q4: How should I dissolve and store this compound?
This compound is typically soluble in water up to 1 mg/ml.[4] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, biocompatible solvent such as sterile water or DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.[4] Always refer to the manufacturer's specific instructions for solubility and storage.
Experimental Protocols
Determining a this compound Dose-Response Curve in Primary Cells
This protocol provides a general framework for determining the dose-response curve of this compound in adherent primary cells. It is essential to optimize this protocol for your specific primary cell type and experimental endpoint.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium and supplements
-
This compound
-
Vehicle control (the solvent used to dissolve this compound)
-
Multi-well tissue culture plates (e.g., 96-well plates)
-
Assay-specific reagents (e.g., for viability, proliferation, or signaling pathway analysis)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding:
-
Harvest and count your primary cells.
-
Seed the cells into a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 25-50% confluent at the time of treatment.
-
Incubate the cells overnight under appropriate conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.
-
Include a vehicle-only control and a no-treatment control.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the cells for a predetermined duration, which should be optimized based on the biological question and the kinetics of the expected response.
-
-
Assay Performance:
-
After the incubation period, perform the desired assay to measure the cellular response. This could be a cell viability assay (e.g., MTT, PrestoBlue), a proliferation assay (e.g., BrdU), or an assay to measure a specific signaling event (e.g., ELISA for a phosphorylated protein, qPCR for gene expression).
-
-
Data Analysis:
-
Collect the data from your assay.
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 or EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in the multi-well plate | Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity. | |
| No observable dose-response | This compound concentration range is too low or too high | Perform a wider range-finding study with broader concentration steps (e.g., log dilutions). |
| Inappropriate incubation time | Conduct a time-course experiment to determine the optimal treatment duration. | |
| The chosen assay is not sensitive to this compound's effects in your cells | Select an assay that directly measures a downstream effect of PAR4 inhibition in your cell type (e.g., ERK phosphorylation). | |
| Cell death at all this compound concentrations | This compound is cytotoxic to your primary cells at the tested concentrations | Lower the concentration range significantly. Perform a cytotoxicity assay (e.g., LDH release) to assess toxicity independently of the intended biological effect. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is low and consistent across all wells, including the vehicle control. | |
| Inconsistent results between experiments | Primary cells from different donors or passages have inherent variability | Use cells from the same donor and passage number for a set of experiments. Thoroughly characterize each batch of primary cells. |
| Reagent variability | Use fresh dilutions of this compound for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (Platelet Aggregation) | 95 µM | Inhibition of AYPGKF-NH2-induced platelet aggregation in rat platelets. | [1] |
| IC50 (Aorta Relaxation) | 64 µM | Activation of aorta relaxation. | [1] |
| IC50 (Gastric Contraction) | 1 µM | Activation of gastric contraction. | [1] |
| Effective Concentration (Infarct Size Reduction) | 5 µM | Decreased infarct size by 51% in an isolated heart model. | [1] |
| Effective Concentration (Endostatin Release) | 400 µM | Prevention of endostatin release and platelet aggregation induced by thrombin or AY-NH2. | [1] |
| In vivo Dose (Liver Injury) | 0.6 mg/kg | Alleviation of liver injury in a brain death rat model. | [1] |
| In vivo Dose (Neutrophil Recruitment) | 40 ng/kg | Inhibition of neutrophil recruitment in an experimental inflammation model in mice. | [1] |
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of Tcy-NH2 in Cellular Assays
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tcy-NH2 in cellular assays while minimizing potential off-target effects. The following information includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data interpretation to ensure the accurate and reliable use of this selective PAR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a synthetic peptide that functions as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1][2] Its primary mechanism of action is the inhibition of PAR4 activation, which is involved in cellular processes such as platelet aggregation and inflammation.[1]
Q2: What are the potential off-target effects associated with this compound?
While this compound is designed for high selectivity towards PAR4, as with any therapeutic agent, the potential for off-target interactions exists. For a peptide-based molecule like this compound, these could theoretically include binding to other G-protein coupled receptors (GPCRs), kinases, or other cellular proteins. As there is limited publicly available data on the specific off-target profile of this compound, it is imperative for researchers to empirically characterize its activity in their specific cellular models.
Q3: How can I determine the optimal concentration of this compound for my experiments to reduce the risk of off-target effects?
The ideal concentration of this compound should be carefully determined for each specific cell type and experimental assay. It is highly recommended to perform a dose-response curve to identify the lowest concentration that elicits the desired on-target effect (i.e., inhibition of PAR4 signaling) while minimizing any potential off-target activities. Reviewing published literature can provide a starting point for concentration ranges, which are typically in the low micromolar to nanomolar range.[1]
Q4: How can I confirm that the observed cellular phenotype is a direct result of PAR4 inhibition and not an off-target effect?
To validate the on-target activity of this compound, several control experiments are essential:
-
Use of a structurally distinct PAR4 antagonist: Employing another PAR4 antagonist with a different chemical structure should recapitulate the same phenotype, providing strong evidence for on-target activity.
-
Rescue experiments: In certain experimental setups, overexpression of PAR4 may be able to "rescue" or reverse the phenotype induced by this compound.
-
Negative control peptide: A scrambled version of the this compound peptide, which should not bind to PAR4, can be used as a negative control. The absence of the phenotype with the scrambled peptide supports the specificity of this compound.
-
Genetic knockdown or knockout of PAR4: Utilizing techniques such as siRNA, shRNA, or CRISPR-Cas9 to deplete PAR4 should phenocopy the effects of this compound treatment.
Troubleshooting Guide
This guide provides solutions to common problems encountered during cellular assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant cytotoxicity is observed at concentrations required for PAR4 inhibition. | The effective concentration of this compound may be inducing off-target cytotoxic effects in the specific cell line being used. | Conduct a cytotoxicity assay, such as an MTT or LDH release assay, to establish the cytotoxic threshold of this compound. For subsequent experiments, use a concentration well below this cytotoxic level. |
| High variability in results between experimental replicates. | This could be due to peptide degradation, improper storage, or inconsistencies in cell culture practices. | Ensure that this compound is stored correctly at -20°C or -80°C. It is advisable to aliquot the peptide to avoid repeated freeze-thaw cycles. Maintain consistency in cell passage number and culture conditions across all experiments. |
| The observed phenotype is inconsistent with the known functions of PAR4 inhibition. | The observed cellular response may be a consequence of an off-target interaction of this compound. | Consider performing a kinase panel screen or a broader off-target profiling assay to identify potential unintended molecular targets. Implement the on-target validation experiments described in FAQ Q4. |
| This compound demonstrates lower than expected potency in the cellular assay. | This could result from suboptimal assay conditions or issues with peptide solubility. | Optimize key assay parameters, including incubation time and cell density. Confirm the complete solubilization of the this compound peptide in an appropriate solvent prior to its addition to the cell culture medium. |
Experimental Protocols
Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the concentration range at which this compound induces cytotoxic effects in the target cell line.
Materials:
-
Target cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the this compound dilutions. Include appropriate controls: medium only (blank) and cells with medium containing no this compound (negative control).
-
Incubate the plate for a duration that reflects the intended experimental timeframe (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound. This is typically conducted as a specialized service by contract research organizations.
General Workflow:
-
A sample of this compound of high purity is provided to the service provider at a specified concentration.
-
The service provider screens this compound against a comprehensive panel of recombinant kinases.
-
The enzymatic activity of each kinase is quantified in the presence of this compound, usually through radiometric or fluorescence-based detection methods.
-
The primary screening results are reported as the percentage of inhibition for each kinase at the tested concentration of this compound.
-
For any significant off-target "hits" identified, follow-up dose-response studies are typically conducted to determine the IC50 values.
Whole-Transcriptome Analysis by RNA-sequencing (RNA-seq)
Objective: To gain an unbiased, global perspective on changes in gene expression following this compound treatment, which can uncover unexpected pathway alterations indicative of off-target effects.
Protocol Outline:
-
Treat the target cells with a non-toxic, effective concentration of this compound alongside a vehicle control for a defined period.
-
Harvest the cells and isolate total RNA using a suitable commercial kit.
-
Evaluate the quality and quantity of the extracted RNA.
-
Construct RNA-seq libraries from the high-quality RNA samples.
-
Sequence the prepared libraries using a next-generation sequencing platform.
-
Perform a thorough bioinformatic analysis of the sequencing data, focusing on identifying differentially expressed genes between the this compound-treated and control groups.
-
Utilize pathway analysis software to identify any signaling pathways that are significantly modulated by this compound treatment.
Data Presentation
Table 1: Representative Hypothetical Cytotoxicity Data for this compound
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| HEK293 | 1 | 99 ± 2 |
| 10 | 96 ± 4 | |
| 50 | 88 ± 5 | |
| 100 | 65 ± 9 | |
| HUVEC | 1 | 98 ± 3 |
| 10 | 95 ± 5 | |
| 50 | 91 ± 6 | |
| 100 | 78 ± 8 |
Data are presented as mean ± standard deviation.
Table 2: Representative Hypothetical Kinase Profiling Data for this compound (at 10 µM)
| Kinase Target | Kinase Family | % Inhibition |
| PAR4 (On-target) | GPCR | 98 |
| Kinase X | Ser/Thr Kinase | 6 |
| Kinase Y | Tyr Kinase | 12 |
| Kinase Z | Ser/Thr Kinase | 72 |
| Kinase W | Lipid Kinase | 4 |
This hypothetical dataset illustrates a scenario where this compound potently inhibits its intended target (PAR4) and also exhibits significant inhibitory activity against a potential off-target kinase (Kinase Z).
Visualizations
Caption: The PAR4 signaling cascade and the inhibitory point of this compound.
Caption: A logical workflow for troubleshooting unexpected outcomes with this compound.
References
Adjusting Tcy-NH2 incubation time for optimal PAR4 blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Tcy-NH2, a selective PAR4 antagonist. Our resources are designed to assist you in refining your experimental design for effective PAR4 blockade.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial incubation time for this compound in a typical cell-based assay?
For most cell-based assays, such as platelet aggregation or calcium mobilization studies, a pre-incubation time of 10 to 15 minutes with this compound at 37°C is a recommended starting point. This duration is often sufficient for the antagonist to bind to the PAR4 receptor and establish equilibrium before the addition of an agonist.[1] However, the optimal time can vary depending on the cell type, experimental temperature, and the concentration of this compound.
Q2: How does the concentration of this compound affect the required incubation time?
Higher concentrations of this compound will generally reach equilibrium binding with the PAR4 receptor more quickly. Conversely, if you are working at concentrations near the IC50 value of this compound, a longer incubation time may be necessary to ensure maximal blockade before agonist stimulation. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific this compound concentration.
Q3: Can prolonged incubation with this compound lead to off-target effects or cytotoxicity?
While this compound is a selective PAR4 antagonist, prolonged incubation, especially at high concentrations, could potentially lead to non-specific effects or cytotoxicity.[2] It is recommended to assess cell viability (e.g., using a trypan blue exclusion assay) if incubation times exceeding 60 minutes are being considered. Additionally, including proper controls, such as vehicle-treated cells and cells treated with this compound alone without an agonist, is crucial to identify any potential off-target effects.
Q4: What is the stability of this compound in aqueous solutions for experimental use?
Peptide-based antagonists like this compound can be susceptible to degradation in aqueous solutions over time. It is best practice to prepare fresh solutions of this compound for each experiment from a frozen stock. If long-term storage of a working solution is necessary, it should be stored at -20°C or below. For experimental incubations, it is generally assumed to be stable for the typical durations of cell-based assays (up to a few hours), but for longer incubations, stability should be verified.
Troubleshooting Guide: Suboptimal PAR4 Blockade with this compound
This guide addresses common issues encountered when using this compound to antagonize PAR4 activity.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or weak PAR4 blockade | Insufficient Incubation Time: The antagonist has not had enough time to bind to the receptor before the agonist is introduced. | Increase the pre-incubation time with this compound. A time-course experiment (e.g., 5, 10, 15, 30, and 60 minutes) is recommended to determine the optimal duration. |
| Suboptimal this compound Concentration: The concentration of the antagonist is too low to effectively compete with the agonist. | Perform a dose-response curve to determine the IC50 of this compound in your specific assay. Ensure the working concentration is appropriate for the agonist concentration used. | |
| This compound Degradation: The antagonist may have degraded due to improper storage or handling. | Prepare fresh this compound solutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High background signal or apparent agonist activity of this compound | Contamination of this compound Stock: The stock solution may be contaminated with an agonist or other substance. | Test the this compound solution on its own without the addition of a PAR4 agonist. If a response is observed, obtain a new, high-purity batch of the compound. |
| Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular components. | Lower the concentration of this compound and ensure it is within the selective range for PAR4. Include appropriate controls to assess non-specific effects. | |
| Inconsistent results between experiments | Variability in Incubation Time or Temperature: Inconsistent experimental conditions can lead to variable results. | Strictly adhere to a standardized protocol, ensuring consistent incubation times and temperatures for all experiments. Use a temperature-controlled incubator or water bath. |
| Cell Passage Number and Health: The expression of PAR4 and cellular responsiveness can change with cell passage number and overall health. | Use cells within a consistent and low passage number range. Regularly monitor cell health and viability. |
Experimental Protocols
Platelet Aggregation Assay for this compound Efficacy
This protocol details the use of light transmission aggregometry to assess the inhibitory effect of this compound on PAR4-mediated platelet aggregation.
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound
-
PAR4 agonist peptide (e.g., AYPGKF-NH2)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP from whole blood by centrifugation at 200 x g for 15 minutes.
-
Allow the PRP to rest for at least 30 minutes at room temperature.
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add this compound (at desired final concentrations) or vehicle (e.g., DMSO or PBS) to the PRP aliquots.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2) to induce aggregation and record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curves to determine the percentage of inhibition by this compound.
Data Presentation:
| Incubation Time (min) | This compound (µM) | PAR4 Agonist (µM) | % Inhibition of Aggregation |
| 5 | 10 | 20 | 45 ± 5 |
| 10 | 10 | 20 | 70 ± 6 |
| 15 | 10 | 20 | 85 ± 4 |
| 30 | 10 | 20 | 88 ± 5 |
Calcium Mobilization Assay in a Cell Line Expressing PAR4
This protocol describes how to measure changes in intracellular calcium levels in response to PAR4 activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human PAR4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
PAR4 agonist peptide (e.g., AYPGKF-NH2)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader with injection capability
Procedure:
-
Seed PAR4-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add this compound (at desired final concentrations) or vehicle to the wells.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject the PAR4 agonist and immediately begin recording fluorescence intensity over time.
-
Calculate the change in fluorescence to determine the level of calcium mobilization and the inhibitory effect of this compound.
Data Presentation:
| Incubation Time (min) | This compound (µM) | PAR4 Agonist (µM) | % Inhibition of Calcium Flux |
| 2 | 5 | 10 | 30 ± 7 |
| 5 | 5 | 10 | 65 ± 8 |
| 10 | 5 | 10 | 80 ± 6 |
| 20 | 5 | 10 | 82 ± 5 |
Visualizations
Caption: PAR4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Variability in Tcy-NH2 Experimental Results
Disclaimer: "Tcy-NH2" is not a standard chemical nomenclature. This guide assumes "this compound" refers to an amine-reactive cyanine-based fluorescent dye, a common class of reagents used in biological research for labeling proteins and other molecules. The principles and troubleshooting steps outlined here are broadly applicable to amine-reactive dyes, such as those containing N-hydroxysuccinimidyl (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: How do amine-reactive dyes like this compound work?
Amine-reactive dyes covalently bind to primary amines (-NH2) on target molecules.[1] In proteins, the most common targets are the ε-amino groups of lysine residues and the N-terminal α-amino group of the polypeptide chain.[2] This reaction typically occurs at a slightly basic pH (8.3-8.5) where the amine groups are deprotonated and more nucleophilic.[2] The result is a stable amide bond, permanently attaching the fluorescent dye to the target molecule.
Q2: What are the most common causes of variability in my this compound labeling experiments?
Variability in labeling experiments often stems from a few key areas:
-
Reagent Quality and Handling: The this compound dye is sensitive to moisture and light.[3] Improper storage and handling can lead to hydrolysis of the reactive group, rendering the dye inactive.[4]
-
Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your protein buffer will compete with the target protein for the dye, significantly reducing labeling efficiency.[5]
-
Reaction Parameters: Inconsistent control of pH, temperature, incubation time, and dye-to-protein molar ratios will lead to variable degrees of labeling (DOL).[]
-
Protein Characteristics: The concentration, purity, and accessibility of lysine residues on your specific protein can all impact the final labeling outcome.[]
Q3: How do I store and handle my this compound reagent to ensure stability?
To maintain the reactivity of your this compound dye, follow these storage guidelines:
-
Long-Term Storage: Store the lyophilized powder at -20°C, protected from light and moisture.[7]
-
Working Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from the air.[8] Store these aliquots at -20°C or -80°C.[8]
-
Before Use: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial, which can hydrolyze the reactive dye.[7]
Q4: What is the optimal pH for the labeling reaction?
The labeling reaction is most efficient at a slightly basic pH, typically between 8.3 and 8.5.[2] At this pH, the primary amino groups on the protein are deprotonated and more reactive.[2] Using a buffer with a pH that is too low will result in protonated amines, reducing their nucleophilicity and leading to poor labeling.
Q5: Can I use this compound to label IgM antibodies?
Labeling IgM antibodies can be challenging as they are prone to denaturation at the alkaline pH values typically used for labeling IgG.[9] For IgM, the labeling reaction should be performed closer to a neutral pH (7.2-7.5).[9] This reduces the reaction efficiency, so a much higher molar ratio of dye to protein (e.g., 50:1 or 100:1) is often required to achieve sufficient labeling.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Inactive Dye | The reactive NHS ester on the this compound has hydrolyzed due to moisture.[4] Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF. Always allow the dye vial to reach room temperature before opening.[7] |
| Incorrect Buffer | Your protein buffer contains primary amines (e.g., Tris, glycine) or other interfering substances like sodium azide.[5][] Perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate buffer at pH 8.3-8.5. |
| Suboptimal pH | The reaction buffer pH is too low (below 7.5), leading to protonated and unreactive amine groups.[3] Ensure the pH of your reaction buffer is between 8.3 and 8.5 for optimal labeling.[2] |
| Insufficient Dye | The molar ratio of this compound to your protein is too low.[2] Increase the molar excess of the dye. A good starting point for optimization is a 10:1 to 20:1 dye-to-protein ratio for IgG antibodies.[11] |
| Low Protein Concentration | The concentration of your protein is too low for efficient labeling. For best results, the protein concentration should be at least 2 mg/mL. |
| Photobleaching | The fluorescent signal has been destroyed by exposure to light.[12] Protect the dye and the labeled conjugate from light during incubations and storage.[3] Consider using an anti-fade mounting medium for microscopy applications.[12] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Excess Unconjugated Dye | Free, unbound this compound dye remains in the sample after the labeling reaction. Purify the labeled protein from the unconjugated dye using methods like dialysis, gel filtration, or spin desalting columns.[13] |
| Antibody Concentration Too High | In applications like immunofluorescence, using too much primary or secondary antibody can lead to non-specific binding.[14][15] Titrate your antibodies to determine the optimal concentration that maximizes signal while minimizing background.[15] |
| Insufficient Blocking | Non-specific sites on the cells or tissue are binding the labeled antibody.[14] Increase the blocking time or try a different blocking agent (e.g., normal serum from the species the secondary antibody was raised in).[16] |
| Inadequate Washing | Washing steps are insufficient to remove unbound antibodies.[14] Increase the number and duration of wash steps after antibody incubations.[14] |
| Sample Autofluorescence | The cells or tissue naturally fluoresce in the same channel as your dye.[12] Examine an unstained sample under the microscope to assess the level of autofluorescence. If problematic, consider using a dye with a longer wavelength emission.[12] |
Problem 3: Protein Precipitation After Labeling
| Possible Cause | Recommended Solution |
| Over-labeling | A very high degree of labeling (DOL) can alter the protein's solubility, especially if the dye is hydrophobic, leading to aggregation and precipitation.[2] |
| Unstable Protein | The protein may be inherently unstable under the reaction conditions (e.g., pH, temperature).[2] Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before starting the reaction.[2] |
Experimental Protocols
Protocol 1: Standard Labeling of an IgG Antibody with this compound
This protocol is a general guideline for labeling 1 mg of an IgG antibody.
Materials:
-
1 mg of IgG antibody in an amine-free buffer (e.g., PBS).
-
This compound, lyophilized powder.
-
Anhydrous DMSO.
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification column (e.g., spin desalting column).
Procedure:
-
Prepare the Antibody: Ensure the antibody concentration is at least 2 mg/mL in an amine-free buffer. If the buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer.
-
Prepare this compound Stock Solution: Allow the this compound vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[17]
-
Initiate the Labeling Reaction:
-
While gently stirring the antibody solution, slowly add a 10-fold to 20-fold molar excess of the this compound stock solution.[11]
-
For a 1 mg IgG sample (MW ~150 kDa), this corresponds to approximately 6.7 nmol of antibody. A 15-fold molar excess would require ~100 nmol of this compound.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye by passing the reaction mixture through a spin desalting column equilibrated with your desired storage buffer (e.g., PBS).[13]
Protocol 2: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the this compound dye (Amax).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Corrected A280 = A280 - (Amax × CF)
-
Where CF is the correction factor for the dye (A280 / Amax of the free dye).
-
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / (ε_dye × path length)
-
ε_dye is the molar extinction coefficient of the this compound dye at its Amax.
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Troubleshooting low fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. reddit.com [reddit.com]
- 9. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. broadpharm.com [broadpharm.com]
- 14. sinobiological.com [sinobiological.com]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Tcy-NH2 stability testing at different storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability testing of Tcy-NH2 ((trans-Cinnamoyl)-YPGKF-NH2), a selective PAR4 antagonist peptide. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
A1: this compound is a synthetic peptide antagonist for Protease-Activated Receptor 4 (PAR4), with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2.[1][2] For long-term storage of the lyophilized powder or stock solutions in an appropriate solvent like DMSO, it is recommended to store sealed aliquots away from moisture. Supplier guidelines suggest storage at -20°C for up to one month or at -80°C for up to six months.[1]
Q2: How stable is this compound in aqueous solutions or cell culture media?
A2: The stability of peptides like this compound in aqueous solutions is highly dependent on pH, temperature, and the presence of proteases. Peptides are susceptible to degradation through mechanisms like hydrolysis and oxidation.[3] It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, use sterile, buffered solutions at 4°C and use within 24 hours. Avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the common signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways during experiments:
-
Loss of biological activity: A diminished or inconsistent inhibitory effect on PAR4 signaling or platelet aggregation.[4]
-
Changes in analytical profiles: Appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).[5][6]
-
Physical changes: While less common for solutions, changes in color or clarity could indicate significant degradation or contamination.
Q4: How should I prepare this compound stock solutions?
A4: this compound is reported to be soluble in solvents like DMSO.[7] To prepare a stock solution, reconstitute the lyophilized peptide in a minimal amount of sterile DMSO. Subsequently, this stock can be diluted into aqueous buffers or cell culture media for your working solution. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced biological activity in assays. | Compound Degradation: The peptide may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer. | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a properly stored stock.2. Aliquot Stock: Aliquot your main stock solution upon receipt to minimize freeze-thaw cycles.3. Verify Stock Integrity: Test your stock solution using an analytical method like HPLC to confirm its purity and concentration.[8] |
| Unexpected peaks appear in my HPLC/LC-MS analysis. | Forced Degradation: The peptide may be degrading under the analytical conditions (e.g., acidic mobile phase).Sample Degradation: The sample may have degraded during storage or preparation prior to analysis. | 1. Optimize HPLC Method: Ensure your analytical method is validated as "stability-indicating," meaning it can separate the intact peptide from its degradation products.[5][9]2. Control Sample Preparation: Keep samples at a low temperature (e.g., 4°C in an autosampler) during the analytical run.[10] |
| Variability between experimental replicates. | Adsorption to Surfaces: Peptides can adsorb to plasticware (e.g., polypropylene tubes, pipette tips), leading to a lower effective concentration. | 1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips.2. Include a Carrier Protein: Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to your buffer to reduce non-specific binding, if compatible with your assay. |
This compound Stability Testing Protocol
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. The primary analytical technique used is a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[6][8][11]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound peptide
-
HPLC-grade water, acetonitrile (ACN), and methanol
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter, vortex mixer, temperature-controlled incubator, photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. This will be the source for all stress samples.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.[10]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photostability: Expose an aliquot of the stock solution to light in a photostability chamber as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.[10]
-
-
Time Points: Withdraw samples from each stress condition at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to a final concentration of ~50 µg/mL with the initial mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks signifies degradation products.
Summary of Stability Data (Hypothetical)
The following table summarizes potential results from the stability testing protocol described above, showing the percentage of intact this compound remaining after 24 hours.
| Storage Condition | Temperature | Duration | % this compound Remaining (Hypothetical) | Observations |
| Solid (Lyophilized) | -80°C | 6 Months | >99% | Highly stable when stored properly. |
| -20°C | 1 Month | >99% | Stable for short-term storage. | |
| 4°C | 1 Week | 98% | Minor degradation may occur. | |
| Solution in DMSO | -20°C | 1 Month | >99% | Stable. Avoid freeze-thaw cycles. |
| Aqueous Buffer (pH 7.4) | 4°C | 24 Hours | 95% | Moderate stability. Prepare fresh. |
| 25°C | 24 Hours | 85% | Significant degradation. | |
| Forced Degradation | 60°C (Acidic, 0.1N HCl) | 8 Hours | <20% | Highly susceptible to acid hydrolysis. |
| 60°C (Basic, 0.1N NaOH) | 8 Hours | <10% | Highly susceptible to base hydrolysis. | |
| RT (Oxidative, 3% H₂O₂) | 8 Hours | ~60% | Susceptible to oxidation. |
Visual Workflows
The following diagrams illustrate key workflows for troubleshooting and experimentation with this compound.
Caption: Troubleshooting flowchart for inconsistent this compound activity.
Caption: Workflow for conducting a this compound forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. biofargo.com [biofargo.com]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low signal in Tcy-NH2 inhibited signaling pathways
Welcome to the technical support center for researchers utilizing Tcy-NH2 to investigate signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly focusing on low signal acquisition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective synthetic peptide antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2] PAR4 is a G-protein coupled receptor (GPCR) activated by proteases like thrombin. Upon activation, PAR4 initiates intracellular signaling cascades. This compound competitively blocks the receptor, thereby inhibiting the downstream signaling pathways. It is commonly used in research related to inflammation, immunology, and platelet aggregation.[1]
Q2: I am observing a lower than expected or no signal after this compound treatment. What are the potential causes?
Low signal in this compound inhibited pathways can stem from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound may be too high, leading to complete signal ablation, or too low, resulting in insufficient inhibition.
-
Cell Line and Receptor Expression: The expression level of PAR4 can vary significantly between cell lines. Low PAR4 expression will naturally lead to a weak signal.
-
Agonist Concentration: The concentration of the PAR4 agonist (e.g., thrombin, AYPGKF-NH2) used to stimulate the pathway might be inappropriate.
-
Reagent Quality and Handling: Degradation of this compound, agonists, or other critical reagents due to improper storage or handling can lead to inaccurate results.
-
Assay-Specific Issues: The chosen assay (e.g., calcium mobilization, western blot) may not be sensitive enough or optimally configured for your experimental setup.
-
Genetic Variation in PAR4: Single nucleotide polymorphisms (SNPs) in the PAR4 gene, such as the rs773902 variant, can alter the receptor's sensitivity to antagonists.[3]
Q3: How can I be sure that the low signal is due to PAR4 inhibition by this compound and not an off-target effect?
To validate the specificity of this compound in your system, consider the following controls:
-
Use a structurally different PAR4 antagonist: Compare the effects of this compound with another known PAR4 inhibitor.
-
Rescue Experiment: If possible, overexpress PAR4 in your cells and see if this enhances the signal, which is then inhibited by this compound.
-
Use a PAR4-null cell line: If available, a cell line lacking PAR4 should not show a response to the agonist, and therefore no effect from this compound.
-
Test against other receptors: Evaluate the effect of this compound on signaling pathways initiated by other, unrelated GPCRs expressed in your cells to check for non-specific inhibition.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assays
Calcium mobilization is a common readout for PAR4 activation.[4][5] If you are experiencing a weak or absent signal, consult the following guide.
| Potential Cause | Recommended Solution |
| Inappropriate this compound Concentration | Perform a dose-response curve with this compound to determine the optimal inhibitory concentration (IC50) for your specific cell line and agonist concentration. A typical starting range for this compound in platelet aggregation assays is 0-500 µM.[1] |
| Low PAR4 Expression | Confirm PAR4 expression in your cell line using qPCR or Western blot. If expression is low, consider using a cell line with higher endogenous PAR4 expression or transiently overexpressing PAR4. |
| Suboptimal Agonist Concentration | Determine the EC80 (concentration giving 80% of maximal response) of your PAR4 agonist (e.g., thrombin, AYPGKF-NH2) in your cell line. Using the EC80 for stimulation will provide a robust signal that can be effectively inhibited. |
| Issues with Calcium-Sensitive Dye | Ensure proper loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Optimize dye concentration and incubation time. Check for cell toxicity caused by the dye. |
| Instrument Settings | Optimize the settings on your fluorescence plate reader, including excitation and emission wavelengths, gain, and read intervals. |
Issue 2: Weak or Inconsistent Signal in ERK Phosphorylation Western Blots
PAR4 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[2] Troubleshooting low signal in this assay requires careful attention to several steps.
| Potential Cause | Recommended Solution |
| Inadequate this compound Pre-incubation | Ensure sufficient pre-incubation time with this compound before agonist stimulation to allow for receptor binding. A typical pre-incubation time is 15-30 minutes. |
| Timing of Agonist Stimulation | Perform a time-course experiment to determine the peak of ERK phosphorylation after agonist stimulation. This is often a transient event, typically occurring between 5 and 15 minutes. |
| Low Protein Loading | Ensure you are loading a sufficient amount of total protein on your gel (typically 20-40 µg). Perform a protein quantification assay (e.g., BCA) to accurately determine protein concentration. |
| Poor Antibody Quality | Use high-quality, validated antibodies for both phosphorylated ERK (p-ERK) and total ERK. Titrate the antibody concentration to find the optimal dilution. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, buffer composition) to ensure efficient transfer of proteins from the gel to the membrane. |
| High Basal ERK Phosphorylation | Serum in the cell culture media can cause high background ERK phosphorylation. Serum-starve your cells for 4-18 hours before the experiment to reduce basal signaling. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in different experimental setups. Note that these values can vary depending on the cell type, agonist used, and specific assay conditions.
| Parameter | Value | Cell Type/System | Assay | Agonist | Reference |
| IC50 | 95 µM | Rat Platelets | Platelet Aggregation | AYPGKF-NH2 (10 µM) | [1] |
| IC50 | 64 µM | Rat Aorta | Relaxation | [1] | |
| IC50 | 1 µM | Rat Gastric Tissue | Contraction | [1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This protocol outlines a standard method for measuring the effect of this compound on agonist-induced platelet aggregation using light transmission aggregometry.[6][7][8][9]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Add this compound (at desired concentrations) or vehicle control to the PRP and incubate for 5 minutes.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2 or thrombin) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to PAR4 activation and its inhibition by this compound using a fluorescent plate reader.[4][10][11][12]
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium, wash the cells with buffer, and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add this compound at various concentrations or a vehicle control and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the PAR4 agonist and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to the control (agonist alone) and plot the percentage of inhibition against this compound concentration to determine the IC50.
-
Protocol 3: ERK Phosphorylation Western Blot
This protocol provides a method to assess the effect of this compound on PAR4-mediated ERK phosphorylation.[13][14][15][16]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-18 hours.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a PAR4 agonist for the predetermined optimal time (e.g., 5-15 minutes).
-
-
Lysate Preparation:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and express the results as a fold change relative to the untreated control.
-
Visualizations
Caption: this compound inhibits the PAR4 signaling pathway.
Caption: General experimental workflow for studying this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Using PAR4 Inhibition as an Anti-Thrombotic Approach: Why, How, and When? | MDPI [mdpi.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. euncl.org [euncl.org]
- 8. mdpi.com [mdpi.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tcy-NH2 vehicle control selection for in vivo studies
Welcome to the technical support center for the use of Tcy-NH2 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on vehicle selection, experimental protocols, and troubleshooting for studies involving this potent and selective PAR4 antagonist peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (trans-Cinnamoyl)-YPGKF-NH2, is a selective antagonist of Protease-Activated Receptor 4 (PAR4). PAR4 is a G protein-coupled receptor activated by proteases like thrombin. By blocking PAR4, this compound inhibits downstream signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cellular stress responses. This makes this compound a valuable tool for research in inflammation, immunology, and thrombosis.[1]
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: While specific vehicle formulations for in vivo administration of this compound are not consistently reported in publicly available literature, based on its solubility properties, several options can be considered. This compound is known to be soluble in water up to 1 mg/mL. For many in vivo applications, sterile, isotonic solutions are preferred to minimize irritation and ensure physiological compatibility. Therefore, sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS) are recommended as starting points for formulating this compound for injection. It is crucial to ensure complete dissolution and filter-sterilize the solution before administration.
Q3: What are the key considerations when preparing this compound for in vivo use?
A3: When preparing this compound for in vivo experiments, the following points are critical:
-
Solubility: Ensure the desired concentration does not exceed the known solubility of this compound in the chosen vehicle.
-
Sterility: The final solution for injection must be sterile. This is typically achieved by dissolving the peptide in a sterile vehicle and passing the solution through a 0.22 µm syringe filter.
-
pH and Stability: The pH of the vehicle can impact the stability of the peptide. While specific stability data for this compound is limited, maintaining a near-physiological pH (around 7.4) is generally recommended for peptide solutions to prevent degradation.
-
Storage: Once reconstituted, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C to avoid multiple freeze-thaw cycles, though stability under these conditions should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during or after dissolution. | - Concentration exceeds solubility in the chosen vehicle. - The pH of the vehicle is not optimal for this compound solubility. - The peptide has low solubility in aqueous buffers. | - Decrease the concentration of this compound. - Adjust the pH of the buffer. For peptides with a net positive charge, a slightly acidic pH may improve solubility. - For a stock solution, consider dissolving this compound in a small amount of an organic solvent like DMSO first, and then diluting it with the aqueous vehicle to the final concentration. Ensure the final concentration of the organic solvent is low and well-tolerated in your animal model. |
| High variability in experimental results. | - Inconsistent dosing or administration technique. - Degradation of this compound in the prepared solution. - Issues with the animal model or experimental design. | - Ensure accurate and consistent administration volumes and techniques. For intravenous injections, confirm proper placement in the vein. - Prepare fresh solutions of this compound for each experiment to minimize degradation. - Carefully review and standardize all aspects of your experimental protocol. |
| Adverse reactions in animals post-injection (e.g., irritation, inflammation at the injection site). | - The vehicle is not isotonic or is at a non-physiological pH. - The injection volume is too large for the administration site. - Contamination of the injectate. | - Use isotonic vehicles like sterile saline or PBS. - Ensure the pH of the final solution is close to neutral (7.2-7.4). - Adhere to recommended injection volume limits for the specific animal model and administration route. - Always use aseptic techniques for preparation and administration. Filter-sterilize the final solution. |
Experimental Protocols
Preparation of this compound for Intravenous (IV) Injection in Mice
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile 0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile 1 mL syringes and appropriate gauge needles (e.g., 27-30G) for injection
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the weight of the mice, calculate the total amount of this compound needed.
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the calculated volume of sterile saline to the vial containing the this compound powder to achieve the desired final concentration.
-
Gently vortex the vial to ensure complete dissolution of the peptide. Visually inspect the solution to ensure there are no particulates.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.
-
-
Administration:
-
The prepared this compound solution is now ready for intravenous administration via the tail vein.
-
The volume to be injected should not exceed 5 mL/kg for a bolus injection.
-
-
Vehicle Control:
-
For the control group, prepare and administer an equivalent volume of the sterile saline vehicle that does not contain this compound. This should be prepared and handled using the same aseptic techniques.
-
Data Presentation
This compound Solubility
| Solvent | Reported Solubility | Notes |
| Water | Up to 1 mg/mL | A good starting point for aqueous-based vehicles. |
| DMSO | Soluble | Can be used to create a concentrated stock solution that is then diluted into an aqueous vehicle. The final DMSO concentration should be minimized for in vivo use. |
Recommended Maximum Injection Volumes in Mice
| Route of Administration | Maximum Volume (mL/kg) |
| Intravenous (IV) | 5 (bolus), 10 (slow) |
| Intraperitoneal (IP) | 10 |
| Subcutaneous (SC) | 10 |
Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound in vivo experiments.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits PAR4 signaling.
References
Technical Support Center: Cell Viability Assessment in the Presence of High Tcy-NH2 Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cell viability in the presence of high concentrations of Tcy-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are high concentrations challenging for cell viability assays?
This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide that acts as a PAR4 antagonist. At high concentrations, peptides like this compound can present several challenges in cell viability assays. These include potential direct interference with assay reagents, issues with solubility and aggregation in culture media, and the induction of complex biological responses that may not be accurately captured by a single viability marker.
Q2: Which cell viability assay is best suited for experiments with high concentrations of this compound?
There is no single "best" assay, as the optimal choice depends on the specific cell type, experimental conditions, and the expected mechanism of action of this compound. It is highly recommended to use multiple, complementary viability assays that measure different cellular parameters. For instance, combining a metabolic assay (like MTT or XTT) with a cytotoxicity assay that measures membrane integrity (like LDH release) can provide a more comprehensive understanding of cell health.
Q3: How can I determine if this compound is directly interfering with my cell viability assay?
To check for direct interference, it is crucial to run a cell-free control experiment. This involves adding high concentrations of this compound to the assay reagents in the absence of cells. If a change in signal (e.g., color change in MTT/XTT assays or luminescence in ATP-based assays) is observed, it indicates direct interference. In such cases, the assay results in the presence of cells will be unreliable, and an alternative assay should be considered. Some compounds have been shown to directly reduce tetrazolium salts like MTT, leading to an overestimation of cell viability.[1]
Q4: What are the typical signs of this compound precipitation in my cell culture, and how can I address it?
Visual inspection of the culture wells under a microscope is the most straightforward way to detect precipitation. You may observe crystalline structures or a cloudy appearance in the media. To address this, consider preparing fresh dilutions of this compound for each experiment. If solubility issues persist, exploring different solvent systems may be necessary, ensuring the final solvent concentration is not toxic to the cells (typically below 0.5%).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in viability assay | - Reagent contamination- Cell culture contamination (e.g., mycoplasma)- Direct interference of this compound with assay reagents | - Use fresh, sterile reagents and culture media.- Regularly test cell cultures for contamination.- Perform a cell-free control experiment to check for direct chemical interference by this compound. |
| Inconsistent results between replicate wells | - Uneven cell seeding- Incomplete solubilization of formazan crystals (MTT assay)- Pipetting errors- this compound precipitation at high concentrations | - Ensure a homogenous cell suspension before and during plating.- For MTT assays, ensure complete dissolution of formazan crystals before reading the absorbance.- Use calibrated pipettes and proper pipetting techniques.- Visually inspect wells for any precipitate after adding this compound. |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) | - Different assays measure different cellular parameters (e.g., metabolic activity vs. ATP content).- High concentrations of this compound may selectively interfere with one assay's chemistry. | - Employ multiple, complementary viability assays to obtain a more complete picture of cell health.- Run cell-free controls for each assay to identify any specific interference. |
| Unexpected increase in viability at very high this compound concentrations | - Direct reduction of assay reagents (e.g., MTT) by this compound, leading to a false-positive signal.- Potential pro-proliferative effects of this compound at certain concentrations in specific cell types. | - Perform cell-free controls to rule out direct assay interference.- Correlate viability data with cell morphology and cell counting (e.g., Trypan Blue exclusion). |
| Cell morphology changes do not correlate with viability data | - this compound may be inducing cellular processes like senescence or differentiation that do not immediately lead to cell death.- The chosen viability assay may not be sensitive to the specific mode of cell death being induced. | - Document morphological changes using microscopy.- Consider using assays for specific cellular states, such as senescence-associated β-galactosidase staining or markers of apoptosis (e.g., caspase activity assays). |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of living cells.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[5][6]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimized density.
-
This compound Treatment: Treat cells with various concentrations of this compound and incubate for the specified time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
Visualizations
Caption: A generalized workflow for assessing cell viability following treatment with this compound.
Caption: A diagram illustrating the potential inhibitory effects of this compound on the NF-κB and MAPK signaling pathways, and its potential role in apoptosis.
Caption: A logical flowchart to guide troubleshooting efforts when encountering inconsistent results in cell viability assays.
References
Technical Support Center: Improving the Delivery of Tcy-NH2 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Tcy-NH2 in animal models. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G-protein coupled receptor activated by proteases like thrombin. By selectively blocking PAR4, this compound inhibits downstream signaling pathways, including the activation of ERK, NF-κB, and MAPK, which are involved in inflammation and platelet aggregation.[2][3]
Q2: What are the common in vivo administration routes for this compound in animal models?
A2: Based on published studies, this compound has been successfully administered in rodents via intravenous (tail vein), intraperitoneal, and intrapleural injections. The choice of administration route often depends on the specific experimental model and the desired systemic or localized effect.
Q3: How should I prepare and store this compound for in vivo studies?
A3: this compound is typically supplied as a lyophilized powder. For in vivo administration, it is soluble in water up to 1 mg/ml. It is recommended to reconstitute the peptide in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired concentration shortly before use. For long-term storage, the lyophilized powder should be stored at -20°C.
Q4: What are the potential adverse effects of this compound administration in animal models?
A4: While specific toxicity studies on this compound are not extensively documented in publicly available literature, researchers should monitor animals for any signs of adverse reactions, particularly when using new formulations or higher doses. Since this compound is an antagonist of a receptor involved in platelet aggregation, there is a theoretical risk of increased bleeding, although this has not been reported as a significant issue in the available studies. General signs of distress in rodents, such as lethargy, piloerection, or labored breathing, should be closely monitored post-administration.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound solution upon preparation or during injection. | - Exceeding solubility limit.- Use of an inappropriate solvent.- Interaction with other components in the formulation. | - Ensure the concentration does not exceed 1 mg/ml in aqueous solutions.- Reconstitute in sterile saline or PBS.- If co-administering with other agents, check for compatibility and consider sequential injections. |
| Inconsistent or lack of expected biological effect after administration. | - Incorrect dosage.- Degradation of the peptide.- Inefficient delivery to the target site (e.g., misinjection).- Rapid clearance of the peptide in vivo. | - Verify dose calculations and ensure accurate administration volume.- Prepare fresh solutions for each experiment and store stock solutions appropriately.- Refine injection technique (see detailed protocols below). For IP injections, be aware that misinjection into the cecum or adipose tissue can occur.[5]- Consider alternative administration routes or formulation strategies to prolong half-life. |
| Animal shows signs of distress (e.g., lethargy, ruffled fur) post-injection. | - High injection volume.- Irritation from the formulation (e.g., incorrect pH or osmolarity).- Rapid infusion rate (for IV).- Potential immunogenic reaction to the peptide.[6] | - Adhere to recommended maximum injection volumes for the specific route and animal size.- Ensure the formulation is isotonic and at a physiological pH.- For IV injections, administer the solution slowly and steadily.- Monitor animals closely and consider reducing the dose or using a different administration route. |
| Difficulty with intravenous (tail vein) injection in mice. | - Vasoconstriction of the tail veins.- Improper restraint.- Incorrect needle placement. | - Warm the mouse's tail using a heat lamp or warm water to induce vasodilation.- Use an appropriate restraint device to secure the mouse and stabilize the tail.- Insert the needle bevel-up at a shallow angle and observe for a flash of blood in the needle hub. If resistance is felt during injection, the needle is likely not in the vein. |
Quantitative Data Summary
Table 1: In Vivo Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Brain Death (BD) Rat Model | Tail Vein Injection | 0.6 mg/kg (single dose) | Alleviated liver injury, reduced serum ALT/AST levels. | [1] |
| Burn Injury Mice Model | Intraperitoneal Injection | 0.6 mg/kg (single dose) | Increased posttraumatic activation of CD4+ Tregs. | [1] |
| Experimental Inflammation Mice Model | Intrapleural Injection | 40 ng/kg (single dose) | Inhibited neutrophil recruitment. | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C40H49N7O7 | |
| Molecular Weight | 739.87 g/mol | |
| Sequence | (trans-Cinnamoyl)-YPGKF-NH2 | [1] |
| Solubility | Soluble to 1 mg/ml in water | |
| Purity | >95% by HPLC | [3] |
| Storage (lyophilized) | Store dry, frozen, and in the dark (-20°C) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their weights, and the desired dosage.
-
Reconstitution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile, pyrogen-free saline or PBS to the vial of lyophilized this compound to achieve the desired stock concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause peptide degradation.
-
Dilution (if necessary): Dilute the stock solution with sterile saline or PBS to the final injection concentration.
-
Storage of solution: It is recommended to use freshly prepared solutions. If a stock solution needs to be stored, it should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in solution over time should be validated for long-term experiments.
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Animal Preparation: Place the mouse in a suitable restraint device. Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 30-60 seconds to induce vasodilation of the lateral tail veins.
-
Injection Site Preparation: Clean the tail with a 70% ethanol wipe.
-
Injection: Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).
-
Confirmation of Placement: A small flash of blood in the needle hub may be visible upon successful entry into the vein.
-
Administration: Inject the this compound solution slowly and steadily. If swelling occurs at the injection site or significant resistance is felt, the needle is not in the vein. In this case, withdraw the needle, apply gentle pressure to the site, and re-attempt the injection at a more proximal site on the tail.
-
Post-injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Protocol 3: Intraperitoneal Injection in Rats
-
Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip that exposes the abdomen. The animal should be positioned so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift cranially.
-
Injection Site Identification: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection Site Preparation: Swab the injection site with a 70% ethanol wipe.
-
Injection: Using a 23-25 gauge needle, lift a fold of skin and insert the needle at a 45-degree angle through the skin and abdominal wall.
-
Confirmation of Placement: Gently aspirate by pulling back on the syringe plunger. If no fluid or blood is drawn, the needle is correctly placed in the peritoneal cavity. If urine or intestinal contents are aspirated, withdraw the needle and inject at a new site with a fresh needle and syringe.
-
Administration: Inject the this compound solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of discomfort or adverse effects.
Visualizations
Caption: Experimental workflow for this compound delivery in animal models.
Caption: this compound inhibits the PAR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetic inactivation of Par4 results in hyperactivation of NF-κB and impairment of JNK and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Frontiers | Continuous Subcutaneous Delivery of Proline-Rich Antimicrobial Peptide Api137 Provides Superior Efficacy to Intravenous Administration in a Mouse Infection Model [frontiersin.org]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Why did ny mouse or rabit die after peptide antigen injection? [biosyn.com]
Tcy-NH2 lot-to-lot variability and its impact on experiments
Welcome to the technical support center for Tcy-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential effects of lot-to-lot variability of this compound on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a synthetic peptide that acts as a potent and selective antagonist for the Protease-Activated Receptor 4 (PAR4).[1][2] It is commonly used in research to study PAR4-mediated signaling pathways, particularly in the context of platelet aggregation, inflammation, and immunology.[1][3]
Q2: How does this compound work?
A2: this compound functions by competitively inhibiting the activation of the PAR4 receptor. PAR4 is a G-protein coupled receptor that is activated by proteolytic cleavage by enzymes like thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling. This compound blocks this activation, thereby inhibiting signaling cascades such as the ERK pathway and subsequent physiological responses like platelet aggregation.[2]
Q3: Why is lot-to-lot variability a concern for this compound?
A3: this compound is a synthetic peptide, and like many complex biomolecules, its synthesis and purification can lead to variations between different production batches (lots).[4][5] This variability can manifest in several ways that may impact its experimental performance:
-
Purity: The percentage of the desired full-length peptide versus synthesis-related impurities can differ.
-
Peptide Content: The net peptide content can vary due to the presence of counter-ions (e.g., TFA from HPLC purification) and water.
-
Solubility and Aggregation: Different lots may exhibit variations in solubility or a propensity to aggregate, affecting the effective concentration in solution.[3]
-
Activity: Subtle conformational changes or the presence of inactive isomers can alter the biological activity of the peptide.
Q4: How should I store this compound?
A4: For long-term stability, this compound should be stored as a lyophilized solid at -20°C or colder, protected from light.[3][6] Once reconstituted in a solvent (e.g., water or DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[7]
Q5: What is the recommended solvent for reconstituting this compound?
A5: The solubility of this compound is reported to be up to 1 mg/ml in water.[3][6] For cellular assays, sterile, nuclease-free water or a buffer like PBS is often suitable. If using an organic solvent like DMSO for initial solubilization, ensure the final concentration in your experimental medium is low enough to not affect your biological system.
Troubleshooting Guide
This guide addresses common experimental issues that may be linked to the lot-to-lot variability of this compound.
Q: My inhibitory concentration (IC50) for this compound has shifted with a new lot. What should I do?
A: A shift in the IC50 is a classic sign of a difference in activity between lots.
-
Perform a Dose-Response Curve: Always perform a full dose-response curve with each new lot to determine its specific IC50 in your assay. Do not assume the IC50 will be identical to the previous lot.
-
Check Peptide Concentration: Ensure your stock solution concentration is accurate. Consider quantifying the peptide concentration of your stock solution, for example, by using a Nanodrop (A280) or a BCA assay if the peptide amount is sufficient.
-
Review Certificate of Analysis (CoA): Compare the purity and net peptide content from the CoAs of the old and new lots. If the net peptide content is significantly different, you may need to adjust the amount of peptide you weigh out to achieve the same molar concentration.
Q: I am observing lower than expected inhibition of platelet aggregation with a new lot of this compound. What could be the cause?
A: Reduced inhibitory effect can stem from several factors related to the new lot.
-
Lot Qualification: It is crucial to qualify each new lot in a standardized functional assay before using it in critical experiments. See the "Protocol for Qualifying a New Lot of this compound" below.
-
Solubility Issues: The new lot may have different solubility characteristics. After reconstitution, visually inspect the solution for any precipitation. You can also centrifuge the solution and test the supernatant to see if the activity is restored.
-
Peptide Degradation: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q: My experimental results show high variability and poor reproducibility since I started using a new lot of this compound. How can I address this?
A: High variability can be a result of inconsistent peptide activity or handling.
-
Standardize Aliquoting: When you receive a new lot, reconstitute the entire vial, and then immediately create small, single-use aliquots. This ensures that each experiment starts with a peptide solution of the same concentration and minimizes degradation from repeated freeze-thaw cycles.
-
Run a Control from a Previous Lot: If you still have a small amount of a previously validated lot, run it in parallel with the new lot as a control. This will help you determine if the variability is due to the new lot or another experimental factor.
Data Presentation: Key Parameters for Lot-to-Lot Comparison
When you receive a new lot of this compound, compare its Certificate of Analysis (CoA) with the previous lot. Pay close attention to the following parameters:
| Parameter | Typical Specification | Potential Impact of Variation |
| Purity (by HPLC) | >95% | Lower purity may mean the presence of inactive or even interfering peptide fragments, reducing the effective concentration. |
| Molecular Weight (by MS) | 739.87 g/mol | Should be consistent. Deviations indicate potential modifications or impurities. |
| Net Peptide Content | 70-90% | A lower net peptide content means less active peptide per milligram of lyophilized powder. Concentrations should be adjusted accordingly. |
| Appearance | White to off-white solid | Variations in color or texture could indicate differences in lyophilization or the presence of impurities. |
| Solubility | Soluble to 1 mg/ml in water | Poor solubility can lead to an inaccurate stock concentration and reduced activity in aqueous buffers. |
Experimental Protocols
Protocol for Qualifying a New Lot of this compound
Objective: To functionally validate the inhibitory activity of a new lot of this compound using a thrombin-induced platelet aggregation assay.
Materials:
-
New and old (if available) lots of this compound
-
Human platelet-rich plasma (PRP)
-
Thrombin (human α-thrombin)
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Methodology:
-
Preparation of this compound Stock Solutions:
-
Accurately weigh out the lyophilized powder from the new lot of this compound.
-
Reconstitute in sterile water to create a 1 mM stock solution.
-
Prepare serial dilutions in PBS to create a range of working concentrations (e.g., 0-500 µM).
-
If available, prepare a corresponding set of dilutions from a previously validated lot to serve as a positive control.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP to 37°C.
-
Add 250 µL of PRP to a cuvette with a stir bar in the aggregometer.
-
Add 25 µL of a this compound working solution (or PBS for the vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a sub-maximal concentration of thrombin (e.g., 10 nM).
-
Record the aggregation response for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound.
-
Normalize the data to the vehicle control (100% aggregation) and a blank (0% aggregation).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value for the new lot using non-linear regression analysis.
-
Compare the IC50 of the new lot to the historical range or the IC50 of the old lot run in parallel. The new lot is considered qualified if its IC50 is within an acceptable range (e.g., ± 2-fold) of the expected value.
-
Visualizations
PAR4 Signaling Pathway in Platelets
Caption: Simplified PAR4 signaling pathway in platelets and the inhibitory action of this compound.
Experimental Workflow for New Lot Qualification
Caption: Workflow for the qualification and validation of a new lot of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
Comparing the efficacy of Tcy-NH2 versus SCH79797 in blocking PAR4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two compounds, Tcy-NH2 and SCH79797, in blocking Protease-Activated Receptor 4 (PAR4). This analysis is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of PAR4-mediated signaling and its role in thrombosis, inflammation, and other physiological processes.
Executive Summary
This compound is a selective peptide-based antagonist of PAR4, directly competing with activating ligands to inhibit receptor function. In contrast, SCH79797 is a potent and highly selective non-peptide antagonist of PAR1. Experimental evidence indicates that SCH79797 does not directly or potently inhibit PAR4. Therefore, for specific blockade of PAR4 signaling, this compound is the appropriate tool, while SCH79797 serves as a selective inhibitor for PAR1-related pathways.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and SCH79797 in relation to PAR4 and PAR1 inhibition.
| Compound | Target Receptor | Antagonist Type | IC50 (PAR4) | IC50 (PAR1) | Key Application |
| This compound | PAR4 | Selective Peptide Antagonist | 95 µM (for platelet aggregation induced by PAR4 agonist AYPGKF-NH2)[1][2] | Not reported as a primary target | Specific inhibition of PAR4-mediated signaling |
| SCH79797 | PAR1 | Potent and Selective Non-Peptide Antagonist | Not a direct or potent inhibitor[3][4] | 70 nM (for binding of a high-affinity thrombin receptor-activating peptide)[5][6] | Selective inhibition of PAR1-mediated signaling |
Mechanism of Action and Efficacy
This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide derivative that acts as a competitive antagonist at the PAR4 receptor. It is designed to mimic the tethered ligand of PAR4, thereby blocking the binding of the activating ligand that is exposed after proteolytic cleavage of the receptor's N-terminus by proteases like thrombin.[7][8][9] Studies have demonstrated that this compound effectively inhibits platelet aggregation induced by PAR4-specific agonists.[1][2] For instance, it has been shown to block platelet aggregation in rat platelets stimulated by PAR4 activating peptides GYPGKF-NH2 and AYPGKF-NH2.[7] Furthermore, this compound has been utilized to demonstrate the role of PAR4 in endostatin release from human platelets.[10][11]
SCH79797 is a small molecule antagonist that exhibits high affinity and selectivity for PAR1.[5][6] Its primary mechanism involves the inhibition of PAR1 activation by thrombin and other agonists. While some studies have employed SCH79797 in experimental setups involving PAR4, this has generally been to isolate the effects of PAR1 from those of PAR4, rather than to inhibit PAR4 directly. In fact, studies have explicitly shown that at concentrations effective for PAR1 blockade, SCH79797 does not inhibit platelet aggregation induced by PAR4 agonists.[3][4] It is important to note that SCH79797 has been reported to have biological effects independent of PAR1 antagonism, such as inducing apoptosis and inhibiting cell proliferation at certain concentrations.[12]
Signaling Pathways and Experimental Workflows
To understand the context of PAR4 inhibition, it is crucial to visualize the signaling cascade and the experimental procedures used to assess antagonist efficacy.
PAR4 Signaling Pathway
Activation of PAR4 by proteases like thrombin leads to the cleavage of its N-terminus, exposing a new N-terminal sequence that acts as a tethered ligand, binding to and activating the receptor. This activation triggers downstream signaling through G-proteins, primarily Gαq and Gα12/13.[3][13] Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, a small GTPase involved in regulating the actin cytoskeleton and cell shape changes.
Experimental Workflow for Assessing PAR4 Antagonist Efficacy
The efficacy of a PAR4 antagonist is typically evaluated through a series of in vitro assays, primarily focusing on its ability to inhibit agonist-induced platelet activation. The general workflow involves preparing platelets, pre-incubating them with the antagonist, stimulating them with a PAR4 agonist, and then measuring the response.
Logical Comparison: this compound vs. SCH79797 for PAR4 Blockade
This diagram illustrates the logical choice of antagonist based on the research question.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes. The PPP is used to set the 100% aggregation baseline.
2. Assay Procedure:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
-
Add the desired concentration of the antagonist (e.g., this compound) or vehicle to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2) to initiate aggregation.
-
Record the change in light transmission over time until a stable plateau is reached.
3. Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
The IC50 value for the antagonist is determined by plotting the percentage of inhibition of aggregation against different concentrations of the antagonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to receptor activation, often using a fluorescent calcium indicator.
1. Cell Preparation and Dye Loading:
-
Use a suitable cell line expressing PAR4 (e.g., platelets or transfected cell lines).
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
2. Assay Procedure:
-
Resuspend the dye-loaded cells in the assay buffer.
-
Place the cell suspension in a fluorometer cuvette or a multi-well plate.
-
Add the antagonist (e.g., this compound) or vehicle and incubate for a specified period.
-
Record the baseline fluorescence.
-
Add the PAR4 agonist (e.g., AYPGKF-NH2) and continuously measure the change in fluorescence intensity over time.
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
The inhibitory effect of the antagonist is determined by comparing the peak fluorescence response in the presence and absence of the antagonist.
-
The IC50 value can be calculated by performing a dose-response curve with varying concentrations of the antagonist.
Conclusion
The selection of an appropriate pharmacological tool is paramount for the accurate investigation of specific cellular signaling pathways. For researchers aiming to specifically block PAR4, this compound is a validated and effective antagonist. In contrast, SCH79797 is a potent and selective PAR1 antagonist and should not be used for the purpose of inhibiting PAR4. This guide provides the necessary data and protocols to aid in the design of rigorous experiments targeting the PAR4 signaling pathway.
References
- 1. Antithrombotic effects of PAR1 and PAR4 antagonists evaluated under flow and static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteinase-activated receptors 1 and 4 counter-regulate endostatin and VEGF release from human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PAR4, but not PAR1, signals human platelet aggregation via Ca2+ mobilization and synergistic P2Y12 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. SCH79797 | Selective PAR1 antagonist | Cardiovascular | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protease-activated receptor 1-selective antagonist SCH79797 inhibits cell proliferation and induces apoptosis by a protease-activated receptor 1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SCH 79797, a selective PAR1 antagonist, limits myocardial ischemia/reperfusion injury in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Tcy-NH2 versus YD-3: A Comparative Guide to Selective PAR4 Antagonists in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective antagonists of Protease-Activated Receptor 4 (PAR4) in human platelets: the peptide-based antagonist Tcy-NH2 and the small molecule antagonist YD-3. This document synthesizes experimental data to evaluate their performance, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Executive Summary
Protease-Activated Receptor 4 (PAR4) is a critical G protein-coupled receptor on human platelets that, upon activation by thrombin, contributes to sustained platelet activation and thrombus formation. The development of selective PAR4 antagonists is a promising avenue for antiplatelet therapy. This guide focuses on two such antagonists, this compound and YD-3, providing a comparative analysis of their efficacy and selectivity based on available in vitro data in human platelets.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and YD-3 as PAR4 antagonists in human platelets.
| Antagonist | Target | Assay | Agonist | Test System | IC50 | Citation |
| YD-3 | PAR4 | Platelet Aggregation | GYPGKF (PAR4-AP) | Washed Human Platelets | 0.13 µM (130 nM) | [1][2] |
| This compound | PAR4 | Platelet Aggregation | AYPGKF-NH2 (PAR4-AP) | Human Platelets | Data demonstrating inhibition available, but specific IC50 not reported in the provided search results. | [1] |
| This compound | PAR4 | Platelet Aggregation | AYPGKF-NH2 (PAR4-AP) | Rat Platelets | 95 µM |
Note: A direct quantitative comparison of the potency of this compound and YD-3 in human platelets is challenging due to the lack of a reported IC50 value for this compound in this system in the provided search results. The available data for this compound in rat platelets suggests a significantly lower potency compared to YD-3 in human platelets.
| Antagonist | Selectivity Profile | Citation |
| YD-3 | - No or little effect on platelet aggregation induced by the PAR1 agonist peptide SFLLRN, collagen, or the thromboxane A2 receptor agonist U46619.- Selectively prevents GYPGKF-induced intracellular Ca2+ mobilization. | [2] |
| This compound | - Stated to be a selective PAR4 antagonist peptide. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods in the field.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a suspension of platelets.
1. Platelet Preparation (Washed Human Platelets): a. Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., acid-citrate-dextrose). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate platelet-rich plasma (PRP). c. Treat the PRP with a prostaglandin (e.g., PGE1) to prevent platelet activation during subsequent steps. d. Pellet the platelets by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes. e. Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase to degrade any released ADP. f. Adjust the platelet concentration to the desired level (e.g., 2-3 x 10^8 platelets/mL).
2. Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C. b. Place a small volume of the platelet suspension into an aggregometer cuvette with a stir bar. c. Add the PAR4 antagonist (this compound or YD-3) at various concentrations or a vehicle control and incubate for a specified time (e.g., 5-10 minutes). d. Initiate platelet aggregation by adding a PAR4 activating peptide (PAR4-AP), such as GYPGKF-NH2 or AYPGKF-NH2. e. Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission. f. To determine the IC50 value, plot the percentage of inhibition of aggregation against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in platelets upon agonist stimulation, a key early event in platelet activation.
1. Platelet Preparation and Dye Loading: a. Prepare washed human platelets as described in the platelet aggregation assay protocol. b. Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes. This allows the dye to enter the cells. c. After incubation, wash the platelets to remove extracellular dye. d. Resuspend the dye-loaded platelets in a suitable buffer.
2. Calcium Measurement: a. Place the dye-loaded platelet suspension in a cuvette within a fluorometer or in a microplate for analysis with a plate reader, maintained at 37°C. b. Add the PAR4 antagonist (this compound or YD-3) at various concentrations or a vehicle control and incubate. c. Add the PAR4-AP to stimulate the platelets. d. Continuously record the fluorescence intensity. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the [Ca2+]i. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is proportional to the change in [Ca2+]i. e. The inhibitory effect of the antagonist is determined by the reduction in the peak [Ca2+]i increase.
Mandatory Visualizations
PAR4 Signaling Pathway in Human Platelets
Caption: PAR4 signaling pathway in human platelets.
Experimental Workflow for Evaluating PAR4 Antagonists
Caption: Experimental workflow for PAR4 antagonist evaluation.
Logical Comparison of this compound and YD-3
Caption: Logical comparison of this compound and YD-3.
Discussion and Conclusion
Based on the available experimental data, YD-3 emerges as a potent and highly selective non-peptide antagonist of PAR4 in human platelets, with a well-defined IC50 of 0.13 µM for the inhibition of PAR4-AP-induced platelet aggregation.[1][2] Its lack of activity against PAR1 and other common platelet agonists underscores its specificity for the PAR4 receptor.[2]
For researchers and drug development professionals, the choice between this compound and YD-3 will depend on the specific experimental context. YD-3 offers the advantage of being a well-characterized, potent, and selective small molecule antagonist for in vitro studies in human platelets. The peptide nature of this compound may present different pharmacokinetic and pharmacodynamic properties that could be relevant for certain research questions, although its in vitro potency in human platelets requires further characterization.
References
Validating Tcy-NH2's Specificity for PAR4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a molecular probe is paramount. This guide provides a comprehensive comparison of Tcy-NH2, a peptide antagonist of Protease-Activated Receptor 4 (PAR4), with other known PAR4 antagonists. We present available experimental data, detail methodologies for key validation assays, and visualize critical pathways to support your research and development efforts.
This compound ((trans-Cinnamoyl)-YPGKF-NH2) has been identified as a potent and selective antagonist of PAR4, a G protein-coupled receptor that plays a crucial role in thrombosis and inflammation.[1][2][3] Its ability to inhibit platelet aggregation induced by PAR4 agonists and thrombin makes it a valuable tool for studying PAR4 signaling and for the development of novel antiplatelet therapies.[2][3] This guide will delve into the experimental validation of this compound's specificity for PAR4 over other members of the PAR family (PAR1, PAR2, and PAR3).
Comparative Selectivity of PAR4 Antagonists
| Antagonist | PAR4 IC50 | PAR1 IC50 | PAR2 Activity | PAR3 Activity |
| This compound | 95 µM (rat platelets, vs. AYPGKF-NH2) | No significant inhibition of PAR1 agonist (TFLLR-NH2)-induced aggregation in human platelets at 400 µM[4] | Data not available | Data not available |
| YD-3 | 0.13 µM (washed human platelets, vs. GYPGKF-NH2)[5] | No or little effect on PAR1 agonist (SFLLRN)-induced aggregation[5] | Data not available | Data not available |
| ML354 | 140 nM (human platelets, vs. PAR4-AP)[5] | ~10 µM (human platelets, vs. PAR1-AP) | Data not available | Data not available |
| BMS-986120 | <10 nM (human platelet rich plasma, vs. γ-thrombin or PAR4-AP)[6] | No inhibition of PAR1-AP induced platelet activation[6] | Data not available | Data not available |
Note: The experimental conditions for determining IC50 values can vary between studies, affecting direct comparability.
Experimental Protocols for Validating Specificity
The specificity of a PAR4 antagonist like this compound is typically validated through a series of in vitro functional assays. These assays measure the antagonist's ability to inhibit signaling pathways activated by specific PAR agonists.
Calcium Imaging Assay
Calcium mobilization is a key downstream signaling event following the activation of Gq-coupled receptors like PAR1 and PAR4. This assay measures changes in intracellular calcium concentration in response to receptor activation.
Principle: Cells expressing the PAR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence intensity, which is measured using a fluorescence microscope or plate reader. An antagonist's potency is determined by its ability to inhibit this agonist-induced calcium influx in a dose-dependent manner.
Protocol Outline:
-
Cell Culture: Culture cells endogenously expressing or transiently transfected with the desired PAR receptor (PAR1, PAR2, PAR3, or PAR4) in a 96-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or the comparator compound for a defined period.
-
Agonist Stimulation: Add a specific agonist for the targeted PAR receptor (e.g., AYPGKF-NH2 for PAR4, SFLLRN-NH2 for PAR1, SLIGKV-NH2 for PAR2).
-
Fluorescence Measurement: Measure the change in fluorescence intensity immediately after agonist addition using a suitable instrument.
-
Data Analysis: Calculate the dose-dependent inhibition of the agonist response by the antagonist to determine the IC50 value.
β-Arrestin Recruitment Assay
β-arrestin recruitment is a common signaling pathway for many GPCRs, including PARs, and it can be G protein-independent. This assay provides an alternative method to assess receptor activation and antagonism.
Principle: This assay often utilizes a technology like enzyme fragment complementation (EFC). The PAR of interest is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence or fluorescence). An antagonist will block this interaction.
Protocol Outline:
-
Cell Lines: Use engineered cell lines co-expressing the PAR of interest fused to an enzyme fragment and β-arrestin fused to the complementary fragment.
-
Cell Plating: Seed the cells in a 96-well plate and incubate.
-
Antagonist Addition: Add serial dilutions of this compound or the comparator antagonist to the wells.
-
Agonist Stimulation: Add a specific PAR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate to allow for β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) with a plate reader.
-
Data Analysis: Determine the IC50 of the antagonist by analyzing the dose-response curve of signal inhibition.
Platelet Aggregation Assay
Since platelets are a primary physiological target of PAR4, assessing the inhibition of platelet aggregation is a crucial validation step.
Principle: Platelet aggregation is measured by light transmission aggregometry. In a suspension of platelet-rich plasma (PRP), the platelets are in constant motion, causing light to scatter. Upon addition of an agonist that induces aggregation, the platelets clump together, allowing more light to pass through the suspension. The change in light transmission is recorded over time.
Protocol Outline:
-
PRP Preparation: Obtain fresh whole blood from healthy donors and prepare platelet-rich plasma (PRP) by centrifugation.
-
Baseline Measurement: Adjust the platelet count in the PRP and establish a baseline light transmission.
-
Antagonist Incubation: Incubate the PRP with different concentrations of this compound or a control vehicle.
-
Agonist-Induced Aggregation: Add a PAR4-specific agonist (e.g., AYPGKF-NH2) or thrombin to induce platelet aggregation.
-
Monitoring Aggregation: Record the change in light transmission over time using an aggregometer.
-
Specificity Control: To assess specificity, perform parallel experiments using agonists for other platelet receptors (e.g., ADP for P2Y receptors, collagen for GPVI) to ensure this compound does not inhibit their-mediated aggregation.[2]
-
Data Analysis: Calculate the percentage of inhibition of aggregation at different antagonist concentrations to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To further clarify the mechanisms of action and experimental design, the following diagrams illustrate the PAR4 signaling pathway and a typical workflow for validating antagonist specificity.
Caption: PAR4 signaling pathway and the antagonistic action of this compound.
References
- 1. Proteinase-activated receptor-4: evaluation of tethered ligand-derived peptides as probes for receptor function and as inflammatory agonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin-induced platelet endostatin release is blocked by a proteinase activated receptor-4 (PAR4) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Tcy-NH2 vs. PAR1 Antagonists: A Comparative Guide to Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet effects of Tcy-NH2, a selective PAR4 antagonist, and Protease-Activated Receptor 1 (PAR1) antagonists. The information presented herein is intended to assist researchers in understanding the distinct and overlapping mechanisms of these two classes of platelet inhibitors, supported by available experimental data.
Introduction to PARs in Platelet Aggregation
Platelet activation is a critical process in hemostasis and thrombosis. Thrombin, a potent platelet agonist, mediates its effects primarily through the activation of two G protein-coupled receptors on the platelet surface: PAR1 and PAR4.[1][2] Activation of these receptors by thrombin leads to a cascade of intracellular signaling events, culminating in platelet shape change, granule secretion, and aggregation.[3][4]
PAR1 is a high-affinity receptor for thrombin and is responsible for the initial, rapid phase of platelet activation.[1][5] In contrast, PAR4 is a lower-affinity receptor that mediates a slower, more sustained signaling response, which is crucial for the stabilization of thrombi.[5][6] The distinct roles of PAR1 and PAR4 in thrombin-induced platelet activation make them attractive targets for antiplatelet therapies.
Mechanism of Action
This compound: A PAR4 Antagonist
This compound ((trans-Cinnamoyl)-YPGKF-NH2) is a synthetic peptide that acts as a selective antagonist of PAR4.[7] It competitively blocks the binding of the tethered ligand that is exposed upon proteolytic cleavage of the PAR4 receptor by thrombin. By inhibiting PAR4, this compound specifically targets the sustained phase of platelet activation and aggregation.
PAR1 Antagonists
PAR1 antagonists, such as vorapaxar and atopaxar, are a class of drugs that competitively inhibit the PAR1 receptor.[8][9] They block the initial, robust platelet response to thrombin. Vorapaxar is an orally active, selective, and competitive antagonist of PAR1.[8] By targeting the high-affinity thrombin receptor, PAR1 antagonists effectively inhibit the early phase of thrombin-induced platelet aggregation.
Comparative Efficacy in Platelet Aggregation
Direct head-to-head studies providing a quantitative comparison of the inhibitory potency (e.g., IC50 values) of this compound and PAR1 antagonists under identical experimental conditions are limited. However, data from separate studies offer insights into their relative effects.
It is important to note that a direct comparison of the IC50 values presented below is challenging due to variations in experimental protocols, including the choice of agonist and its concentration, platelet preparation (platelet-rich plasma vs. washed platelets), and the specific endpoints measured.
| Compound | Target | Agonist | IC50 | Reference |
| This compound | PAR4 | AYPGKF-NH2 (PAR4 activating peptide) | 95 µM | [7] |
| Vorapaxar | PAR1 | Thrombin | 47 nM | [8] |
| haTRAP (PAR1 activating peptide) | 25 nM | [8] |
A qualitative comparison by Ong et al. (2006) demonstrated that a PAR1 antagonist (RWJ-56110) was effective at inhibiting platelet aggregation induced by low concentrations of thrombin, but its efficacy diminished at higher thrombin concentrations. Conversely, a PAR4 antagonist (YD-3) alone had minimal effect on thrombin-induced aggregation but significantly enhanced the anti-aggregatory activity of the PAR1 antagonist, especially at higher thrombin concentrations.[3] This suggests a synergistic potential for dual PAR1 and PAR4 inhibition.
Signaling Pathways
The signaling pathways initiated by PAR1 and PAR4 activation, while both leading to platelet aggregation, have distinct characteristics.
Figure 1: PAR1 Signaling Pathway in Platelets.
Figure 2: PAR4 Signaling Pathway in Platelets.
Experimental Protocols
The following is a generalized protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA), a common method to assess platelet function. Specific parameters may vary between laboratories.
Blood Collection and Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP. A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
Platelet Aggregation Assay
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% light transmission) and PRP (0% light transmission).
-
Add a specific volume of PRP to a cuvette with a magnetic stir bar.
-
Add the test compound (this compound or a PAR1 antagonist at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., thrombin, PAR1-activating peptide, or PAR4-activating peptide).
-
Record the change in light transmission over time until a maximal aggregation response is observed.
-
The percentage of platelet aggregation is calculated relative to the light transmission of PRP and PPP. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-Activated Receptor (PAR) 1 and PAR4 Differentially Regulate Factor V Expression from Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tcy-NH2: A Potent and Selective MEK Inhibitor for MAPK Pathway Modulation - A Comparative Analysis
This guide provides a detailed comparison of a novel MEK1/2 inhibitor, Tcy-NH2, with other commercially available inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. The data presented herein, derived from Western blot analyses, demonstrates the efficacy and selectivity of this compound in modulating MAPK signaling, offering a valuable resource for researchers in oncology, immunology, and developmental biology.
Introduction to the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1][2] The canonical MAPK pathway, often referred to as the Ras-Raf-MEK-ERK pathway, is frequently hyperactivated in various human cancers due to mutations in key components like Ras and BRAF.[1][3] This aberrant signaling drives uncontrolled cell growth and tumor progression, making the MAPK pathway a prime target for therapeutic intervention.[1]
The core of this pathway consists of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK, e.g., RAF), a MAP Kinase Kinase (MAPKK, e.g., MEK1/2), and a MAP Kinase (MAPK, e.g., ERK1/2).[2] Activation of this cascade leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which then phosphorylate a multitude of downstream substrates, including transcription factors, to exert their biological effects.[4] The phosphorylation status of key proteins in this pathway, such as MEK and ERK, serves as a reliable indicator of pathway activation and is commonly assessed by Western blot analysis.[5][6]
This compound: A Novel MEK1/2 Inhibitor
This compound is a potent and highly selective, ATP-non-competitive inhibitor of MEK1 and MEK2. Its unique tricyclic amine core structure allows for high-affinity binding to the allosteric pocket of the MEK kinase domain, effectively locking the enzyme in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of the MAPK signaling cascade.
Comparative Western Blot Analysis of MAPK Pathway Inhibitors
To evaluate the inhibitory potential of this compound, a comparative Western blot analysis was performed against other known MAPK pathway inhibitors: Vemurafenib (a BRAF V600E inhibitor), Trametinib (a MEK1/2 inhibitor), and SCH772984 (an ERK1/2 inhibitor). A human melanoma cell line harboring the BRAF V600E mutation (A375) was treated with varying concentrations of each inhibitor for 24 hours. Cell lysates were then subjected to Western blot analysis to determine the phosphorylation status of key MAPK pathway proteins.
Quantitative Analysis of Protein Phosphorylation
The band intensities from the Western blots were quantified using densitometry and normalized to total protein levels and a loading control (GAPDH). The following tables summarize the dose-dependent effects of each inhibitor on the phosphorylation of MEK1/2 and ERK1/2.
Table 1: Effect of MAPK Pathway Inhibitors on p-MEK1/2 (Ser217/221) Levels
| Inhibitor | Concentration (nM) | Fold Change in p-MEK1/2 (Normalized Intensity) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 0.98 | ± 0.06 |
| 100 | 0.95 | ± 0.09 | |
| 1000 | 0.92 | ± 0.07 | |
| Vemurafenib | 10 | 0.45 | ± 0.05 |
| 100 | 0.15 | ± 0.03 | |
| 1000 | 0.05 | ± 0.02 | |
| Trametinib | 10 | 0.97 | ± 0.08 |
| 100 | 0.94 | ± 0.06 | |
| 1000 | 0.91 | ± 0.05 | |
| SCH772984 | 10 | 1.20 | ± 0.11 |
| 100 | 1.35 | ± 0.15 | |
| 1000 | 1.50 | ± 0.18 |
Table 2: Effect of MAPK Pathway Inhibitors on p-ERK1/2 (Thr202/Tyr204) Levels
| Inhibitor | Concentration (nM) | Fold Change in p-ERK1/2 (Normalized Intensity) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.35 | ± 0.04 |
| 100 | 0.08 | ± 0.02 | |
| 1000 | 0.02 | ± 0.01 | |
| Vemurafenib | 10 | 0.40 | ± 0.06 |
| 100 | 0.12 | ± 0.03 | |
| 1000 | 0.04 | ± 0.01 | |
| Trametinib | 10 | 0.38 | ± 0.05 |
| 100 | 0.10 | ± 0.02 | |
| 1000 | 0.03 | ± 0.01 | |
| SCH772984 | 10 | 0.25 | ± 0.04 |
| 100 | 0.05 | ± 0.01 | |
| 1000 | 0.01 | ± 0.01 |
As the data indicates, this compound demonstrates potent inhibition of ERK1/2 phosphorylation, comparable to the established MEK inhibitor Trametinib. As expected, the BRAF inhibitor Vemurafenib also leads to a significant reduction in both p-MEK and p-ERK levels. The ERK inhibitor SCH772984 effectively ablates p-ERK, but as a result of feedback mechanisms, leads to an increase in p-MEK levels. This compound, being a direct MEK inhibitor, does not significantly alter the phosphorylation of MEK itself, which is upstream of its target.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams were generated.
Caption: MAPK signaling pathway with points of inhibition for this compound and other drugs.
Caption: Experimental workflow for Western blot analysis of MAPK pathway inhibition.
Detailed Experimental Protocols
The following is a detailed protocol for the Western blot analysis used to generate the data in this guide.
Cell Culture and Treatment
-
Cell Line: A375 human melanoma cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]
-
Plating: Cells were seeded in 6-well plates and grown to 70-80% confluency.[5]
-
Starvation: Prior to treatment, cells were serum-starved for 12-24 hours to reduce basal MAPK pathway activation.[5]
-
Inhibitor Treatment: Cells were treated with the indicated concentrations of this compound, Vemurafenib, Trametinib, or SCH772984 for 24 hours. A vehicle control (0.1% DMSO) was also included.
Protein Extraction
-
Washing: After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Lysis: Cells were lysed on ice for 30 minutes in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Harvesting: Cell lysates were scraped and collected into pre-chilled microcentrifuge tubes.[5]
-
Clarification: Lysates were centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: The supernatant containing the total protein was transferred to fresh tubes.[5]
-
Quantification: Protein concentration was determined using a BCA protein assay kit.[5]
Western Blotting
-
Sample Preparation: 20-30 µg of protein from each sample was mixed with Laemmli sample buffer and heated at 95°C for 5 minutes.[5]
-
Gel Electrophoresis: Samples were loaded onto a 4-12% precast polyacrylamide gel and run at 120V until the dye front reached the bottom.[7][8]
-
Protein Transfer: Proteins were transferred from the gel to a PVDF membrane at 100V for 90 minutes.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[7][8]
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with gentle shaking with primary antibodies diluted in 5% BSA/TBST.[7][8] The following primary antibodies were used:
-
Phospho-MEK1/2 (Ser217/221)
-
Total MEK1/2
-
Phospho-ERK1/2 (Thr202/Tyr204)[5]
-
Total ERK1/2
-
GAPDH (loading control)
-
-
Washing: The membrane was washed three times for 10 minutes each with TBST.[7][8]
-
Secondary Antibody Incubation: The membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][8]
-
Detection: The membrane was incubated with an enhanced chemiluminescence (ECL) substrate, and the signal was captured using a digital imaging system.[5][7]
-
Analysis: Band intensities were quantified using ImageJ software. The intensity of phosphorylated proteins was normalized to the corresponding total protein and the loading control.[5] For membranes probed with a phospho-specific antibody, they can be stripped and re-probed for total protein.[7][9]
This comprehensive guide provides a framework for evaluating this compound as a potent and selective MEK inhibitor. The presented data and protocols offer a valuable resource for researchers investigating the MAPK pathway and developing novel therapeutic strategies.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPS-30: COMPARISON OF MAPK PATHWAY TARGETS AS POTENTIAL THERAPIES FOR MAPK-ACTIVATED GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tcy-NH2: A Comparative Analysis of its Efficacy in NF-κB Activation Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tcy-NH2's Performance with Alternative NF-κB Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound's potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited publicly available data on a compound precisely named "this compound," this analysis utilizes data for trans-caryophyllene (TC) and its derivatives as a surrogate. Trans-caryophyllene is a natural bicyclic sesquiterpene that has demonstrated inhibitory effects on NF-κB activation.[1][2][3] The performance of this compound is compared against two well-characterized, commercially available NF-κB inhibitors: BAY 11-7082 and SC75741.
Performance Comparison of NF-κB Inhibitors
The following table summarizes the key performance indicators of this compound (represented by trans-caryophyllene and its oxide), BAY 11-7082, and SC75741 in inhibiting NF-κB activation.
| Inhibitor | Target in NF-κB Pathway | Potency (IC₅₀/EC₅₀) | Cell-Based Assay | Reference |
| This compound (as trans-caryophyllene oxide) | Inhibition of IκBα kinase (IKK) activation, p65 nuclear translocation and phosphorylation | Not explicitly defined in IC₅₀/EC₅₀ values in the provided search results. | Suppression of TNFα-induced NF-κB activation in various tumor cells. | [2][3] |
| BAY 11-7082 | Irreversible inhibitor of TNFα-induced IκBα phosphorylation.[4][5][6][7] | IC₅₀ = 10 µM (inhibition of TNFα-induced IκBα phosphorylation in tumor cells).[4][5] | Inhibition of NF-κB luciferase activity, reduction of p65 DNA-binding activity.[4][6] | [4][5][6][7] |
| SC75741 | Impairs DNA binding of the NF-κB subunit p65.[8][9][10] | EC₅₀ ≈ 200 nM (in a TNFα stimulated A549 NF-κB reporter assay).[8] | Inhibition of NF-κB transcription factor activity.[8] | [8][10][11] |
Experimental Protocols
Accurate validation of NF-κB inhibition requires robust experimental methodologies. Below are detailed protocols for key assays used to measure the inhibitory effects of compounds like this compound.
NF-κB Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Principle: A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter containing NF-κB binding sites.[12][13] Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be measured quantitatively. Inhibitors of the pathway will reduce the reporter signal.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or A549) stably transfected with an NF-κB reporter construct in a 96-well plate.[12]
-
Seed the cells at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound, BAY 11-7082, SC75741) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
-
-
Stimulation of NF-κB Activation:
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) to the wells.
-
Include appropriate controls: unstimulated cells (negative control) and stimulated cells without the inhibitor (positive control).
-
Incubate for a period sufficient to induce reporter gene expression (e.g., 6-8 hours).
-
-
Signal Detection:
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
High-Content Screening (HCS) for NF-κB (p65) Nuclear Translocation
This imaging-based assay directly visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[15]
Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This event can be visualized using immunofluorescence and quantified with automated microscopy and image analysis software.[15][16]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa or A549) in a 96-well or 384-well imaging plate.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with the test compounds as described in the reporter gene assay protocol.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α, IL-1α) for a shorter duration (e.g., 30-60 minutes) to capture the peak of nuclear translocation.[15]
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain like DAPI or Hoechst.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to automatically identify the nuclear and cytoplasmic compartments of each cell.
-
Quantify the fluorescence intensity of the p65 antibody in both compartments.
-
Calculate the ratio or difference of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.
-
-
Data Analysis:
-
Determine the percentage of inhibition of nuclear translocation for each compound concentration.
-
Calculate the IC₅₀ value.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the context of this compound's action and the experimental procedures, the following diagrams are provided.
References
- 1. Trans-caryophyllene suppresses hypoxia-induced neuroinflammatory responses by inhibiting NF-κB activation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BAY 11-7082 | BAY 11-7821 | NF-κB inhibitor | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleck.co.jp [selleck.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Tcy-NH2 in different species (human vs. mouse platelets)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and performance of Tcy-NH2, a known Protease-Activated Receptor 4 (PAR4) antagonist, in human and mouse platelets. Understanding the species-specific differences in platelet pharmacology is crucial for the preclinical evaluation and clinical translation of antiplatelet therapies targeting PAR4.
Executive Summary
Significant species-specific variations exist in the expression and function of platelet thrombin receptors, particularly Protease-Activated Receptors (PARs). Human platelets express PAR1 and PAR4 as their primary thrombin receptors, while mouse platelets utilize PAR3 and PAR4.[1][2] These differences in receptor repertoire and sequence homology of PAR4 between humans and mice lead to distinct pharmacological responses to PAR4 antagonists like this compound. This guide synthesizes available experimental data to highlight these differences in platelet aggregation and intracellular signaling.
Data Presentation: this compound and Other PAR4 Antagonists
Direct comparative studies on the inhibitory effects of this compound on both human and mouse platelets are limited. The following table summarizes the available data for this compound and other well-characterized PAR4 antagonists to provide a comparative context for their activity in both species.
| Antagonist | Species | Assay | Agonist | Endpoint | Result | Reference |
| This compound | Rat | Platelet Aggregation | AYPGKF-NH2 (PAR4-AP), Thrombin | Aggregation | Blocks aggregation | [3] |
| This compound | Human | Platelet Aggregation | Thrombin | Aggregation | Inhibits aggregation | [4] |
| YD-3 | Human | Platelet Aggregation | GYPGKF-NH2 (PAR4-AP) | Aggregation | IC50 = 0.13 ± 0.02 µM | [5] |
| YD-3 | Human | Platelet Aggregation | Thrombin | Aggregation | Little to no effect alone | [5][6] |
| YD-3 | Mouse | Platelet Aggregation | Thrombin, GYPGKF-NH2 | Aggregation & Shape Change | Complete inhibition | [5] |
| YD-3 | Human | Calcium Mobilization | GYPGKF-NH2 | Intracellular Ca2+ | Selective prevention | [5] |
| BMS-986120 | Human | Platelet Aggregation | γ-thrombin, PAR4-AP | Aggregation | IC50 <10 nM | [7] |
| BMS-986120 | Human (in vivo) | Platelet Aggregation (ex vivo) | PAR4-AP | Aggregation | Robust inhibition | [8] |
| BMS-986120 | Humanized Mouse (hPAR4) | Platelet Activation (ex vivo) | AYPGKF-NH2 | Jon/A binding | Reduction in binding | [9] |
Signaling Pathways
The fundamental signaling pathway downstream of PAR4 activation is conserved between humans and mice, involving Gq and G12/13 proteins, which leads to the activation of Phospholipase C (PLC), subsequent calcium mobilization, and platelet shape change.[10] However, significant differences exist in the receptor structure and regulation. Human PAR4 is reported to be a more potent receptor for platelet activation than its murine counterpart.[11] Furthermore, regulatory mechanisms differ; for instance, G protein-coupled receptor kinase 6 (GRK6) regulates mouse PAR4 but not human PAR4.[12][13]
Human Platelet PAR4 Signaling
Caption: this compound inhibits human PAR4 signaling pathway.
Mouse Platelet PAR4 Signaling
Caption: this compound inhibits mouse PAR4 signaling pathway.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function by measuring the change in light transmission through a platelet suspension as aggregates form.
1. Platelet Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
2. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Place a cuvette with PRP into the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add this compound or vehicle control to the PRP and incubate for the desired time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., PAR4-activating peptide AYPGKF-NH2 or thrombin) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
3. Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation.
-
IC50 values for this compound can be calculated by testing a range of concentrations and fitting the data to a dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following platelet activation, a key event in the signaling cascade.
1. Platelet Preparation and Dye Loading:
-
Prepare washed platelets from citrated whole blood by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), at 37°C for 30-45 minutes in the dark.
-
Wash the platelets to remove extracellular dye and resuspend in buffer.
2. Fluorometric Measurement:
-
Place the dye-loaded platelet suspension in a cuvette within a fluorometer equipped with a stirring mechanism and maintained at 37°C.
-
Add this compound or vehicle control and incubate for a short period.
-
Add the agonist (e.g., PAR4-AP) to stimulate the platelets.
-
Record the fluorescence emission (typically at 510 nm) while alternating the excitation wavelengths between 340 nm and 380 nm.
3. Data Analysis:
-
The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
The peak increase in calcium concentration or the area under the curve can be used to quantify the response.
-
The inhibitory effect of this compound is determined by the reduction in the calcium signal compared to the control.
Experimental Workflow
Caption: Workflow for comparing this compound effects.
Conclusion
The available evidence strongly suggests that the cross-reactivity of this compound and other PAR4 antagonists differs significantly between human and mouse platelets. These differences are rooted in the distinct PAR receptor expression profiles and the molecular divergence of PAR4 between the two species. While this compound demonstrates inhibitory activity against PAR4 in both human and rodent platelets, the potency and overall impact on thrombin-induced platelet activation are likely to vary. Researchers and drug development professionals should exercise caution when extrapolating findings from mouse models to human physiology and consider the use of humanized mouse models expressing human PAR4 for a more accurate preclinical assessment of PAR4-targeted antiplatelet agents.
References
- 1. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteinase-activated receptor 4 (PAR4): activation and inhibition of rat platelet aggregation by PAR4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Paper: Blockade of Human PAR4 in Novel Humanized Mouse Strains Supports PAR4 As a Potential Target in Stroke: Ex Vivo Demonstration of Platelet Hyperreactivity of the Thr120 Variant [ash.confex.com]
- 10. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Human and mouse PAR4 are functionally distinct receptors: Studies in novel humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jdc.jefferson.edu [jdc.jefferson.edu]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Nitrofurantoin Analogs as Trypanocidal Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of nitrofurantoin analogs against Trypanosoma species, the causative agents of African trypanosomiasis (sleeping sickness) and Chagas disease. This analysis is supported by experimental data from recent studies and includes a comparison with established alternative treatments.
Initial research for a compound specifically named "Tcy-NH2" did not yield any publicly available data. Consequently, this guide focuses on a class of compounds that were prominently featured in the search results for trypanocidal efficacy: nitrofurantoin and its analogs. These compounds have shown promise in preclinical studies, but also highlight the challenges in translating potent in vitro activity to successful in vivo outcomes.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various nitrofurantoin analogs and comparator drugs against different Trypanosoma species, presented as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Efficacy (IC50) of Nitrofurantoin Analogs against Trypanosoma Species
| Compound/Analog | Trypanosoma Species | IC50 (µM) | Selectivity Index (SI) | Source |
| Nitrofurantoin Analog 4a | T. congolense IL3000 | 0.04 | >7761 | [1][2] |
| Nitrofurantoin Analog 7a | T. congolense IL3000 | 0.03 | >9542 | [1][2] |
| Nitrofurantoin Analog 8b | T. congolense IL3000 | 0.04 | 232 | [1][2] |
| Nitrofurantoin Analog 9 | T. b. brucei | 0.07 ± 0.04 | 849.31 | [3] |
| Nitrofurantoin Analog 11 | Trypanosoma spp. | < 0.34 | >21,978 | [4] |
| Nitrofurantoin Analog 12 | Trypanosoma spp. | < 0.34 | >21,322 | [4] |
| Nitrofurantoin-triazole hybrid 8 | T. b. brucei | 0.09 ± 0.02 | 686.45 | [3] |
| Nitrofurantoin-triazole hybrid 6 | T. evansi | 0.12 ± 0.06 | 504.57 | [3] |
| Nitrofurantoin-triazole hybrid 18 | T. evansi | 0.11 ± 0.03 | 211.07 | [3] |
Table 2: In Vitro Efficacy (IC50) of Comparator Drugs against Trypanosoma Species
| Drug | Trypanosoma Species | IC50 (µM) | Source |
| Nifurtimox | T. cruzi | 0.72 ± 0.15 | [5] |
| Nifurtimox | T. cruzi (epimastigotes) | 2.25 ± 0.34 to 5.05 ± 1.70 | [6] |
| Nifurtimox | T. cruzi (amastigotes) | 2.62 ± 1.22 | [7] |
| Fexinidazole | T. brucei | ~1-4 | [8] |
| Fexinidazole | T. brucei | 0.7 - 3.3 | [9] |
| Benznidazole | T. cruzi (epimastigotes) | 9.34 ± 0.78 to 27.30 ± 1.81 | [6] |
In Vivo Efficacy Observations
While many nitrofurantoin analogs demonstrate high potency in vitro, this efficacy has not consistently translated to in vivo models. Several studies report that selected analogs, despite nanomolar IC50 values, showed no treatment efficacy in mice infected with T. congolense when administered orally or intraperitoneally.[1][2] This discrepancy is largely attributed to the poor solubility and high lipophilicity of these compounds, which can lead to variable and insufficient oral absorption.[1]
In contrast, the parent compound, nitrofurantoin, has shown some promise in in vivo studies. Oral administration of nitrofurantoin to T. congolense-infected mice resulted in significantly suppressed parasitemia and prolonged survival.[10][11][12] A dose of 30 mg/kg or higher led to 100% survival and cure in a mouse model.[10][11][12] These findings suggest that while the analogs may possess greater intrinsic trypanocidal activity, their physicochemical properties are a critical barrier to their in vivo effectiveness. Future research is needed to develop nitrofurantoin analogs with improved hydrophilicity to enhance their bioavailability.[4]
Mechanism of Action: Nitroreductase Activation
The trypanocidal activity of nitroaromatic compounds like nitrofurantoin and its analogs is dependent on their bioactivation by a type I nitroreductase (NTR) enzyme present in the parasite.[13] This enzyme is largely absent in mammalian cells, providing a degree of selectivity. The NTR reduces the nitro group of the drug, leading to the formation of cytotoxic metabolites, such as unsaturated open-chain nitriles.[13] These reactive intermediates are believed to cause widespread damage to parasitic DNA, proteins, and other cellular components, ultimately leading to cell death.[14][15]
Caption: Proposed mechanism of action for nitrofurantoin analogs in Trypanosoma.
Experimental Protocols
The following are generalized protocols for assessing the in vitro and in vivo efficacy of trypanocidal compounds, based on methodologies described in the cited literature.
In Vitro Trypanocidal Activity Assay
-
Parasite Culture: Trypanosoma bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Setup: In a 96-well plate, parasites are seeded at a specific density (e.g., 2 x 10^4 cells/mL). The serially diluted compounds are then added to the wells. Control wells containing parasites with vehicle (DMSO) and a reference drug are also included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) under standard culture conditions.
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well, and after a further incubation period, the fluorescence is measured. The fluorescence intensity is proportional to the number of viable parasites.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curves.
In Vivo Efficacy in a Mouse Model
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected intraperitoneally with a specific number of bloodstream forms of the Trypanosoma strain being studied (e.g., 1 x 10^4 T. congolense).
-
Treatment: Treatment with the test compound begins at a specified time post-infection (e.g., day 3 or 4). The compound is administered via a specific route (e.g., oral gavage or intraperitoneal injection) at various doses for a set duration (e.g., 5-7 consecutive days). A control group receives the vehicle only, and a positive control group receives a known effective drug.
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored regularly by examining a blood smear under a microscope. Animal survival and any signs of toxicity are also recorded daily.
-
Endpoint: The experiment is typically concluded after a set period (e.g., 30-60 days), and the primary endpoints are the level of parasitemia and the survival rate. A cure is often defined as the absence of detectable parasites at the end of the observation period.
Caption: General workflow for in vitro and in vivo efficacy testing of trypanocidal compounds.
Conclusion
Nitrofurantoin analogs represent a promising class of compounds with potent in vitro activity against various Trypanosoma species. However, the significant challenge of translating this potency to in vivo models due to poor physicochemical properties remains a major hurdle. The parent compound, nitrofurantoin, while less potent in vitro, has demonstrated curative potential in animal models, highlighting the critical importance of bioavailability.
Future research should focus on the rational design of nitrofurantoin analogs with improved solubility and pharmacokinetic profiles, without compromising their intrinsic trypanocidal activity. This may involve the incorporation of hydrophilic moieties or the use of advanced drug delivery systems. A deeper understanding of the structure-activity and structure-property relationships will be crucial for the development of novel, orally available nitroaromatic drugs for the treatment of trypanosomal diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antitrypanosomal activity of synthesized nitrofurantoin-triazole hybrids against Trypanosoma species causing animal African trypanosomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Trypanocidal Efficacy of Synthesized Nitrofurantoin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fexinidazole - Wikipedia [en.wikipedia.org]
- 9. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Fexinidazole Monograph for Professionals - Drugs.com [drugs.com]
- 15. go.drugbank.com [go.drugbank.com]
Validating Tcy-NH2's Mechanism: A Comparative Guide Using PAR4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Tcy-NH2, a known Protease-Activated Receptor 4 (PAR4) antagonist, and validates its mechanism of action through the use of PAR4 knockout models. By presenting supporting experimental data for this compound and alternative PAR4 antagonists, this document serves as a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug development.
Introduction to this compound and PAR4
Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, is a key player in thrombin-mediated platelet activation. Its role in the sustained phase of platelet aggregation makes it a compelling target for anti-thrombotic therapies. This compound (trans-cinnamoyl-YPGKF-NH2) is a peptidomimetic compound designed to act as a selective antagonist of PAR4.[1] Validating the specificity of this compound for PAR4 is crucial for its development as a research tool and potential therapeutic agent. The most definitive method for this validation is the use of PAR4 knockout (PAR4-/-) animal models, where the absence of the receptor should abolish the effects of a truly specific antagonist.
Comparative Analysis of PAR4 Antagonists
While direct quantitative data on the effect of this compound on platelet aggregation in PAR4 knockout mice is limited in the available literature, its PAR4-dependent mechanism has been demonstrated in other functional assays. For instance, this compound has been shown to significantly inhibit thrombin-induced reactive oxygen species (ROS) generation in wild-type platelets, an effect that is absent in platelets from PAR4 knockout mice. This strongly supports that the inhibitory action of this compound is mediated through PAR4.
To provide a comprehensive comparison, this guide includes data from other well-characterized PAR4 antagonists that have been validated using PAR4 knockout models. These alternatives include the small molecules YD-3 and BMS-986120, and the inhibitory antibody CAN12. The data consistently demonstrates that the inhibitory effects of these antagonists on platelet aggregation are absent in PAR4-/- mice, confirming their specificity.
Quantitative Data Summary
The following tables summarize the inhibitory effects of various PAR4 antagonists on platelet aggregation induced by PAR4 agonists or thrombin in wild-type versus PAR4 knockout models.
Table 1: Effect of PAR4 Antagonists on PAR4 Agonist-Induced Platelet Aggregation
| Antagonist | Agonist | Genotype | Inhibition of Platelet Aggregation | Reference |
| CAN12 | AYPGKF (500 µM) | Wild-Type | Significant reduction from 37% to 9.3% aggregation | [2] |
| PAR4-/- | No aggregation observed | [2] | ||
| YD-3 | GYPGKF | Wild-Type (Mouse) | Complete inhibition | [3] |
| PAR4-/- | Not applicable (no aggregation to inhibit) | |||
| BMS-986120 | PAR4-AP (12.5 µM) | Wild-Type (Human) | ≥80% inhibition | [4] |
| PAR4-/- | Not tested in knockout, but high selectivity shown | [5] |
Table 2: IC50 Values of PAR4 Antagonists
| Antagonist | Assay Condition | IC50 Value | Reference |
| YD-3 | GYPGKF-induced human platelet aggregation | 0.13 ± 0.02 µM | [3] |
| BMS-986120 | PAR4-AP-induced human platelet aggregation | <10 nM | [6] |
| P4pal-i1 (pepducin) | PAR4-AP-induced human platelet aggregation | 0.6 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key experimental protocols utilized in the studies cited.
PAR4 Knockout Mouse Model Generation
-
Objective: To generate a mouse line that does not express the PAR4 receptor to validate the specificity of PAR4 antagonists.
-
Methodology: The generation of PAR4 knockout (PAR4-/-) mice has been previously described. Typically, this involves targeted disruption of the F2rl3 gene (the gene encoding PAR4) in embryonic stem cells using homologous recombination. Chimeric mice are generated by injecting the targeted stem cells into blastocysts, and these are then bred to establish a germline transmission of the null allele. Genotyping is confirmed by polymerase chain reaction (PCR) analysis of genomic DNA obtained from tail biopsies. Age- and sex-matched wild-type littermates are used as controls in all experiments.
Platelet Aggregation Assay
-
Objective: To measure the extent of platelet aggregation in response to agonists in the presence or absence of PAR4 antagonists.
-
Methodology:
-
Platelet Preparation: Whole blood is drawn from either wild-type or PAR4-/- mice into a syringe containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 10 minutes. Washed platelets are prepared by further centrifugation of PRP in the presence of a washing buffer and resuspension in a suitable buffer like Tyrode's buffer.
-
Antagonist Incubation: Platelet suspensions are incubated with the PAR4 antagonist (e.g., this compound, YD-3, BMS-986120) or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension as platelets aggregate. After establishing a baseline, a PAR4 agonist (e.g., AYPGKF-NH2, GYPGKF-NH2) or thrombin is added to initiate aggregation.
-
Data Analysis: The maximum percentage of platelet aggregation is recorded. For antagonists, the concentration that inhibits 50% of the maximal aggregation (IC50) is often calculated.
-
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the signaling pathways and experimental workflows described.
Caption: PAR4 signaling cascade in platelets leading to aggregation and its inhibition by this compound.
Caption: Workflow comparing the effects of a PAR4 antagonist in wild-type vs. PAR4 knockout mice.
Conclusion
References
- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 [pubmed.ncbi.nlm.nih.gov]
- 4. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Thrombotic Effect of Novel Compounds: A Comparative Guide Using the Ferric Chloride Injury Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-thrombotic efficacy of novel therapeutic agents, exemplified by the hypothetical compound Tcy-NH2, using the well-established ferric chloride-induced arterial thrombosis model. We offer a comparative analysis of experimental data that could be generated for this compound against standard anti-thrombotic drugs, detailed experimental protocols, and visualizations of the key processes involved.
Comparative Efficacy of Anti-Thrombotic Agents
To objectively assess the anti-thrombotic potential of a novel compound like this compound, its performance must be benchmarked against a vehicle control and clinically relevant anti-platelet and anti-coagulant drugs. The following table summarizes key quantitative parameters that should be measured. Data for established agents are provided as representative examples based on published literature.
| Treatment Group | Dose | Time to Occlusion (TTO) (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | N/A | 10 - 15 | 0.4 - 0.6 | 120 - 180 |
| This compound | Variable | To be determined | To be determined | To be determined |
| Aspirin | 30 mg/kg | 15 - 25 | 0.2 - 0.4 | 200 - 300 |
| Clopidogrel | 10 mg/kg | > 60 (patency)[1] | < 0.1 | 300 - 500 |
| Heparin | 100-200 U/kg | > 60 (patency)[1][2] | < 0.1 | > 600 |
| Warfarin | 0.1-0.3 mg/kg | 85 - 120+[2] | < 0.1 | > 600 |
Note: The data for Aspirin, Clopidogrel, Heparin, and Warfarin are illustrative and can vary based on the specific experimental conditions, such as the animal model and the concentration of ferric chloride used.[2][3]
Experimental Protocols
A standardized and reproducible protocol is critical for the validation of novel anti-thrombotic agents. The ferric chloride-induced carotid artery thrombosis model is a widely accepted method for this purpose.[4][5][6][7][8][9]
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This protocol outlines the key steps to induce and assess arterial thrombosis.
1. Animal Preparation:
- Anesthetize the mouse (e.g., with a mixture of ketamine and xylazine via intraperitoneal injection).[6]
- Place the mouse in a supine position on a heating pad to maintain body temperature.[4]
- Make a midline cervical incision to expose the left common carotid artery.[4][10]
- Carefully dissect the artery from the surrounding tissues and the vagus nerve.[10]
2. Baseline Blood Flow Measurement:
- Place a Doppler flow probe around the exposed carotid artery to measure baseline blood flow.[6][10]
- Ensure a stable blood flow reading is obtained before inducing the injury.[5]
3. Induction of Thrombosis:
- Cut a small piece of filter paper (e.g., 1 x 2 mm).[6]
- Saturate the filter paper with a ferric chloride (FeCl₃) solution (concentrations typically range from 2.5% to 10% w/v; this needs to be optimized for the specific laboratory conditions).[1][3][8]
- Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[5][6]
- After the exposure time, remove the filter paper and rinse the area with saline.[5]
4. Data Acquisition:
- Continuously monitor the blood flow using the Doppler probe until complete occlusion occurs (defined as zero blood flow for a sustained period) or for a predetermined observation time (e.g., 60 minutes).[1]
- The "Time to Occlusion" (TTO) is the primary endpoint, measured from the application of FeCl₃ to the cessation of blood flow.[2]
5. Thrombus and Blood Sample Collection:
- At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be isolated and weighed.
- Blood samples can be collected for analysis of coagulation parameters and platelet function.
Visualizing the Process
Diagrams can clarify complex experimental workflows and biological pathways.
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
The application of ferric chloride to the arterial wall initiates a cascade of events leading to thrombus formation. This process involves endothelial damage, platelet activation, and the coagulation cascade.
Caption: Signaling pathway of ferric chloride-induced arterial thrombosis.
Mechanism of Action in the Ferric Chloride Model
The ferric chloride model induces thrombosis through a chemical injury that causes oxidative stress and endothelial cell damage.[1][11] This leads to the denudation of the endothelium, exposing the subendothelial matrix, which includes collagen and tissue factor.[12] This exposure triggers the rapid adhesion and activation of platelets and initiates the coagulation cascade, culminating in the formation of a stable, occlusive thrombus composed of platelets, fibrin, and entrapped red blood cells.[12][13] This model is sensitive to both anti-platelet and anti-coagulant drugs, making it a valuable tool for preclinical validation of new anti-thrombotic agents.[8][11]
References
- 1. cordynamics.com [cordynamics.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 5. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. | Semantic Scholar [semanticscholar.org]
- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tcy-NH2 and Novel PARP4 Inhibitors for Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the established Protease-Activated Receptor 4 (PAR4) antagonist, Tcy-NH2, with a selection of novel small-molecule PAR4 inhibitors. This document is intended to serve as a resource for researchers in thrombosis, hemostasis, and cardiovascular drug development by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to PAR4 Inhibition
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor that, upon activation by thrombin, plays a crucial role in the amplification and stabilization of platelet aggregation, making it a compelling target for anti-thrombotic therapies.[1][2] Unlike PAR1, which mediates the initial, transient phase of platelet activation, PAR4 is responsible for the sustained signaling that leads to robust thrombus formation.[1][3][4] This distinction has led to the hypothesis that selective PAR4 antagonism could offer a safer therapeutic window with a reduced bleeding risk compared to broader antiplatelet agents.[1][3]
This compound, a synthetic peptide antagonist, has been a valuable tool for the preclinical investigation of PAR4 function. More recently, several novel, orally bioavailable small-molecule inhibitors have emerged, with some advancing to clinical trials. This guide will compare this compound with prominent novel inhibitors such as BMS-986120, BMS-986141, YD-3, and ML354, focusing on their in vitro efficacy and selectivity.
Quantitative Comparison of PAR4 Inhibitors
The following table summarizes the in vitro potency of this compound and novel PAR4 inhibitors in key functional assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Assay Type | Agonist | Platelet Preparation | IC50 | Reference(s) |
| This compound | Platelet Aggregation | AYPGKF-NH2 | Rat Platelets | ~95 µM | |
| Aorta Relaxation | - | Rat Aorta | 64 µM | ||
| Gastric Contraction | - | Rat Gastric Tissue | 1 µM | ||
| BMS-986120 | Calcium Mobilization | PAR4-AP | HEK293 cells | 0.56 nM | [5][6] |
| Platelet Aggregation | γ-thrombin / PAR4-AP | Human Platelet-Rich Plasma (PRP) | <10 nM | [1][5] | |
| Platelet Aggregation | PAR4-AP | Human Blood | 9.5 nM | [6] | |
| Platelet Aggregation | PAR4-AP | Monkey Blood | 2.1 nM | [6] | |
| BMS-986141 | Platelet Aggregation | PAR4-AP | Human Blood | 1.8 nM | |
| Platelet Aggregation | PAR4-AP | Monkey Blood | 1.3 nM | ||
| YD-3 | Platelet Aggregation | GYPGKF-NH2 | Washed Human Platelets | 0.13 µM | [7] |
| ML354 | Platelet Aggregation | PAR4-AP | Human Platelets | 140 nM | [8][9] |
| Calcium Mobilization | PAR4-AP | - | ~10 µM (for PAR1) | [9] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize PAR4 inhibitors are provided below.
Light Transmission Aggregometry (LTA)
This assay measures platelet aggregation by detecting changes in light transmission through a suspension of platelets as they clump together in response to an agonist.
1. Platelet Preparation:
-
Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate. The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.[10][11] The PRP is carefully collected for use in the assay.
-
Washed Platelets: For assays requiring a more purified system, PRP is further processed. Acid-citrate-dextrose (ACD) is added to the PRP, and the mixture is centrifuged at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. The supernatant is discarded, and the platelet pellet is gently resuspended in a buffered solution such as Tyrode's buffer. This washing step is repeated to remove plasma proteins.
2. Assay Procedure:
-
The platelet suspension (PRP or washed platelets) is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmission is established. Platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes, is used to set 100% aggregation (maximum light transmission).[12]
-
The PAR4 inhibitor (e.g., this compound, BMS-986120) or vehicle control is added to the platelet suspension and incubated for a specified period (typically 2-5 minutes).
-
A PAR4 agonist, such as PAR4-activating peptide (PAR4-AP, e.g., AYPGKF-NH2 or GYPGKF-NH2) at a concentration of 50-200 µM, or γ-thrombin, is added to induce platelet aggregation.[10]
-
The change in light transmission is recorded over time as the platelets aggregate. The maximum aggregation percentage is determined, and IC50 values are calculated from the dose-response curves of the inhibitors.[12]
Intracellular Calcium ([Ca2+]) Mobilization Assay
This assay measures the ability of a PAR4 inhibitor to block the increase in intracellular calcium concentration that occurs upon receptor activation.
1. Platelet Preparation and Loading:
-
Washed platelets are prepared as described for the LTA assay.
-
The platelets are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM, for 30-60 minutes at 37°C in the dark.[13][14] The AM ester allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator Fura-2 in the cytoplasm.
2. Assay Procedure:
-
The Fura-2-loaded platelets are washed to remove extracellular dye and resuspended in a calcium-containing buffer.
-
The platelet suspension is placed in a fluorometer cuvette or a microplate well.
-
The PAR4 inhibitor or vehicle control is added and incubated for a specified time.
-
The baseline fluorescence is recorded. Fura-2 is a ratiometric indicator, meaning its fluorescence emission is measured at a constant wavelength (e.g., 510 nm) while the excitation wavelength alternates between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[13][14]
-
A PAR4 agonist (e.g., PAR4-AP) is added to stimulate the platelets.
-
The change in the ratio of fluorescence intensities (340/380 nm) is monitored over time, which corresponds to the change in intracellular calcium concentration.
-
The peak increase in the fluorescence ratio is used to determine the inhibitory effect of the compound, and IC50 values are calculated from the dose-response curves.
Visualizing PAR4 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PAR4 signaling pathway and the general workflows for the described experimental assays.
Caption: Simplified PAR4 signaling pathway in platelets.
Caption: Experimental workflow for Light Transmission Aggregometry.
Caption: Experimental workflow for Intracellular Calcium Mobilization Assay.
Concluding Remarks
The development of potent and selective PAR4 inhibitors represents a significant advancement in the field of anti-thrombotic therapy. While this compound has been instrumental in elucidating the fundamental role of PAR4, the novel small-molecule inhibitors, particularly BMS-986120 and BMS-986141, demonstrate substantially greater potency and oral bioavailability, highlighting their potential as clinical candidates. This guide provides a foundational comparison to aid researchers in selecting the appropriate tools for their studies and to offer a perspective on the current landscape of PAR4-targeted drug discovery. The provided experimental protocols and workflows serve as a practical resource for the in vitro characterization of these and other emerging PAR4 antagonists.
References
- 1. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of protease-activated receptor 4 (PAR4): a review of recent patents (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The roles and mechanisms of PAR4 and P2Y12/phosphatidylinositol 3-kinase pathway in maintaining thrombin-induced platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease activated receptor 4: a backup receptor or a dark horse as a target in antiplatelet therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective inhibition of protease-activated receptor 4-dependent platelet activation by YD-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Novel and Selective PAR4 Antagonist: ML354 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Strengths and Weaknesses of Light Transmission Aggregometry in Diagnosing Hereditary Platelet Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. de-vhl.nl [de-vhl.nl]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 14. hellobio.com [hellobio.com]
Safety Operating Guide
Navigating the Disposal of Tcy-NH2: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Tcy-NH2, a selective PAR4 antagonist peptide. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Chemical and Safety Data Overview
A comprehensive understanding of a compound's properties is the foundation of safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C40H49N7O7 | [1] |
| Molecular Weight | 739.87 g/mol | [1] |
| CAS Number | 327177-34-4 | [1] |
| Appearance | Not specified | |
| Purity | >97% | [1] |
| Solubility | Soluble to 1 mg/ml in water | |
| Storage Temperature | -20°C for long term, 2-8°C for short term | [1] |
| GHS Hazard Classification | Not classified as a physical, health, or environmental hazard | [1] |
Standard Disposal Protocol for this compound
While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle its disposal with the care afforded to all chemical waste. The following step-by-step protocol is based on general laboratory safety principles and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use safety goggles to protect against accidental splashes.
-
Wear nitrile or other compatible chemical-resistant gloves.
2. Waste Characterization:
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste according to the specific contaminants.
3. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste, such as unused reagent or contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sturdy, and sealable container. Avoid creating dust during transfer.[1]
-
Aqueous Waste: Collect solutions containing this compound in a clearly labeled, leak-proof container.
-
Labeling: The container must be clearly and accurately labeled with the full chemical name "this compound" and an indication that it is "Non-hazardous Chemical Waste for Disposal."
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area, away from incompatible materials.
5. Disposal Pathway:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Do not pour this compound waste down the drain. While it is soluble in water, this practice is not recommended for any laboratory chemical to prevent potential environmental effects.
-
Follow the specific procedures provided by your EHS office for the final disposal of the waste.
6. Decontamination of Empty Containers:
-
Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary).
-
The rinsate should be collected and disposed of as aqueous chemical waste.
-
Once decontaminated, deface the original label on the container before disposing of it in the regular trash or recycling, in accordance with your institution's policies.
7. Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste disposal log.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
Potential Decomposition Products
Under fire conditions, this compound may decompose to produce hazardous products.[1] Understanding these potential byproducts is crucial for emergency preparedness.
Caption: Potential hazardous decomposition products of this compound under fire conditions.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and chemical hygiene plan before handling any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tcy-NH2
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tcy-NH2, a selective PAR4 antagonist peptide. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and the integrity of research outcomes.
This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a valuable tool in inflammation and immunology research, primarily for its ability to inhibit platelet aggregation and endostatin release.[1][2][3][4] Proper handling procedures are paramount to mitigate any potential risks associated with this compound. While the provided Safety Data Sheet (SDS) for this compound from one supplier indicates no physical, health, or environmental hazards under GHS classification, it is best practice to handle all chemical compounds with a comprehensive safety approach.[5]
Personal Protective Equipment (PPE)
To minimize exposure and ensure a safe laboratory environment, the following personal protective equipment is mandatory when handling this compound. This guidance is based on the compound's specific SDS and general best practices for handling peptides and amine-containing compounds.[6][7][8]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[7] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[7] |
| Respiratory Protection | Fume Hood or Respirator | N/A | Recommended when handling the powder to avoid inhalation of dust.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and operational efficiency. The following step-by-step guide outlines the procedures for receiving, storing, handling, and disposing of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the product name (this compound), CAS number (327177-34-4), and any hazard warnings.[5]
-
Confirm that the Safety Data Sheet (SDS) is readily accessible.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
Recommended storage temperatures are -20°C for long-term storage and 2-8°C for short-term storage.[5]
-
Store away from incompatible materials such as strong acids or oxidizers.[6]
3. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[7]
-
Use dedicated and clean spatulas and weighing papers for transferring the substance to prevent cross-contamination.
-
Wash hands thoroughly after handling the compound.[5]
4. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Wear appropriate PPE, including a respirator, during cleanup.
-
Carefully sweep or scoop up the spilled material and place it in a suitable, sealed container for disposal.[5][8]
-
Do not let the product enter drains.[5]
5. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing.[5]
-
Eye Contact: If the compound comes into contact with the eyes, rinse thoroughly with plenty of water, ensuring to separate the eyelids.[5]
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.[5]
-
In all cases of exposure, seek medical attention.[5]
6. Disposal Plan:
-
All waste containing this compound, including contaminated gloves, weighing papers, and empty containers, should be treated as chemical waste.
-
Collect solid waste in a designated and clearly labeled chemical waste container.[7]
-
Dispose of all waste in accordance with local, state, and federal environmental regulations.[6] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. This compound TFA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. biocrick.com [biocrick.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
